molecular formula C38H47NO13 B15561870 3-Formyl Rifamycin

3-Formyl Rifamycin

Cat. No.: B15561870
M. Wt: 725.8 g/mol
InChI Key: BBNQHOMJRFAQBN-DCUOSMRWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl Rifamycin is a useful research compound. Its molecular formula is C38H47NO13 and its molecular weight is 725.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H47NO13

Molecular Weight

725.8 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1

InChI Key

BBNQHOMJRFAQBN-DCUOSMRWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core analytical methodologies employed in the structural elucidation of 3-Formyl Rifamycin (B1679328). It details the experimental protocols and presents key data integral to the confirmation of its complex chemical architecture. 3-Formyl Rifamycin, also known as Rifaldehyde, is a pivotal intermediate in the synthesis of the cornerstone anti-tuberculosis drug, Rifampicin.[1][2][3] Its structure is characterized by an ansamycin (B12435341) framework, featuring a naphthoquinone core spanned by a long aliphatic chain.[1][] The introduction of a highly reactive formyl group at the C-3 position is the key structural feature that makes it a versatile precursor for numerous semi-synthetic rifamycin derivatives.[1][][5]

Accurate structural confirmation is paramount for quality control, synthetic pathway validation, and for understanding structure-activity relationships (SAR) in the development of new antibiotic agents.[] This guide outlines the synergistic application of spectroscopic and crystallographic techniques to provide an unambiguous structural assignment.

Chemical and Physical Properties

A summary of the fundamental chemical properties of this compound is presented below. This data serves as the primary reference point for all subsequent analytical verifications.

PropertyValueReference
Chemical Name 3-Formylrifamycin[6]
Synonyms Rifaldehyde, 3-Formylrifamycin SV[6]
CAS Number 13292-22-3[6][7]
Molecular Formula C₃₈H₄₇NO₁₃[6][7]
Molecular Weight 725.78 g/mol [7]
Accurate Mass 725.3047[7]
Appearance Reddish to orange crystalline powder[]

Core Elucidation Methodologies & Experimental Protocols

The definitive structure of this compound is elucidated through a combination of powerful analytical techniques. Each method provides unique and complementary pieces of structural information, which, when combined, leave no ambiguity. The logical workflow for this process is illustrated below.

G Workflow for this compound Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation cluster_result Final Output S1 Synthesis from Rifamycin SV S2 Purification (e.g., Chromatography) S1->S2 Crude Product A1 NMR (1H, 13C) (Connectivity) S2->A1 Pure Sample A2 Mass Spectrometry (Molecular Weight) S2->A2 Pure Sample A3 IR Spectroscopy (Functional Groups) S2->A3 Pure Sample A4 UV-Vis Spectroscopy (Chromophore) S2->A4 Pure Sample C1 X-Ray Crystallography (3D Atomic Arrangement) A1->C1 Supporting Data A2->C1 Supporting Data A3->C1 Supporting Data A4->C1 Supporting Data R1 Elucidated Structure C1->R1 Confirmed 3D Structure

Workflow for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of this compound in solution.[1] One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are used to establish the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol: NMR Analysis [8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. For complex molecules like rifamycins, 2D NMR experiments are often necessary for complete signal assignment.[5]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Key NMR Data Summary

NucleusChemical Shift (δ, ppm)Description of Signal
¹H NMR ~9.5 - 10.0A distinct singlet corresponding to the aldehydic proton of the C-3 formyl group.[]
~0.3 - 2.5A complex region of signals from the numerous methyl and methylene (B1212753) protons on the ansa chain.
~5.0 - 7.0Signals from the vinylic protons within the ansa chain.
Aromatic regionSignals corresponding to the protons on the naphthoquinone core.
¹³C NMR ~180 - 190Signal for the carbonyl carbon of the formyl group.
~160 - 180Signals for the quinone carbonyl carbons.
Aliphatic regionA series of signals corresponding to the carbons of the ansa chain.
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the precise molecular weight of the compound and for obtaining structural information through fragmentation analysis.[8] Electrospray Ionization (ESI) is a commonly used soft ionization technique for molecules of this type.[8]

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).[6][9]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC column.

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. Analysis is typically performed in positive ion mode.[6]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The instrument should be calibrated to ensure high mass accuracy.

Key Mass Spectrometry Data

ParameterObserved ValueInterpretation
Ionization Mode ESI-PositiveFormation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
[M+H]⁺ (Calculated) 726.3126C₃₈H₄₈NO₁₃⁺
[M+H]⁺ (Observed) ~726.3119Confirms the elemental composition and molecular weight.[6]
[M+Na]⁺ (Observed) ~748.2939Sodium adduct, also confirming the molecular weight.[6]
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides a unique "molecular fingerprint" by identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]

Experimental Protocol: FT-IR Analysis

  • Instrumentation: A calibrated FT-IR spectrometer.

  • Sample Preparation: Prepare the sample using a suitable method, such as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl).

  • Background Scan: Perform a background scan to subtract atmospheric interference (H₂O, CO₂).

  • Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupInterpretation
~3400 (broad)O-H stretchHydroxyl groups on the ansa chain and naphthoquinone core.
~2950C-H stretchAliphatic C-H bonds in the ansa chain.
~1730C=O stretchCarbonyl of the formyl group at C-3.[]
~1710C=O stretchCarbonyl of the acetate (B1210297) group.
~1660C=O stretchQuinone carbonyls in the naphthoquinone core.[]
~1600C=C stretchAromatic ring and conjugated double bonds.
~1250C-O stretchEster and ether linkages.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used for both quantitative analysis and identification, providing information about the conjugated electronic system of the naphthoquinone chromophore.[][8]

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[8]

  • Solvent: Choose a suitable UV-grade solvent (e.g., methanol, ethanol).

  • Sample Preparation: Prepare a dilute solution of this compound of known concentration.

  • Measurement: Record the absorbance spectrum over a range of approximately 200-600 nm.

Key UV-Vis Absorption Maxima (λmax)

Wavelength (λmax, nm)Chromophore Transition
~220, 240, 262, 324π → π* transitions in the aromatic naphthoquinone system.
~489n → π* transition associated with the extended conjugated system, responsible for the red-orange color.

(Note: Exact λmax values can vary slightly depending on the solvent used. The values presented are typical.)[3]

Synthesis and Chemical Reactivity

The elucidation of this compound's structure is intrinsically linked to its synthesis. It is typically prepared from Rifamycin SV.[10] The formyl group at the C-3 position is a highly reactive site, serving as a crucial chemical handle for synthesizing a vast array of derivatives, most notably Rifampicin.[1] This synthetic relationship provides further chemical evidence for the assigned structure.

G Key Synthetic Pathway Involving this compound RifSV Rifamycin SV FormylRif This compound (Rifaldehyde) RifSV->FormylRif Oxidation/ Formylation Rifampicin Rifampicin FormylRif->Rifampicin Condensation with 1-amino-4-methylpiperazine

Key Synthetic Pathway Involving this compound
Definitive Confirmation: X-ray Crystallography

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement, including stereochemistry.[11][12] This technique was instrumental in confirming the structures of the parent rifamycin compounds.[11][13]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of this compound, typically larger than 0.1 mm in all dimensions.[12] This is usually achieved by slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The diffraction pattern (angles and intensities of reflections) is meticulously recorded by a detector.[12]

  • Structure Solution and Refinement: The collected diffraction data is processed computationally to generate an electron density map of the crystal's unit cell. From this map, the positions of all atoms are determined (structure solution). The atomic model is then optimized to best fit the experimental data (refinement).[12]

The final refined crystal structure provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters, serving as the definitive proof of the elucidated structure of this compound.

References

A Spectroscopic Guide to 3-Formyl Rifamycin: Characterization for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Formyl Rifamycin (B1679328), also known as Rifaldehyde, is a pivotal semi-synthetic derivative of the rifamycin antibiotic family.[] It serves as a key intermediate in the synthesis of potent antibacterial agents, most notably Rifampicin, a cornerstone in the treatment of tuberculosis.[2][3] The introduction of a highly reactive formyl group at the C-3 position of the Rifamycin SV core allows for extensive chemical modification, enabling the development of analogues with tailored pharmacokinetic and pharmacodynamic properties.[][2]

For researchers and drug development professionals, precise characterization of 3-Formyl Rifamycin is critical to ensure purity, confirm identity, and guarantee the quality of subsequent synthesis steps. This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze this compound, complete with experimental protocols and a summary of key spectral data.

General Workflow for Spectroscopic Analysis

A systematic approach is essential for the comprehensive analysis of this compound. The typical workflow involves initial purity assessment followed by detailed structural elucidation using a combination of spectroscopic methods.

Spectroscopic_Analysis_Workflow General Workflow for this compound Analysis cluster_0 Sample Handling cluster_1 Purity & Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation Start Reference Standard / Synthesized Sample Prep Sample Preparation (Dissolution in appropriate solvent) Start->Prep Chroma Chromatographic Analysis (HPLC, TLC) Prep->Chroma MS Mass Spectrometry (Molecular Weight Confirmation) Chroma->MS UVVis UV-Vis Spectroscopy (Chromophore Analysis) MS->UVVis FTIR FT-IR Spectroscopy (Functional Group ID) MS->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Detailed Structure) MS->NMR Data Data Interpretation & Structural Confirmation UVVis->Data FTIR->Data NMR->Data

Caption: A logical workflow for the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are particularly effective for rifamycins (B7979662), typically yielding protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺.[4]

ParameterValueSource(s)
Molecular FormulaC₃₈H₄₇NO₁₃[][3][5][6]
Molecular Weight725.78 g/mol [][3][5][7]
Observed Ion (LC-ESI-QTOF, Positive)m/z 726.3119765 [M+H]⁺[7]
Experimental Protocol: LC-ESI-QTOF Mass Spectrometry

This protocol is based on methodologies used for the analysis of rifamycin derivatives.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (HPLC):

    • Instrument: Agilent 1200 RRLC or equivalent.[7]

    • Column: Agilent SB-Aq (2.1x50mm, 1.8 µm) with an Agilent C8 guard column (2.1x30mm, 3.5 µm).[7]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection (MS):

    • Instrument: Agilent 6520 QTOF or equivalent.[7]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: Scan from m/z 100 to 1200.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm its mass-to-charge ratio against the calculated exact mass of this compound.

UV-Visible (UV-Vis) Spectroscopy

The characteristic reddish-orange color of this compound is due to its extended naphthoquinone chromophore system.[] UV-Vis spectroscopy is used to analyze the electronic transitions within this system, providing key absorption maxima (λmax) that are useful for quantification and identification.

Solvent/Conditionλmax (nm)Source(s)
Not Specified475-525[]
Not Specified220, 240, 262, 324, 489[5]
pH 7.38 Buffer335, 475[8]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable spectroscopic grade solvent (e.g., methanol or a phosphate (B84403) buffer solution) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Dilution: Prepare a working solution by diluting the stock solution to a concentration that provides an absorbance reading within the linear range of the instrument (typically 0.2-0.8 A.U.), for instance, 10 µg/mL.

  • Instrumentation:

    • Instrument: A calibrated double-beam UV-Vis spectrophotometer.[9]

    • Cuvettes: Use 1-cm matched quartz cuvettes.[9]

    • Blank: Use the same solvent as used for the sample preparation.

  • Spectral Acquisition: Scan the sample from 200 to 700 nm.[9]

  • Data Analysis: Record the wavelengths of maximum absorbance (λmax). The absorbance at a specific λmax can be used for quantitative analysis using a calibration curve, following Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound, confirming the presence of the crucial formyl group and other characteristic structural features.

Functional GroupCharacteristic Absorption (cm⁻¹)Source(s)
Formyl (C=O)~1730[]
Quinone (C=O)~1660[]
Hydroxyl (O-H)Broad, ~3400-3500General
Amide (C=O)~1640-1650General
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Sample Preparation: No specific preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation:

    • Instrument: An FT-IR spectrometer equipped with an ATR accessory.

    • Crystal: Diamond or Germanium.

  • Spectral Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

    • Range: Typically scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (background correction, ATR correction). Identify and label the characteristic absorption bands corresponding to the principal functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for the complete structural elucidation of this compound. While a full spectral assignment requires advanced 2D NMR techniques (COSY, HSQC, HMBC), ¹H NMR is particularly useful for identifying the unique aldehydic proton.[2]

NucleusCharacteristic Chemical Shift (δ)AssignmentSource(s)
¹H9.5 - 10.0 ppmAldehydic proton[]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The choice of solvent is critical as proton exchange can occur.

  • Instrumentation:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tube: Use a standard 5 mm NMR tube.

  • Spectral Acquisition:

    • Temperature: Set to a constant temperature, typically 25°C.

    • Experiment: Acquire a standard one-dimensional proton spectrum.

    • Reference: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).

  • Data Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure. Pay special attention to the downfield region (δ 9-10 ppm) to confirm the presence of the formyl proton.[]

Mechanism of Action: Inhibition of RNA Polymerase

The antibacterial activity of this compound and its derivatives stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking the initiation of transcription.[][2] This mechanism is a key area of interest in drug development and structure-activity relationship (SAR) studies.

Mechanism_of_Action Rifamycin Mechanism of Action cluster_transcription Bacterial Transcription DNA Bacterial DNA Template RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP binds to RNA RNA Transcript (Protein Synthesis) RNAP->RNA synthesizes Inhibition Inhibition RNAP->Inhibition Rifamycin This compound (or derivative) Rifamycin->RNAP binds to β-subunit Inhibition->RNA blocks synthesis

Caption: Inhibition of bacterial RNA polymerase by Rifamycin.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Formyl Rifamycin (B1679328) is a key semi-synthetic derivative of the rifamycin class of antibiotics. While it is primarily recognized as a crucial intermediate in the synthesis of more potent derivatives like rifampicin, its intrinsic antibacterial activity stems from the same fundamental mechanism: the potent and selective inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This guide provides a detailed examination of this mechanism, including the molecular interactions, kinetic data of closely related compounds, and the experimental protocols used to elucidate these properties. The core action involves a high-affinity binding to the β-subunit of bacterial RNAP, leading to a steric occlusion of the nascent RNA transcript and subsequent cessation of bacterial transcription.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial efficacy of 3-Formyl Rifamycin and its derivatives is rooted in their ability to specifically target and inhibit the bacterial DNA-dependent RNA polymerase, the central enzyme in bacterial gene transcription.[1][2][] This inhibition is highly selective for prokaryotic RNAP, with a significantly lower affinity for the mammalian counterpart, which accounts for its therapeutic utility.[1]

The interaction occurs at the β-subunit of the RNAP, encoded by the rpoB gene.[1] The rifamycin molecule binds to a pocket on the β-subunit that is in close proximity to the RNAP active site, but not directly at the catalytic center itself.[1] This binding site is strategically located within the DNA/RNA channel.

The primary mechanism of inhibition is a steric-occlusion model .[] After the initiation of transcription and the formation of a short RNA chain of 2-3 nucleotides, the elongating RNA transcript physically clashes with the bound rifamycin molecule. This steric hindrance prevents further extension of the RNA chain, effectively halting transcription and leading to bacterial cell death.[4] It is important to note that rifamycins (B7979662) do not prevent the initial binding of RNAP to DNA or the formation of the first phosphodiester bond.

The 3-formyl group of this compound is a particularly reactive site, serving as a chemical handle for the synthesis of a wide array of derivatives, such as rifampicin.[1] These modifications primarily influence the pharmacokinetic properties of the molecule, including oral bioavailability and half-life, rather than altering the fundamental mechanism of action.[1]

Signaling Pathways and Downstream Effects

The primary mechanism of action of this compound is the direct inhibition of transcription, which is not known to modulate specific upstream signaling cascades. The downstream effects are a direct consequence of the global shutdown of RNA synthesis.

3_Formyl_Rifamycin This compound Bacterial_RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) 3_Formyl_Rifamycin->Bacterial_RNAP Binds to β-subunit Transcription_Initiation Transcription Initiation (RNA chain of 2-3 nt) Bacterial_RNAP->Transcription_Initiation RNA_Elongation RNA Elongation Blocked Transcription_Initiation->RNA_Elongation Steric Occlusion Protein_Synthesis_Inhibition Protein Synthesis Inhibition RNA_Elongation->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death cluster_0 Reaction Setup cluster_1 Transcription Reaction cluster_2 Analysis RNAP_Holoenzyme Purified RNAP Holoenzyme Incubate_1 Incubate at 37°C (to form open complex) RNAP_Holoenzyme->Incubate_1 DNA_Template Linear DNA Template (with promoter) DNA_Template->Incubate_1 Inhibitor This compound (or derivative) Inhibitor->Incubate_1 NTP_Mix NTP Mix with [α-³²P]UTP Incubate_1->NTP_Mix Incubate_2 Incubate at 37°C (for RNA synthesis) NTP_Mix->Incubate_2 Stop_Reaction Stop Reaction (e.g., EDTA/Formamide) Incubate_2->Stop_Reaction PAGE Denaturing PAGE Stop_Reaction->PAGE Autoradiography Autoradiography PAGE->Autoradiography Quantification Quantify Bands Autoradiography->Quantification WT_rpoB Wild-Type rpoB gene WT_RNAP Functional RNAP (β-subunit) WT_rpoB->WT_RNAP Encodes Rifamycin_Binding Rifamycin Binds Effectively WT_RNAP->Rifamycin_Binding Transcription_Inhibited Transcription Inhibited Rifamycin_Binding->Transcription_Inhibited Mutated_rpoB Mutated rpoB gene (in RRDR) Altered_RNAP Altered RNAP (β-subunit) Mutated_rpoB->Altered_RNAP Encodes Rifamycin_Binding_Reduced Rifamycin Binding Reduced/Prevented Altered_RNAP->Rifamycin_Binding_Reduced Transcription_Continues Transcription Continues Rifamycin_Binding_Reduced->Transcription_Continues

References

The Antibacterial Spectrum of 3-Formyl Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Formyl Rifamycin (B1679328), a key semisynthetic derivative of the rifamycin class of antibiotics. It details its mechanism of action, antibacterial spectrum, and the experimental protocols used to determine its efficacy. 3-Formyl Rifamycin, also known as 3-Formylrifamycin SV or rifaldehyde, serves as a crucial intermediate in the synthesis of clinically significant antibiotics, including the widely used Rifampicin.[1][2][] Its core structure retains the potent antibacterial properties characteristic of the rifamycin family, which are primarily exerted through the inhibition of bacterial transcription.[4]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins (B7979662) exert their bactericidal effects by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA into RNA.[][6] This selective inhibition halts protein synthesis, ultimately leading to bacterial cell death.[]

The mechanism relies on the high-affinity binding of the rifamycin molecule to the β-subunit of the prokaryotic RNAP.[7][8] This binding occurs within a pocket of the DNA/RNA channel, in close proximity to the active site but not directly at the catalytic center.[7][8] The antibiotic does not prevent the initiation of transcription but acts as a steric blockade; after the synthesis of a short RNA chain of only 2-3 nucleotides, the elongating chain clashes with the bound rifamycin molecule, preventing further extension.[6][7] This "steric-occlusion" mechanism is the cornerstone of the antibacterial activity of this class of compounds.[7] A significant advantage of rifamycins is their high selectivity for bacterial RNAP, with a much lower affinity for the mammalian counterpart, which contributes to their therapeutic index.[6][8]

Rifamycin_Mechanism_of_Action cluster_0 Bacterial Cell DNA Bacterial DNA Transcription_Complex Transcription Initiation Complex DNA->Transcription_Complex binds RNAP RNA Polymerase (RNAP) (β-subunit target) RNAP->Transcription_Complex forms Rifamycin This compound Rifamycin->RNAP binds to β-subunit Nascent_RNA Nascent RNA (2-3 nucleotides) Transcription_Complex->Nascent_RNA initiates transcription Blocked_Elongation Elongation Blocked Nascent_RNA->Blocked_Elongation sterically hindered by bound Rifamycin Protein_Synthesis Protein Synthesis Blocked_Elongation->Protein_Synthesis prevents Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death leads to

Caption: Inhibition of bacterial RNA polymerase by this compound.

Antibacterial Spectrum

This compound is a broad-spectrum antibiotic precursor, with its derivatives showing activity against a wide range of bacteria.[9][10] The rifamycin class is particularly potent against Gram-positive bacteria, including mycobacteria, and also demonstrates activity against some Gram-negative organisms.[10]

Comprehensive Minimum Inhibitory Concentration (MIC) data specifically for this compound is limited in publicly available literature, as it is primarily an intermediate compound. However, the antibacterial spectrum can be effectively represented by that of its direct and well-studied derivative, Rifampicin (also known as Rifampin). The structural differences are centered at the C-3 position, but the core mechanism of RNAP inhibition remains the same.[] The following table summarizes the MIC ranges for Rifampicin against various clinically relevant bacteria.

Bacterial SpeciesGram StainTypeMIC₅₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusPositiveCocci≤0.03≤0.03 - >128
Streptococcus pneumoniaePositiveCocci0.25≤0.03 - 2
Enterococcus faecalisPositiveCocci40.5 - 128
Clostridioides difficilePositiveRod≤0.03Not specified
Mycobacterium tuberculosisN/AAcid-FastNot specified0.002 - 64
Haemophilus influenzaeNegativeCoccobacilli10.06 - 4
Neisseria meningitidisNegativeCocci0.12≤0.008 - 1
Escherichia coliNegativeRod32 - 1281 - >512
Klebsiella pneumoniaeNegativeRod324 - 64
Acinetobacter baumanniiNegativeCoccobacilli41 - 4
Pseudomonas aeruginosaNegativeRod6416 - >128

Note: Data is compiled for Rifampicin/Rifampin and Rifamycin SV as representative of the rifamycin class. MIC₅₀ is the concentration required to inhibit 50% of isolates. Data sourced from multiple studies.[11][12][13]

Experimental Protocols for Antibacterial Susceptibility Testing

The antibacterial activity of compounds like this compound is quantified by determining the Minimum Inhibitory Concentration (MIC). The standard methods for this are Broth Dilution and Agar (B569324) Dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Broth Microdilution Method

This method is considered a "gold standard" and involves testing the susceptibility of bacteria in a liquid growth medium within a 96-well microtiter plate.[16][17]

Protocol:

  • Antimicrobial Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate to achieve a range of final concentrations.[18][19]

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final standardized bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate (containing the diluted antimicrobial agent) with the standardized bacterial suspension. Include a positive control well (bacteria, no drug) and a negative control well (broth only).[18]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16] For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[16][18]

Agar Dilution Method

The agar dilution method is another reference standard, particularly useful for testing multiple bacterial isolates simultaneously against a single antibiotic.[20]

Protocol:

  • Antimicrobial Plate Preparation: Prepare a series of twofold dilutions of the this compound stock solution. Add a specific volume of each dilution to molten Mueller-Hinton Agar (cooled to about 50°C).[20][21] Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify. A control plate with no antibiotic is also prepared.[16]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth dilution method.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension (typically delivering 10⁴ CFU per spot) onto the surface of each agar plate, including the control plate.[20]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[20]

  • MIC Determination: Following incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or more than a faint haze.[16][21]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Broth_Microdilution_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow prep_antibiotic 1. Prepare Serial Dilutions of this compound in Microtiter Plate inoculate 3. Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate Plate (37°C, 16-20h) inoculate->incubate read_results 5. Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Conclusion

This compound is a pivotal compound within the rifamycin class of antibiotics. While primarily serving as a precursor to clinically vital drugs like Rifampicin, its inherent molecular structure confers a broad spectrum of antibacterial activity. Its potent and selective mechanism of action—the inhibition of bacterial DNA-dependent RNA polymerase—makes its derivatives effective against a range of Gram-positive and some Gram-negative pathogens. Standardized methodologies, such as broth and agar dilution, are critical for accurately quantifying its inhibitory activity and guiding the development of new, more effective rifamycin-based therapeutics to combat bacterial infections and the growing challenge of antimicrobial resistance.

References

The Genesis of a Key Antibiotic Intermediate: An In-depth Technical Guide to the Discovery and Origin of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl Rifamycin (B1679328) stands as a pivotal molecule in the landscape of antibiotic development, serving as the immediate precursor to the potent anti-tuberculosis drug, Rifampicin (B610482). Its discovery and the elucidation of its origin are intrinsically linked to the broader exploration of the rifamycin class of antibiotics. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and chemical synthesis of 3-Formyl Rifamycin, presenting key quantitative data, detailed experimental protocols, and visual representations of the core pathways and workflows.

Discovery and Origin

The story of this compound begins with the discovery of the parent rifamycins (B7979662) in 1957 at the Lepetit Laboratories in Milan, Italy. A team of scientists, including Piero Sensi and Maria Teresa Timbal, isolated a complex of antibiotics from a soil bacterium, Streptomyces mediterranei, found in a soil sample from St. Raphael in Southern France. This bacterium was later reclassified as Nocardia mediterranea and is now known as Amycolatopsis mediterranei.

The initial rifamycin complex was found to be a mixture of several related compounds. The most abundant of these, Rifamycin B, was practically inactive. However, it was observed that solutions of Rifamycin B would spontaneously transform into the more active Rifamycin O, which could then be converted to the highly active Rifamycin S and SV. This discovery of inherent instability leading to increased potency was a crucial step.

This compound itself is not a direct product of fermentation but rather a semi-synthetic derivative of Rifamycin SV. Its significance emerged from the extensive efforts to modify the rifamycin structure to improve its oral bioavailability and antibacterial spectrum. Researchers at Dow-Lepetit Research Laboratories systematically modified various functional groups of the rifamycin molecule, leading to the synthesis of 3-Formylrifamycin SV. This derivative, with its reactive aldehyde group at the 3-position of the naphthoquinone core, proved to be an ideal handle for creating a wide array of new rifamycin analogs. The reaction of this compound SV with N-amino-N'-methylpiperazine yielded Rifampicin, a breakthrough in the treatment of tuberculosis.

Biosynthesis of the Rifamycin Scaffold

The core structure of this compound originates from the intricate biosynthetic machinery of Amycolatopsis mediterranei. The biosynthesis of the rifamycin ansa-macrolactam framework is a complex process involving a Type I polyketide synthase (PKS) and a number of tailoring enzymes.

The key building blocks for the rifamycin scaffold are:

  • 3-Amino-5-hydroxybenzoic acid (AHBA): This unusual starter unit is derived from the shikimate pathway.

  • Acetate and Propionate units: These are the extender units that form the long aliphatic ansa chain.

The assembly of the polyketide chain is catalyzed by a large, modular PKS enzyme complex. Following the assembly of the initial polyketide, a series of post-PKS modifications, including cyclization, oxidation, and glycosylation, lead to the formation of various rifamycins, with Rifamycin B being a major product in many industrial strains.

Quantitative Data

Table 1: Production Titers of Rifamycin B and SV by Amycolatopsis mediterranei in Fermentation
Strain / ConditionProductTiter (g/L)Reference
A. mediterranei XC 9-25 (shaking flask)Rifamycin B10[1]
A. mediterranei XC 9-25 (60,000 L fermentor)Rifamycin B19.11[1]
A. mediterranei (wild type, optimized)Rifamycin B2.92[2]
A. mediterranei (mutant, optimized)Rifamycin SV5.32[3]
A. mediterranei (immobilized, repeated batch)Rifamycin B3.36 (total over 5 batches)[4]
A. mediterranei (immobilized, repeated batch)Rifamycin SV2.309 (total over 5 batches)[4]
Table 2: Yields of Chemical Synthesis of this compound SV
Starting MaterialReagentsYield (%)Reference
RifampicinHydrochloric acid, Water95.0[5]
3-piperidinomethyl-rifamycin-SVPotassium ferricyanide, Acetic acid51 (of ~72% purity)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound SV from Rifampicin

This protocol is adapted from a patented method for the purification of Rifampicin, which involves the hydrolysis of Rifampicin to this compound SV.[5][7]

Materials:

  • Rifampicin

  • Hydrochloric acid (35-37%)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To 100 g of Rifampicin, add 1200 mL of water and 50 mL of hydrochloric acid.

  • Heat the mixture to 55°C and maintain for 8 hours with stirring.

  • Cool the reaction mixture to 10°C.

  • Extract the mixture with 1000 mL of ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound SV.

Expected Yield: Approximately 83.78 g (95.0%).[5]

Protocol 2: Enzymatic Conversion of Rifamycin B to Rifamycin S

This protocol describes the biotransformation of Rifamycin B, a precursor in the overall pathway, using a soluble rifamycin oxidase.[8]

Materials:

  • Rifamycin B

  • Soluble rifamycin oxidase from Curvularia lunata (e.g., activity of 11 IU/mL)

  • Buffer solution (pH optimized for the enzyme)

  • Antifoam agent (e.g., polypropylene (B1209903) glycol)

Procedure:

  • Prepare a 1% (w/v) solution of Rifamycin B in the appropriate buffer.

  • In a shake flask or a bioreactor, add 5% (v/v) of the rifamycin oxidase solution to the Rifamycin B solution.

  • Incubate at 28°C with stirring (e.g., 200 rpm). If using a bioreactor, maintain an aeration rate of 1-1.5 vvm.

  • Add a few drops of an antifoam agent as needed.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or spectrophotometry).

  • The reaction is typically complete within 3 hours under these conditions.

  • Rifamycin S can then be isolated from the reaction mixture.

Visualizations

Biosynthetic Pathway of Rifamycin

Rifamycin_Biosynthesis Shikimate Shikimate Pathway AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) Shikimate->AHBA PKS Polyketide Synthase (PKS) AHBA->PKS Acetate Acetate Acetate->PKS Propionate Propionate Propionate->PKS ProansamycinX Proansamycin X PKS->ProansamycinX PostPKS Post-PKS Modifications ProansamycinX->PostPKS RifamycinB Rifamycin B PostPKS->RifamycinB RifamycinSV Rifamycin SV RifamycinB->RifamycinSV Enzymatic/Chemical Conversion

Caption: Overview of the Rifamycin biosynthetic pathway.

Chemical Synthesis Workflow for this compound SV

Formyl_Rifamycin_Synthesis RifamycinSV Rifamycin SV MannichBase Mannich Base of Rifamycin SV RifamycinSV->MannichBase Mannich Reaction Oxidation1 Mild Oxidation MannichBase->Oxidation1 Reduction Mild Reduction Oxidation1->Reduction FormylRifamycin This compound SV Reduction->FormylRifamycin Reaction Reaction with 1-amino-4-methylpiperazine FormylRifamycin->Reaction Rifampicin Rifampicin Reaction->Rifampicin

Caption: Chemical synthesis workflow to this compound SV and Rifampicin.

Conclusion

The discovery and development of this compound represent a significant achievement in medicinal chemistry and antibiotic research. From its origins in a soil bacterium to its crucial role as a synthetic intermediate, the journey of this molecule highlights the power of combining natural product discovery with chemical ingenuity. The detailed understanding of its biosynthesis and the optimization of its synthesis have been instrumental in providing the world with one of the most important drugs in the fight against tuberculosis. This guide provides a foundational understanding for researchers and professionals in the field, enabling further innovation in the development of novel rifamycin-based therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl Rifamycin (B1679328), a key semi-synthetic derivative of the rifamycin family, serves as a critical intermediate in the synthesis of potent antibiotics such as rifampicin.[][2][3] Its defining feature is a reactive formyl group at the C-3 position of the ansa-chain, which allows for extensive chemical modification to produce derivatives with tailored pharmacokinetic and pharmacodynamic profiles.[] This document provides a comprehensive overview of the physicochemical properties of 3-Formyl Rifamycin, detailed experimental protocols for their determination, and its biological significance, targeting professionals in drug discovery and development.

Physicochemical Properties

The structural and chemical properties of this compound are fundamental to its reactivity and biological function. It typically appears as a black-red or reddish to orange crystalline solid.[][4] A summary of its key physicochemical data is presented below.

PropertyValue
IUPAC Name [(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[][5]
Synonyms 3-Formylrifamycin SV, Rifaldehyde, Rifamycin AF, 3-Formylrifampicin SV, NCI 145-635[][2][5]
CAS Number 13292-22-3[4][5][6][7]
Chemical Formula C38H47NO13[][2][4][5][6][7]
Molecular Weight 725.78 g/mol [][4][6][7]
Appearance Black-Red Solid[4][6] or Red to Very Dark Red Solid[8]
Melting Point >122 °C (dec.)[], 182-184 °C[4][6][8]
Boiling Point 855.4 ± 65.0 °C (Predicted)[4][6]
Density 1.37 ± 0.1 g/cm³ (Predicted)[4][6]
pKa 4.75 ± 0.70 (Predicted)[4][6]
Solubility Good solubility in organic solvents like dimethylformamide, methanol (B129727), and chloroform.[] Slightly soluble in Chloroform, DMSO, and Methanol (sonication may be needed).[4][6]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • UV-Vis Spectroscopy : The extended conjugated naphthoquinone system results in strong UV-Vis absorption, with typical maxima observed around 475-525 nm.[] Another source reports absorption maxima (λmax) at 220, 240, 262, 324, and 489 nm.[2]

  • Infrared (IR) Spectroscopy : IR spectra show characteristic carbonyl stretching bands. The formyl group exhibits a band near 1730 cm⁻¹, while the quinone moiety shows a band around 1660 cm⁻¹.[]

  • Proton NMR (¹H NMR) Spectroscopy : The distinctive aldehydic proton gives a resonance signal in the region of δ 9.5-10.0 ppm.[]

Role in Synthesis and Mechanism of Action

This compound is not typically used as a therapeutic agent itself but is a pivotal precursor for clinically important antibiotics.[] Its primary role is as an intermediate in the synthesis of rifampicin, rifabutin, and rifapentine.[] The reactive aldehyde group allows for the introduction of various side chains through reactions like reductive amination and condensation, enabling the creation of derivatives with enhanced properties.[]

Synthesis_Pathway Rifamycin_SV Rifamycin SV Intermediate This compound Rifamycin_SV->Intermediate Oxidation/Formylation Rifampicin Rifampicin Intermediate->Rifampicin Condensation with 1-amino-4-methylpiperazine

Caption: Synthesis of Rifampicin via this compound intermediate.

The antibacterial activity of rifamycins (B7979662) stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP).[][9] This binding occurs with high affinity to the β-subunit of the prokaryotic enzyme, physically blocking the elongation of the nascent RNA chain, thereby halting transcription and leading to bacterial cell death.[9]

Mechanism_of_Action cluster_bacterium Bacterial Cell Rifamycin Rifamycin Derivative (e.g., Rifampicin) RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Transcription Transcription Blocked RNAP->Transcription Inhibition DNA Bacterial DNA DNA->RNAP Template

Caption: Inhibition of bacterial RNA polymerase by Rifamycin derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Chromatographic methods such as HPLC are standard for assessing the purity of this compound.[]

Objective: To quantify the purity of a this compound sample.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard and sample

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Methanol (for sample preparation)

Method:

  • Preparation of Solutions:

    • Accurately weigh and dissolve the this compound reference standard and sample in methanol to a final concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient elution, for example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 475 nm (based on UV-Vis maxima)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (475 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H

Caption: General workflow for purity determination by HPLC.

Determination of Solubility

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound solid

  • A range of solvents (e.g., water, methanol, DMSO, chloroform)

  • Vials with screw caps

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Centrifuge

Method (Equilibrium Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains.

  • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. A vortex mixer or shaker can be used. Sonication can aid dissolution in some solvents.[4][6]

  • After the equilibration period, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or a validated HPLC method, by comparing against a calibration curve prepared with known concentrations.

  • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

This compound is a cornerstone molecule in the field of antibiotic development. Its well-defined physicochemical and spectroscopic properties, coupled with the high reactivity of its formyl group, provide a versatile platform for medicinal chemists. A thorough understanding of these characteristics, determined through robust experimental protocols, is essential for the rational design and synthesis of next-generation rifamycin antibiotics to combat bacterial infections and emerging drug resistance.

References

3-Formyl Rifamycin CAS number 13292-22-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Formyl Rifamycin (B1679328) (CAS: 13292-22-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl Rifamycin, also known as Rifaldehyde, is a pivotal semi-synthetic derivative of the rifamycin class of antibiotics.[] With the CAS number 13292-22-3, this compound serves as a crucial intermediate in the synthesis of clinically significant antibiotics, most notably Rifampicin.[2][3][4] Its defining feature is a reactive aldehyde group at the C-3 position of the rifamycin ansa-chain, which imparts significant chemical versatility, making it a cornerstone for the development of new rifamycin analogues through various chemical modifications.[] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, mechanism of action, synthesis protocols, and applications in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a reddish to orange or black-red crystalline solid.[][5] It exhibits good solubility in organic solvents like dimethylformamide (DMF), methanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[][5] Its molecular formula is often cited as C38H47NO13, though C43H55NO13 has also been mentioned, with the former corresponding to the commonly listed molecular weight.[][5][6]

PropertyValueSource(s)
CAS Number 13292-22-3[2][4][5][6]
Molecular Formula C38H47NO13[3][5][6]
Molecular Weight 725.78 g/mol [2][3][5]
Appearance Reddish to orange crystalline powder; Black-Red Solid[][5]
Melting Point >122 °C (dec.); 182-184°C[][3][5]
Boiling Point 855.4 ± 65.0 °C (Predicted)[][3][5]
Density 1.370 ± 0.10 g/cm³ (Predicted)[][5]
pKa 4.75 ± 0.70 (Predicted)[5]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated)[5]
LogP 2.85[3]

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques. The naphthoquinone chromophore is a key feature, responsible for its color and UV-Vis absorption.[]

Spectroscopic TechniqueCharacteristic FeaturesSource(s)
UV-Vis Maxima around 475-525 nm due to the extended conjugated naphthoquinone system.[]
Infrared (IR) Carbonyl stretching bands near 1730 cm⁻¹ (formyl group) and 1660 cm⁻¹ (quinone moiety).[]
Proton NMR (¹H NMR) Distinctive aldehydic proton resonance near δ 9.5-10.0 ppm.[]
LC-MS Used for molecular weight confirmation. A peak at m/z 726.3119 corresponds to [M+H]⁺.[][7]

Mechanism of Action

Like all rifamycin antibiotics, this compound exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[][8][9][] It binds with high affinity to the β-subunit of the prokaryotic RNAP, physically blocking the path of the elongating RNA transcript.[8][9][] This steric occlusion prevents the synthesis of RNA, thereby halting transcription and ultimately leading to bacterial cell death.[9] The rifamycins (B7979662) are highly selective for bacterial RNAP, with significantly lower affinity for the mammalian equivalent, which accounts for their therapeutic utility.[9][11]

G cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA Nascent mRNA RNAP->mRNA RNA Elongation Rifamycin This compound Rifamycin->RNAP Binds to β-subunit (Steric Occlusion) Protein Protein Synthesis mRNA->Protein Growth Bacterial Growth & Proliferation Protein->Growth G start Rifampicin intermediate This compound SV (CAS 13292-22-3) start->intermediate Acid Hydrolysis product1 Schiff Bases / Imines intermediate->product1 Condensation / Reductive Amination product2 Hydrazones (e.g., Rifampicin) intermediate->product2 Condensation product3 Novel Rifamycin Derivatives intermediate->product3 Various Reactions reagent1 Primary Amines / Ammonia reagent1->product1 reagent2 Hydrazines reagent2->product2 reagent3 Other Nucleophiles reagent3->product3

References

The Biological Activity of 3-Formyl Rifamycin SV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl Rifamycin (B1679328) SV, a semi-synthetic derivative of Rifamycin SV, is a potent antibacterial agent with a well-defined mechanism of action. This technical guide provides an in-depth overview of its biological activities, including its antibacterial spectrum, mechanism of action, and potential immunomodulatory effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a summary of available quantitative data to facilitate further investigation and application of this compound.

Introduction

Rifamycins (B7979662) are a class of antibiotics characterized by a macrocyclic ansa structure, which are highly effective against a broad range of bacteria. 3-Formyl Rifamycin SV, also known as Rifaldehyde, is a key intermediate in the synthesis of many rifamycin derivatives, including the widely used antibiotic Rifampicin.[1][2] Its core biological activity stems from the potent and selective inhibition of bacterial DNA-dependent RNA polymerase.[3] This document explores the multifaceted biological profile of this compound SV, encompassing its antibacterial efficacy and its potential to modulate host immune responses.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial mechanism of this compound SV is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription.[3] This inhibition occurs through a specific, non-covalent binding interaction with the β-subunit of the bacterial RNAP.[3] This binding physically blocks the path of the elongating RNA molecule, preventing the synthesis of RNA chains longer than a few nucleotides and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[3] It is important to note that rifamycins exhibit a high degree of selectivity for prokaryotic RNAP, with significantly lower affinity for the corresponding mammalian enzymes, which accounts for their favorable therapeutic index.

RNA_Polymerase_Inhibition cluster_transcription Bacterial Transcription cluster_inhibition Inhibition by this compound SV DNA DNA Template RNAP RNA Polymerase (RNAP) NTPs Nucleoside Triphosphates (NTPs) RNA Elongating RNA Transcription Blocked Transcription Blocked Rifamycin This compound SV RNAP_Rifamycin RNAP-Rifamycin Complex

Modulation of PXR and NF-κB signaling pathways by Rifamycin SV.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of this compound SV.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound SV stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound SV stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1 to 11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound SV at which there is no visible bacterial growth (turbidity).

dot

MIC_Workflow start Start: Prepare Materials prepare_plate Prepare 96-well plate with CAMHB start->prepare_plate prepare_antibiotic Prepare this compound SV stock solution start->prepare_antibiotic prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Perform serial dilutions of the antibiotic in the plate prepare_plate->serial_dilution prepare_antibiotic->serial_dilution inoculate_plate Inoculate the plate with the bacterial suspension serial_dilution->inoculate_plate dilute_inoculum Dilute inoculum to final concentration prepare_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read results: Determine the lowest concentration with no visible growth (MIC) incubate->read_results end End: Report MIC value read_results->end

Experimental workflow for MIC determination by broth microdilution.
In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP

  • Transcription buffer

  • This compound SV at various concentrations

  • Stop solution (e.g., formamide (B127407) with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the transcription buffer, DNA template, and purified RNA polymerase.

    • Add varying concentrations of this compound SV to different reaction tubes. Include a control with no inhibitor.

    • Pre-incubate the mixture at 37°C for a defined period to allow the inhibitor to bind to the enzyme.

  • Transcription Initiation:

    • Initiate the transcription reaction by adding the mixture of rNTPs (including the labeled rNTP).

  • Incubation and Termination:

    • Incubate the reaction at 37°C for a specific time to allow RNA synthesis.

    • Stop the reaction by adding the stop solution.

  • Analysis of Transcripts:

    • Denature the RNA transcripts by heating.

    • Separate the RNA products by size using denaturing PAGE.

  • Quantification and IC50 Determination:

    • Visualize and quantify the amount of full-length RNA transcript using a phosphorimager or fluorescence scanner.

    • Plot the percentage of inhibition against the concentration of this compound SV to determine the IC50 value (the concentration required to inhibit 50% of the RNA polymerase activity).

Conclusion

This compound SV is a potent antibacterial agent with a well-established mechanism of action targeting bacterial RNA polymerase. While quantitative data on its antibacterial spectrum is not extensively available for the parent compound, studies on its derivatives suggest broad activity against Gram-positive bacteria and mycobacteria. Furthermore, the likely shared anti-inflammatory and immunomodulatory properties with its parent compound, Rifamycin SV, suggest a broader therapeutic potential that warrants further investigation. The detailed experimental protocols provided in this guide are intended to facilitate such research and contribute to a more comprehensive understanding of the biological activities of this important rifamycin. Further studies are encouraged to establish a comprehensive MIC profile for this compound SV and to fully elucidate its immunomodulatory effects and the signaling pathways involved.

References

The Pivotal Intermediate: A Technical Guide to 3-Formyl Rifamycin in Rifampicin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, leprosy, and other mycobacterial infections, is a semisynthetic antibiotic derived from the rifamycin (B1679328) family.[] Its synthesis relies on a critical intermediate: 3-Formyl Rifamycin SV. This compound, characterized by a reactive aldehyde group at the C-3 position of the rifamycin ansa-chain, serves as the immediate precursor to Rifampicin, enabling the introduction of the side chain responsible for the drug's potent antibacterial activity.[][2] This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent conversion to Rifampicin, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound SV

This compound SV is a versatile intermediate that can be synthesized through several routes, primarily involving the chemical modification of other rifamycin derivatives.[][3] The most common starting materials are Rifamycin S and Rifamycin SV.

One established method involves the mild oxidation of a Mannich base of Rifamycin SV.[4][5] This process, however, can be cumbersome, requiring multiple reaction steps and the isolation of intermediates, which can lead to lower overall yields and higher production costs.[4]

A more direct approach involves the hydrolysis of Rifampicin itself, which can be used for purification purposes.[6][7] This method effectively reverses the final step of Rifampicin synthesis to yield highly pure this compound SV.

Another route starts from Rifamycin S, which is reacted with formaldehyde (B43269) and a secondary amine to form a 3-aminomethyl-rifamycin S compound. This intermediate is then treated with an acid in the presence of water to yield this compound SV.[8]

The overall synthetic pathway can be visualized as a series of transformations starting from the fermentation product, Rifamycin B, and proceeding through Rifamycin S and SV.

G Rifamycin_B Rifamycin B Rifamycin_S Rifamycin S Rifamycin_B->Rifamycin_S Oxidation Rifamycin_SV Rifamycin SV Rifamycin_S->Rifamycin_SV Reduction Formyl_Rifamycin This compound SV Rifamycin_S->Formyl_Rifamycin One-pot Reaction Mannich_Base Mannich Base of Rifamycin SV Rifamycin_SV->Mannich_Base Mannich Reaction Mannich_Base->Formyl_Rifamycin Mild Oxidation & Mild Reduction Rifampicin Rifampicin Formyl_Rifamycin->Rifampicin Condensation

Caption: General synthesis pathways to Rifampicin.

Synthesis of Rifampicin from this compound SV

The final and crucial step in the synthesis of Rifampicin is the condensation reaction between this compound SV and 1-amino-4-methylpiperazine.[4][5] This reaction forms a hydrazone linkage, attaching the piperazine (B1678402) moiety to the 3-position of the rifamycin core, which is essential for the drug's oral activity.[2] The reaction is typically carried out in an aprotic dipolar solvent, and the pH is maintained in the range of 5 to 7.[4]

Quantitative Data Summary

The following tables summarize the yields reported for the key synthetic steps.

Table 1: Synthesis of this compound SV

Starting MaterialReagentsYield (%)Reference
Rifampicin (to be purified)Water, Hydrochloric Acid, Ethyl Acetate95.0[6]
Rifampicin (to be purified)Water, Hydrochloric Acid, Ethyl Acetate92.9[7]
3-diethylaminomethyl-rifamycin-SVChloroform, Potassium Ferricyanide, Acetic Acid-[8]
3-piperidinomethyl-rifamycin-S-51 (of 72% purity)[8]

Table 2: Synthesis of Rifampicin from Rifamycin S (via this compound SV intermediate)

Starting MaterialReagentsYield (%)Reference
Rifamycin SDimethylformamide, Acetic Acid, Paraformaldehyde, 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, 1-amino-4-methylpiperazine>90 (after recrystallization)[4]
Rifamycin SDimethylformamide, Oxalic Acid, Paraformaldehyde, 1,3,5-tri-(2-morpholinoethyl)-hexahydro-1,3,5-triazine, 1-amino-4-methylpiperazine- (high yield reported)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound SV from Rifampicin

This protocol is adapted from a method used for the purification of Rifampicin.[7]

Materials:

  • Rifampicin (to be purified)

  • Water

  • Hydrochloric acid (35-37%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Add 100g of the Rifampicin to be purified to 1200mL of water.

  • Add 50mL of hydrochloric acid (35-37%).

  • Heat the mixture to 55°C and maintain for 8 hours.

  • Cool the mixture to 10°C.

  • Extract the aqueous layer with 1000mL of ethyl acetate.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound SV.

Protocol 2: One-Pot Synthesis of Rifampicin from Rifamycin S

This protocol describes a one-pot synthesis that proceeds through a this compound SV intermediate without its isolation.[4][5]

Materials:

  • Rifamycin S

  • Anhydrous dimethylformamide (DMF)

  • Acetic acid

  • Paraformaldehyde

  • 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine

  • 1-amino-4-methylpiperazine

Procedure:

  • Dissolve 70g of Rifamycin S in 250mL of DMF.

  • Successively add, with stirring, 24g of acetic acid, 6g of paraformaldehyde, and 17g of 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine.

  • Stir the mixture at 50°C for approximately 1 hour.

  • At the same temperature, add 31g of 1-amino-4-methylpiperazine.

  • Continue the reaction for another hour at 50°C.

  • Isolate the reaction product to yield Rifampicin.

The experimental workflow for the one-pot synthesis of Rifampicin can be visualized as follows:

G Start Dissolve Rifamycin S in DMF Add_Reagents Add Acetic Acid, Paraformaldehyde, and Hexahydrotriazine Start->Add_Reagents React1 Stir at 50°C for 1 hour (Formation of this compound SV intermediate) Add_Reagents->React1 Add_Piperazine Add 1-amino-4-methylpiperazine React1->Add_Piperazine React2 Stir at 50°C for 1 hour (Condensation to form Rifampicin) Add_Piperazine->React2 Isolate Isolate Rifampicin React2->Isolate

Caption: One-pot synthesis of Rifampicin workflow.

Characterization of this compound SV

The identity and purity of this compound SV are confirmed using various analytical techniques.[]

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and to monitor the progress of reactions.[][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight.[]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aldehydic proton shows a distinctive resonance near δ 9.5-10.0 ppm.[]

  • Infrared (IR) Spectroscopy: Shows characteristic carbonyl stretching bands around 1730 cm⁻¹ for the formyl group and 1660 cm⁻¹ for the quinone moiety.[]

  • UV-Vis Spectroscopy: The extended conjugated naphthoquinone system results in strong absorption, typically with maxima around 475-525 nm.[]

Conclusion

This compound SV is an indispensable intermediate in the manufacturing of Rifampicin. Its reactive aldehyde group provides a convenient handle for the introduction of the N-amino-N'-methylpiperazine side chain, which is crucial for the antibiotic's therapeutic efficacy. The development of efficient, high-yield synthetic routes to this compound SV and its subsequent conversion to Rifampicin remains a key focus in pharmaceutical process chemistry. The methodologies outlined in this guide provide a comprehensive overview of the current state of this important synthetic transformation.

References

The Formyl Group's Crucial Role in Rifamycin's Antibacterial Potency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rifamycin (B1679328) class of antibiotics has long been a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their mechanism of action, the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), is well-established.[1] A key structural feature of many potent rifamycin derivatives is the formyl group at the C-3 position of the naphthoquinone core. This technical guide delves into the critical role of this formyl group in the activity of rifamycins (B7979662), providing a comprehensive overview of its influence on the drug's chemical reactivity, structure-activity relationships, and interaction with its target enzyme. This document also presents detailed experimental protocols for assessing rifamycin activity and visualizes key pathways and workflows to aid in research and development efforts.

The Formyl Group: A Gateway to Enhanced Activity

The formyl group (-CHO) at the C-3 position of the rifamycin SV core is not directly involved in the critical hydrogen bonding interactions with the RNA polymerase active site.[1][2] Instead, its primary importance lies in its chemical reactivity, which serves as a crucial handle for the synthesis of a vast array of semi-synthetic rifamycin derivatives with improved pharmacological properties.[] 3-formyl rifamycin is a key intermediate in the production of rifampicin (B610482), one of the most clinically significant rifamycins.[4]

The introduction of various substituents at the C-3 position, made possible by the reactive formyl group, has a profound impact on the antibacterial activity and pharmacokinetic profile of the resulting rifamycin analogue. These modifications can influence factors such as solubility, cell permeability, and the overall conformation of the ansa chain, which is critical for binding to RNAP.[5] For instance, the formation of hydrazones from 3-formylrifamycin SV has led to derivatives with potent activity against Mycobacterium tuberculosis.[5]

Quantitative Analysis of Rifamycin Activity

The antibacterial efficacy of rifamycin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of rifampicin (a derivative of this compound SV) and other rifamycin derivatives against various bacterial strains, highlighting the impact of modifications at the C-3 position.

CompoundOrganismStrainMIC (µg/mL)Reference
RifampicinMycobacterium tuberculosisH37Rv0.05 - 1.0[6][7]
RifampicinMycobacterium tuberculosisRIF-Resistant>1.0[6]
RifabutinMycobacterium tuberculosisRIF-Resistant0.5[6]
Rifamycin SVMycobacterium smegmatiswtVaries[8]
RifampinMycobacterium smegmatiswtHigher than Rifalazil[8]
RifalazilMycobacterium smegmatiswtLower than Rifampin[8]

Table 1: Comparative MICs of Rifamycin Derivatives Against Mycobacterium Species

CompoundOrganismMIC Range (µg/mL)
RifampicinStaphylococcus aureus≤0.015
RifampicinStreptococcus pyogenes≤0.03
RifampicinHaemophilus influenzae0.25
RifampicinEscherichia coli16-32

Table 2: Antibacterial Spectrum of Rifampicin

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of rifamycin derivatives against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Rifamycin derivative stock solution (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator at 37°C

Procedure:

  • Prepare a serial two-fold dilution of the rifamycin derivative in the 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well, including a drug-free growth control well and a sterile broth control well.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[9]

Intracellular Activity Assay in Macrophages

This protocol assesses the efficacy of rifamycin derivatives against M. tuberculosis residing within macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv

  • Rifamycin derivative

  • Sterile 24-well plates

  • Middlebrook 7H10 agar (B569324) plates

Procedure:

  • Seed THP-1 cells in 24-well plates and differentiate them into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the rifamycin derivative to the infected macrophages.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Lyse the macrophages with sterile water to release the intracellular bacteria.

  • Plate serial dilutions of the lysate on Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.[9][10]

Visualizing the Role of the Formyl Group

Rifamycin Mechanism of Action

The following diagram illustrates the mechanism of action of rifamycins, highlighting the binding to the β-subunit of bacterial RNA polymerase and the subsequent blockage of RNA elongation. While the formyl group itself does not directly interact with the binding pocket, its modification into bulkier groups (as in rifampicin) contributes to sterically hindering the growing RNA chain.

Rifamycin_Mechanism cluster_RNAP Bacterial RNA Polymerase (RNAP) Beta_Subunit β-Subunit Binding_Pocket Rifamycin Binding Pocket Rifamycin Rifamycin (e.g., Rifampicin) Rifamycin->Binding_Pocket Binds to RNA_Elongation RNA Chain Elongation Rifamycin->RNA_Elongation Sterically Hinders DNA_Template DNA Template DNA_Template->RNA_Elongation Template for Blocked_Elongation Elongation Blocked RNA_Elongation->Blocked_Elongation Transcription_Inhibition Transcription Inhibition Blocked_Elongation->Transcription_Inhibition

Caption: Rifamycin binds to the β-subunit of RNAP, sterically blocking RNA elongation.

Experimental Workflow: MIC Assay

The diagram below outlines the key steps in a typical Minimum Inhibitory Concentration (MIC) assay for testing rifamycin derivatives.

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of Rifamycin Derivative Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (e.g., M. tuberculosis) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C (7-14 days) Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The formyl group at the C-3 position of the rifamycin core is a pivotal element in the development of highly potent rifamycin antibiotics. While not directly participating in the binding to RNA polymerase, its reactivity is the key to synthesizing a multitude of derivatives with enhanced antibacterial activity and improved pharmacokinetic profiles. The ability to introduce diverse chemical moieties at this position has been instrumental in the enduring success of the rifamycin class of antibiotics. Future research focused on novel modifications at the C-3 position holds the promise of developing next-generation rifamycins to combat emerging drug-resistant bacterial pathogens.

References

The Core Interaction: A Technical Guide to 3-Formyl Rifamycin and Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between 3-formyl rifamycin (B1679328) and its primary target, bacterial DNA-dependent RNA polymerase (RNAP). While 3-formyl rifamycin SV is a key intermediate in the synthesis of potent antibiotics like rifampicin (B610482), the vast majority of detailed mechanistic and quantitative studies have been performed on rifampicin and other derivatives. The information presented herein is based on the well-established principles of the rifamycin class, with specific data cited for the most-studied compounds as a robust proxy for understanding the core interaction.

Mechanism of Action: Steric Occlusion of the RNA Exit Pathway

The antibacterial activity of the rifamycin class of antibiotics stems from their high-affinity binding to a specific pocket on the β-subunit of bacterial RNA polymerase.[1][2] This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active catalytic site.[2]

The interaction does not inhibit the initial stages of transcription, such as RNAP binding to promoter DNA or the formation of the first one or two phosphodiester bonds.[1] Instead, rifamycins (B7979662) act as a steric blockade. As the nascent RNA transcript begins to elongate, it is physically obstructed by the bound antibiotic. This prevents the extension of the RNA chain beyond a length of 2-3 nucleotides.[2] The resulting unstable, abortive RNA fragments are released, and transcription is effectively terminated, leading to a bactericidal effect.[3]

It is critical to note that this mechanism is highly specific to prokaryotic RNAP. Eukaryotic RNA polymerases lack the specific binding pocket, which accounts for the selective toxicity of rifamycins.[1] While some derivatives of this compound, such as this compound SV:O-n-octyloxime (AF/013), have been shown to inhibit eukaryotic RNA polymerase II by preventing its binding to DNA and competing with nucleotide substrates, this is a distinct mechanism observed in a different system and may not be the primary mode of action in bacteria.[4][5]

Visualizing the Mechanism of Inhibition

G cluster_0 Bacterial Transcription Initiation cluster_1 Inhibition by this compound RNAP RNA Polymerase (RNAP) OpenComplex Open Promoter Complex RNAP->OpenComplex Binds DNA Promoter DNA DNA->OpenComplex NTPs NTPs AbortiveRNA Abortive RNA (2-3 nt) NTPs->AbortiveRNA OpenComplex->AbortiveRNA Initiates Transcription BoundRNAP RNAP-Rifamycin Complex OpenComplex->BoundRNAP Blocked Elongation Blocked AbortiveRNA->Blocked Cannot elongate Rifamycin This compound Rifamycin->BoundRNAP Binds to β-subunit BoundRNAP->Blocked Steric hindrance of RNA exit

Caption: Mechanism of bacterial RNAP inhibition by this compound.

Quantitative Data on Rifamycin-RNAP Interaction

The following tables summarize key quantitative data for the interaction of rifampicin, a direct and well-studied derivative of this compound, with bacterial RNA polymerase. This data provides a strong benchmark for the potency of this class of inhibitors.

Table 1: Inhibitory Activity (IC₅₀) of Rifampicin
Target EnzymeWild-Type/MutantIC₅₀ (µM)
E. coli RNAPWild-Type~0.02 (20 nM)[1]
E. coli RNAPD516V Mutant398
E. coli RNAPH526Y Mutant≥ 2000
E. coli RNAPS531L Mutant102
M. tuberculosis RNAPWild-Type~0.02 (20 nM)[1]
M. tuberculosis RNAPD435V Mutant880[6]
M. tuberculosis RNAPH445Y Mutant> 2000[6]
M. tuberculosis RNAPS450L Mutant789[6]

IC₅₀ (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Table 2: Binding Affinity of Rifampicin for E. coli RNAP
ParameterEnzyme FormValue
Apparent KdCore Enzyme≤ 3 x 10⁻⁹ M
Apparent KdHoloenzyme≤ 3 x 10⁻⁹ M

Kd (dissociation constant) is a measure of binding affinity. A lower Kd value indicates a stronger binding interaction.

Experimental Protocols: In Vitro Transcription Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity (IC₅₀) of a compound like this compound against bacterial RNA polymerase.

Objective:

To quantify the dose-dependent inhibition of bacterial RNAP activity by measuring the synthesis of RNA transcripts.

Materials:
  • Bacterial RNA Polymerase Holoenzyme (e.g., E. coli or M. tuberculosis)

  • Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

  • This compound (or other test inhibitor) dissolved in DMSO

  • NTP mix (ATP, GTP, CTP)

  • [α-³²P]UTP or other labeled nucleotide

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

  • Heparin (to ensure a single round of transcription)

  • Stop Buffer / RNA Loading Dye (e.g., 95% formamide, 20 mM EDTA, dyes)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 8 M Urea)

  • Phosphorimager or equivalent detection system

Methodology:
  • Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Enzyme-Inhibitor Pre-incubation:

    • In separate tubes, mix RNA polymerase holoenzyme (e.g., final concentration of 25-50 nM) with a small volume (e.g., 1 µL) of each inhibitor dilution or DMSO (for the no-inhibitor control).

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Formation of Open Promoter Complex:

    • Prepare a master mix containing the DNA template in transcription buffer.

    • Add the RNAP/inhibitor mixture to the DNA template master mix.

    • Incubate at 37°C for 10 minutes. This allows the RNAP to bind to the promoter and form a stable open complex.

  • Single-Round Transcription Initiation:

    • Add heparin to the reaction (e.g., final concentration of 100 µg/mL). Heparin binds to any free RNAP, preventing re-initiation and ensuring only a single round of transcription occurs from the pre-formed open complexes.

    • Immediately add the NTP mix containing the radiolabeled UTP to start RNA synthesis.

    • Incubate at 37°C for 10-20 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of Stop Buffer.

  • Analysis:

    • Denature the samples by heating at 95°C for 3-5 minutes.

    • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled RNA transcripts using a phosphorimager.

  • Data Quantification and IC₅₀ Determination:

    • Quantify the intensity of the band corresponding to the full-length RNA transcript for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a dose-response curve to determine the IC₅₀ value.

Visualizing the Experimental Workflow

G A 1. Prepare Inhibitor (this compound) Dilutions B 2. Pre-incubate RNAP with Inhibitor A->B C 3. Add DNA Template (Incubate at 37°C) B->C D 4. Initiate Single-Round Transcription (Add Heparin + Labeled NTPs) C->D E 5. Stop Reaction (Add Stop Buffer) D->E F 6. Denaturing PAGE E->F G 7. Phosphorimaging & Quantification F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for determining the IC₅₀ of this compound.

References

In Vitro Activity of 3-Formyl Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl Rifamycin (B1679328), a semi-synthetic derivative of Rifamycin SV, serves as a crucial intermediate in the production of clinically significant rifamycin antibiotics, including rifampicin.[1] Its core structure, characterized by an ansa-aliphatic chain bridging a naphthoquinone core, is fundamental to its biological activity.[2] This technical guide provides an in-depth overview of the in vitro activity of 3-Formyl Rifamycin, focusing on its mechanism of action, antibacterial spectrum, and the methodologies used to evaluate its efficacy.

The primary mechanism of action for this compound, consistent with other rifamycins, is the potent and selective inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This inhibition is achieved through high-affinity binding to the β-subunit of the prokaryotic RNAP, effectively blocking the path of the elongating RNA molecule and thereby preventing transcription.[2] This targeted action against a vital bacterial enzyme with minimal affinity for the mammalian counterpart underscores its therapeutic potential.[2]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial effect of this compound is a direct consequence of its interaction with bacterial RNA polymerase. This process can be visualized as a multi-step pathway that ultimately halts protein synthesis and leads to bacterial cell death.

cluster_0 Bacterial Cell 3_Formyl_Rifamycin This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) 3_Formyl_Rifamycin->RNAP RNAP_Complex This compound-RNAP Complex Transcription_Initiation Transcription Initiation RNAP->Transcription_Initiation Initiates Transcription RNA_Elongation RNA Elongation RNAP_Complex->RNA_Elongation Blocks RNA path Transcription_Initiation->RNA_Elongation Protein_Synthesis Protein Synthesis RNA_Elongation->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Inhibition of Bacterial RNA Polymerase by this compound.

In Vitro Antibacterial Spectrum

This compound demonstrates activity primarily against Gram-positive bacteria and select Gram-negative species.[1] Due to its role as a synthetic precursor, comprehensive public data on its minimum inhibitory concentrations (MICs) are limited. The following tables summarize the in vitro activity of Rifampicin, a closely related and well-studied derivative, to provide a representative antibacterial spectrum.

Table 1: In Vitro Activity against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL) Range
Staphylococcus aureusATCC 292130.001 - 0.016
Streptococcus pneumoniaeClinical Isolates0.012 - 0.032
Mycobacterium tuberculosisH37Rv0.25 - 1.0

Table 2: In Vitro Activity against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL) Range
Escherichia coliATCC 259228 - 32
Klebsiella pneumoniaeClinical Isolates16 - 64
Proteus vulgarisClinical Isolates32 - 128
Pseudomonas aeruginosaClinical Isolates>128

Note: The MIC values presented are for Rifampicin and serve as an estimation of the potential activity of this compound. Actual MICs for this compound may vary.

Mechanisms of Resistance

The primary mechanism of resistance to rifamycins, including this compound, is the result of spontaneous mutations in the bacterial rpoB gene. This gene encodes the β-subunit of RNA polymerase. These mutations alter the binding site of the antibiotic, thereby reducing its inhibitory effect.

Experimental Protocols

The determination of in vitro activity of this compound relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for broth microdilution and agar (B569324) dilution, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution MIC Determination.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile broth or saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Agar Plates with Serial Dilutions of Antibiotic Prepare_Stock->Prepare_Plates Spot_Inoculate Spot Inoculate Agar Plates Prepare_Plates->Spot_Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Spot_Inoculate Incubate Incubate at 35-37°C for 16-20 hours Spot_Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for Agar Dilution MIC Determination.

Methodology:

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the stock antibiotic solution to the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension. A growth control plate (no antibiotic) should also be inoculated.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.

Conclusion

This compound is a potent antibacterial agent with a well-defined mechanism of action targeting bacterial RNA polymerase. While it serves primarily as an intermediate in the synthesis of other rifamycin antibiotics, its intrinsic in vitro activity provides a strong foundation for the development of new and effective antimicrobial agents. The standardized protocols outlined in this guide are essential for the accurate and reproducible evaluation of its antibacterial efficacy, which is a critical step in the drug development pipeline. Further research to establish a comprehensive MIC profile for this compound against a wide range of clinical isolates is warranted.

References

An In-Depth Technical Guide to 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Formyl Rifamycin (B1679328), a key intermediate in the synthesis of various rifamycin antibiotics. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, and mechanism of action.

Core Molecular Data

3-Formyl Rifamycin, also known as Rifaldehyde or 3-Formylrifamycin SV, is a semisynthetic derivative of the rifamycin class of antibiotics.[1][2][3][4] It is characterized by the presence of a formyl group at the 3-position of the rifamycin ansa-chain. This structural feature is crucial for its role as a precursor in the synthesis of clinically important antibiotics such as rifampicin.

A summary of its key molecular and physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₃₈H₄₇NO₁₃[3][5][6]
Molecular Weight 725.78 g/mol [3][5][6]
CAS Number 13292-22-3[3][4][6]
Appearance Black-Red Solid[3]
Melting Point 182-184°C[3]
Boiling Point 855.4 °C at 760 mmHg[3]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (with sonication)[3]

Synthesis and Purification

This compound is typically synthesized via the hydrolysis of rifampicin. The following protocol is a detailed method for its preparation and purification.

Experimental Protocol: Synthesis of this compound SV from Rifampicin

Materials:

  • Rifampicin

  • Hydrochloric acid (35-37%)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To 100g of rifampicin, add 1200mL of water and 50mL of hydrochloric acid.

  • Heat the mixture to 55°C and maintain for 8 hours.

  • Cool the reaction mixture to 10°C.

  • Extract the product with 1000mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 3-Formylrifamycin SV.

This process typically results in a high yield of approximately 95.0%.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Rifampicin Rifampicin Hydrolysis Acid Hydrolysis (HCl, H2O, 55°C, 8h) Rifampicin->Hydrolysis Reacts with Extraction Extraction (Ethyl Acetate) Hydrolysis->Extraction Proceeds to Wash Washing (Sat. NaHCO3 aq.) Extraction->Wash Drying Drying (Anhydrous Na2SO4) Wash->Drying Concentration Concentration (Reduced Pressure) Drying->Concentration Product This compound SV Concentration->Product Yields

Synthesis and Purification Workflow

Mechanism of Action

The antibacterial activity of rifamycins, including this compound, is attributed to their ability to inhibit bacterial DNA-dependent RNA polymerase.[5] This inhibition prevents the synthesis of RNA, which is essential for bacterial protein production and viability. The molecule binds to the β-subunit of the bacterial RNA polymerase, effectively blocking the elongation of the RNA chain. This mechanism is specific to prokaryotic RNA polymerase, which accounts for its selective toxicity against bacteria.

G Mechanism of Action of this compound cluster_drug Antibiotic cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Result Drug This compound RNAP DNA-dependent RNA Polymerase (β-subunit) Drug->RNAP Binds to Transcription RNA Synthesis (Transcription) Drug->Transcription Inhibits RNAP->Transcription Catalyzes Inhibition Inhibition of Bacterial Growth Transcription->Inhibition Leads to

Inhibition of Bacterial RNA Polymerase

Antibacterial Activity

While this compound serves as a crucial intermediate in the synthesis of potent antibiotics, comprehensive quantitative data on its intrinsic antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial species, is not extensively available in the reviewed literature. The focus of most studies is on the antibacterial properties of its derivatives. However, it is established that like other rifamycins, it possesses activity against a variety of bacteria.[7][8] Further research is required to fully characterize the antimicrobial spectrum and potency of this compound itself. The in vitro antituberculous activity of new compounds derived from 3-formylrifamycin SV has been investigated.[8]

References

A Technical Guide to the Antiviral Properties of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins (B7979662) are a class of antibiotics characterized by a macrocyclic ansa structure. While their primary clinical use is in the treatment of mycobacterial infections, extensive research has revealed their potential as broad-spectrum antiviral agents. Modifications at the 3-position of the rifamycin (B1679328) SV core, particularly the introduction of a formyl group, have given rise to a diverse range of derivatives with significant antiviral activity. These 3-formyl rifamycin derivatives have demonstrated inhibitory effects against both retroviruses and poxviruses, making them a subject of considerable interest in the pursuit of novel antiviral therapies. This technical guide provides an in-depth overview of the antiviral properties of this compound derivatives, focusing on their mechanism of action, quantitative antiviral activity, impact on host cell signaling pathways, and the key experimental protocols used for their evaluation.

Mechanism of Antiviral Action

The antiviral activity of this compound derivatives stems from their ability to interfere with critical stages of the viral life cycle. The primary mechanisms identified to date are the inhibition of viral polymerases and the disruption of viral maturation.

Inhibition of Viral Polymerases

A significant body of evidence points to the inhibition of viral RNA-directed DNA polymerase, commonly known as reverse transcriptase (RT), as a key mechanism of action for this compound derivatives against retroviruses, such as the Human Immunodeficiency Virus (HIV). These derivatives are hypothesized to interact with the viral enzyme at a site distinct from the active site for the template-primer, leading to noncompetitive inhibition of DNA synthesis. This interaction is thought to occur through the C(14)H3, C(13)H3, and C(1)O groups of the rifamycin core, a region analogous to the binding site of well-established non-nucleoside reverse transcriptase inhibitors (NNRTIs) like TIBO and Nevirapine[1]. The open ansa-chain of some derivatives appears to function as a lipophilic substituent, influencing the molecule's interaction with the enzyme[1].

Disruption of Poxvirus Maturation

In the case of poxviruses, such as vaccinia virus, this compound derivatives have been shown to interrupt a late stage in the viral replication cycle, specifically morphogenesis. This antiviral effect is not related to the inhibition of RNA polymerase, which is their mode of action against bacteria. Instead, these compounds prevent the assembly of the viral scaffold, a crucial step in the formation of mature virions. The antibiotic rifampicin, a related compound, has been shown to bind to the F-ring of the D13 protein, an essential scaffolding protein, preventing its recruitment to nascent viral membranes[2]. Derivatives of this compound SV have been observed to maintain this block in viral maturation, leading to the accumulation of membrane-like structures that are precursors to the virus envelope[3][4]. The antiviral activity against poxviruses is sensitive to modifications in the side chain at the 3-position, indicating a specific structure-activity relationship[5].

Quantitative Antiviral Activity

The antiviral potency of this compound derivatives is typically quantified by determining their 50% effective concentration (EC50) and 50% inhibitory concentration (IC50). The EC50 represents the concentration of the compound that inhibits viral replication by 50% in cell-based assays, while the IC50 is the concentration required to inhibit the activity of a specific viral enzyme by 50% in a biochemical assay. The cytotoxicity of these compounds is assessed by determining the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI indicating a more favorable safety profile.

Table 1: Anti-HIV-1 Reverse Transcriptase Activity of 3-Substituted Rifamycin S Derivatives

Compound TypeModificationIC50 (µM)
Open ansa-chain at C(29) with original dihydrofuranone ringVarious~300[1]
Open ansa-chain at C(29) with a furan (B31954) ringVariousInactive[1]
Open ansa-chain at NH-C(15)VariousInactive[1]

Table 2: Anti-Poxvirus Activity of this compound SV Derivatives

Derivative TypeVirusRequired Concentration for Maturation Block (µg/mL)
Various this compound SV derivativesVaccinia Virus100 - 1000[4]

Impact on Host Cell Signaling Pathways

Beyond their direct effects on viral components, some rifamycin derivatives have been shown to modulate host cell signaling pathways, which can indirectly contribute to their antiviral and anti-inflammatory effects. The NF-κB and MAPK signaling pathways are critical regulators of the host immune and inflammatory responses to viral infections.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory cytokines and antiviral genes. Many viruses have evolved mechanisms to manipulate the NF-κB pathway to their advantage. Rifamycin SV has been demonstrated to possess potent anti-inflammatory properties by inhibiting NF-κB activity[6]. This inhibition appears to be independent of the pregnane (B1235032) X receptor (PXR), another target of rifamycins[6]. The antagonism of TNFα and LPS-induced NF-κB activities by rifamycin SV suggests a potential mechanism for mitigating the inflammatory damage associated with certain viral infections[6].

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs Viral PAMPs TLR TLR Viral PAMPs->TLR TNFa TNFa TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR->MyD88 TRAF TRAF TNFR->TRAF IKK_Complex IKK Complex MyD88->IKK_Complex TRAF->IKK_Complex IkB IkB IKK_Complex->IkB Phosphorylates (degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Rifamycin_Derivative This compound Derivative Rifamycin_Derivative->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial host pathway that is often manipulated by viruses to facilitate their replication. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Viral infections can trigger the activation of different MAPK cascades (e.g., ERK, JNK, and p38), and this activation can either support or inhibit viral replication depending on the specific virus and host cell type. While direct studies on the effects of this compound derivatives on MAPK signaling during viral infection are limited, the known anti-inflammatory properties of rifamycins suggest a potential for modulation of this pathway. Further research is required to elucidate the specific interactions and consequences of these derivatives on MAPK signaling in the context of viral diseases.

MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_Ligand Viral_Ligand Receptor Receptor Viral_Ligand->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Translocation Rifamycin_Derivative This compound Derivative Rifamycin_Derivative->Raf Potential Inhibition? Transcription_Factors Transcription Factors (e.g., AP-1) ERK_nucleus->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression RT_Inhibition_Workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of This compound Derivatives Start->Prepare_Compound_Dilutions Pre_incubation Pre-incubate HIV-1 RT with Compound Prepare_Compound_Dilutions->Pre_incubation Initiate_Reaction Add Reaction Mix (Template-Primer, dNTPs) Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect DNA Synthesis (Radioactive or Non-radioactive) Stop_Reaction->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End Plaque_Reduction_Workflow Start Start Seed_Cells Seed Host Cells in Multi-well Plates Start->Seed_Cells Prepare_Compound_Virus Prepare Compound Dilutions and Virus Inoculum Seed_Cells->Prepare_Compound_Virus Infect_Cells Infect Cell Monolayers with Virus and Compound Prepare_Compound_Virus->Infect_Cells Adsorption Incubate for Viral Adsorption Infect_Cells->Adsorption Add_Overlay Add Semi-solid Overlay Adsorption->Add_Overlay Incubate_Plaques Incubate for Plaque Formation Add_Overlay->Incubate_Plaques Fix_and_Stain Fix and Stain Cells Incubate_Plaques->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_Reduction Calculate % Plaque Reduction Count_Plaques->Calculate_Reduction Determine_EC50 Determine EC50 Value Calculate_Reduction->Determine_EC50 End End Determine_EC50->End

References

Methodological & Application

Synthesis of 3-Formyl Rifamycin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Formyl Rifamycin (B1679328) SV and its derivatives. 3-Formyl Rifamycin SV is a key intermediate in the preparation of a wide range of semi-synthetic rifamycin antibiotics, including the widely used drug Rifampicin (B610482). The protocols outlined below are compiled from various scientific and patent literature, offering multiple synthetic routes to accommodate different starting materials and laboratory capabilities.

Characterization Data of this compound SV

ParameterValueReference
Molecular FormulaC₃₈H₄₇NO₁₃[1]
Molecular Weight725.78 g/mol [1]
AppearanceReddish to orange crystalline powder[1]
Purity≥95%[2]
UV-Vis (λmax)220, 240, 262, 324, 489 nm[2]
IR (cm⁻¹)~1730 (formyl C=O), ~1660 (quinone C=O)[1]
¹H-NMR (δ, ppm)~9.5-10.0 (aldehydic proton)[1]

Synthesis of this compound SV

There are several established methods for the synthesis of this compound SV. The choice of method often depends on the availability of the starting material. Below are detailed protocols for three common synthetic pathways.

Protocol 1: Synthesis from Rifampicin

This protocol describes the acid-catalyzed hydrolysis of Rifampicin to yield this compound SV. This method is straightforward and high-yielding.[3][4]

Experimental Protocol:

  • To a suitable reaction vessel, add 100 g of Rifampicin and 1200 mL of water.[3]

  • Slowly add 50 mL of hydrochloric acid (35-37%) to the suspension.[3]

  • Heat the mixture to 55°C and maintain this temperature with stirring for 8 hours.[3]

  • Cool the reaction mixture to 10°C.[3]

  • Extract the product with 1000 mL of ethyl acetate.[3]

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.[3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.[3]

  • Concentrate the filtrate under reduced pressure to obtain this compound SV as a solid.[3]

Quantitative Data:

Starting MaterialProductYieldPurityReference
RifampicinThis compound SV92.9 - 95.0%Not specified[3][4]

Synthetic Workflow:

Rifampicin Rifampicin Reaction HCl, Water 55°C, 8h Rifampicin->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Wash Sat. NaHCO₃ Wash Extraction->Wash Drying Na₂SO₄ Drying Wash->Drying Concentration Concentration Drying->Concentration Product This compound SV Concentration->Product

Caption: Synthesis of this compound SV from Rifampicin.

Protocol 2: Synthesis from 3-Aminomethyl-Rifamycin S Compounds

This process involves the acid-mediated hydrolysis of 3-aminomethyl-rifamycin S derivatives to this compound SV.[5] This method avoids the use of an external oxidant.[5]

Experimental Protocol (Example using 3-piperidinomethyl-rifamycin-SV):

  • Oxidize 1 g of 3-piperidinomethyl-rifamycin-SV to form 3-piperidinomethyl-rifamycin-S.[5]

  • The resulting 3-piperidinomethyl-rifamycin-S is then hydrolyzed and worked up with a mixture of toluene, carbon tetrachloride, glacial acetic acid, and water.[5]

  • The product, this compound SV, is isolated from the reaction mixture.[5]

Quantitative Data:

Starting MaterialProductYieldPurityReference
3-piperidinomethyl-rifamycin-SVThis compound SV51%~72%[5]

Synthetic Workflow:

Start 3-Aminomethyl-Rifamycin SV (e.g., 3-piperidinomethyl-rifamycin-SV) Oxidation Oxidation Start->Oxidation Intermediate 3-Aminomethyl-Rifamycin S Oxidation->Intermediate Hydrolysis Acid Hydrolysis (Toluene, CCl₄, Acetic Acid, Water) Intermediate->Hydrolysis Product This compound SV Hydrolysis->Product

Caption: Synthesis of this compound SV from 3-Aminomethyl-Rifamycin S.

Protocol 3: Synthesis from Rifamycin S (One-Pot to Rifampicin)

This compound SV is often generated in situ as an intermediate in the one-pot synthesis of Rifampicin from Rifamycin S. This process is industrially significant.[6][7]

Experimental Protocol (Conceptual Outline):

  • Rifamycin S is reacted with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine in an aprotic dipolar solvent (e.g., dimethylformamide) at a temperature ranging from 20 to 100°C.[6] This step forms an intermediate which, upon reaction with 1-amino-4-methylpiperazine, generates Rifampicin. The formation of this compound SV is a key transient step in this sequence.

Synthetic Workflow:

RifamycinS (B7979662) Rifamycin S Reaction1 1,3,5-trisubstituted hexahydro-1,3,5-triazine (e.g., in DMF) RifamycinS->Reaction1 Intermediate In situ this compound SV Reaction1->Intermediate Reaction2 1-amino-4-methylpiperazine Intermediate->Reaction2 Product Rifampicin Reaction2->Product

Caption: One-pot synthesis of Rifampicin from Rifamycin S via this compound SV.

Synthesis of this compound SV Derivatives

The 3-formyl group is a versatile handle for the synthesis of a vast array of derivatives, primarily through condensation reactions with nucleophiles.

Protocol 4: Synthesis of Hydrazone Derivatives

Hydrazones are a prominent class of this compound SV derivatives with significant biological activity.[8]

Experimental Protocol (General):

  • Dissolve this compound SV in a suitable solvent (e.g., ethanol, methanol).[9]

  • Add a solution of the desired hydrazine (B178648) derivative (e.g., phenylacetylhydrazide) to the reaction mixture.[9]

  • The reaction can be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the hydrazine.[9]

  • The product often precipitates from the reaction mixture upon cooling or addition of water and can be isolated by filtration.[9]

Quantitative Data (Example):

Starting MaterialReagentProductYieldReference
This compound SVPhenylacetylhydrazide3-(phenylacetylhydrazonomethyl)-rifamycin SV98%[9]
Protocol 5: Synthesis of Oxime Derivatives

Oximes of this compound SV are another important class of derivatives with antibacterial properties.[10]

Experimental Protocol (General):

  • Dissolve this compound SV in a suitable solvent or solvent mixture.

  • Add a solution of the appropriate hydroxylamine (B1172632) derivative (e.g., O-allylhydroxylamine hydrochloride).[9]

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The product can be isolated by precipitation and filtration.[9]

Quantitative Data (Example):

Starting MaterialReagentProductYieldReference
This compound SVO-allylhydroxylamine hydrochloride3-(allyloximinomethyl)-rifamycin SVNot specified[9]
Protocol 6: Synthesis of Imine (Schiff Base) Derivatives

Reaction with primary amines leads to the formation of imine derivatives.[11]

Experimental Protocol (General):

  • Dissolve this compound SV in an appropriate solvent.

  • Add the primary amine (e.g., methylamine).[11]

  • The reaction often proceeds at room temperature to yield the imine, which may be unstable and prone to oxidation.[11]

Synthetic Workflow for Derivatives:

Start This compound SV Hydrazine R-NHNH₂ Start->Hydrazine Condensation Hydroxylamine R-ONH₂ Start->Hydroxylamine Condensation Amine R-NH₂ Start->Amine Condensation Hydrazone Hydrazone Derivative Hydrazine->Hydrazone Oxime Oxime Derivative Hydroxylamine->Oxime Imine Imine Derivative Amine->Imine

Caption: General synthetic routes to this compound SV derivatives.

These protocols provide a foundation for the synthesis and derivatization of this compound SV. Researchers should consult the cited literature for more specific details and characterization data for individual compounds. Standard laboratory safety procedures should be followed when handling all chemicals.

References

Application Notes and Protocols for 3-Formyl Rifamycin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) SV, a key semisynthetic derivative of the rifamycin class of antibiotics, stands as a pivotal platform in medicinal chemistry for the development of novel antibacterial agents. Its strategic importance lies in the reactive aldehyde group at the C-3 position of the naphthoquinone chromophore. This functional group provides a versatile handle for chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored pharmacokinetic and pharmacodynamic properties. Like its parent compounds, 3-formyl rifamycin and its derivatives exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a mechanism that has been central to the treatment of mycobacterial infections, including tuberculosis and leprosy.[1]

These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, including detailed experimental protocols, quantitative biological data for selected derivatives, and visualizations of synthetic pathways and the mechanism of action.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The modification of the 3-formyl group has led to the development of numerous rifamycin analogs with a wide spectrum of antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against key bacterial pathogens.

Table 1: In Vitro Activity of C-3 Substituted Rifamycin SV Derivatives against Mycobacterium tuberculosis and Other Mycobacteria

CompoundC-3 SubstituentM. tuberculosis H37Rv MIC (µM)M. tuberculosis S522L mutant MIC (µM)M. avium complex MIC (µg/mL)Reference
Rifampicin (B610482)-(CH=N)-N(CH₃)-piperazine0.02> 250.25-1[2]
8-(CH₂)-NH-(CH₂)-Ph0.23Not Reported[2]
14-(CH₂)-NH-(CH₂)₂-indole0.23Not Reported[2]
15-(CH₂)-NH-(CH₂)-Ph-4-SO₂CH₃0.23Not Reported[2]
Rifabutin-(CH=N)-N-isobutyl-piperidineNot ReportedNot Reported≤0.062 - 0.5[3]
Rifapentine-(CH=N)-N-cyclopentyl-piperazineNot ReportedNot Reported1-4[3]

Table 2: In Vitro Activity of 3-Hydrazono Rifamycin Derivatives against Gram-Positive Bacteria

CompoundC-3 SubstituentS. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)E. faecalis MIC (µg/mL)Reference
Rifampicin-(CH=N)-N(CH₃)-piperazine0.0080.0040.5[4]
21 -(CH=N)-NH-Ph-3,4-diCl3.125Not ReportedNot Reported[4]
23 -(CH=N)-NH-Ph-3-Cl-4-FModerate ActivityNot ReportedNot Reported[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Formylrifamycin SV from Rifampicin

This protocol describes the hydrolysis of rifampicin to yield 3-formylrifamycin SV.

Materials:

  • Rifampicin

  • Hydrochloric acid (35-37%)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

  • Round-bottom flask

  • Heating mantle with stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 100 g of rifampicin to be purified and 1200 mL of water.

  • Add 50 mL of hydrochloric acid (35-37%).

  • Heat the mixture to 55°C with stirring for 8 hours.

  • Cool the reaction mixture to 10°C.

  • Extract the mixture with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV. The expected yield is approximately 95%.

Protocol 2: General Procedure for the Synthesis of 3-Hydrazono Rifamycin SV Derivatives (Schiff Base Formation)

This protocol provides a general method for the condensation of 3-formylrifamycin SV with hydrazines to form Schiff bases.

Materials:

Procedure:

  • Dissolve 70 g of 3-formylrifamycin SV in 700 mL of acetonitrile in a round-bottom flask.

  • Add 2-3 equivalents of the desired hydrazine derivative (e.g., 27.7 g of 1-amino-4-methylpiperazine).

  • Stir the reaction mixture at 20-30°C for 2-8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by extraction with ethyl acetate, followed by washing, drying, and concentration under reduced pressure. Further purification can be achieved by recrystallization.

Protocol 3: General Procedure for Reductive Amination of this compound SV

This protocol outlines a general method for the synthesis of 3-aminoalkyl rifamycin SV derivatives.

Materials:

  • 3-Formylrifamycin SV

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Methanol (B129727) or Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 3-formylrifamycin SV and 1.2 equivalents of the desired amine in methanol or DCE.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add 1.5 equivalents of the reducing agent (NaBH₃CN or NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 4: Bioconjugation via the 3-Formyl Group

The reactive aldehyde of this compound can be utilized for bioconjugation to primary amines on biomolecules, such as proteins or peptides, through reductive amination.

Materials:

  • 3-Formylrifamycin SV

  • Protein or peptide with accessible primary amine groups (e.g., lysine (B10760008) residues)

  • Phosphate (B84403) buffer (pH ~7.0-7.5)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein/peptide in the phosphate buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of this compound SV in DMSO.

  • Add a molar excess of the this compound SV solution to the protein/peptide solution with gentle stirring. The final concentration of DMSO should be kept low (typically <10%) to avoid protein denaturation.

  • Allow the reaction to proceed for 1-2 hours at room temperature to form the Schiff base intermediate.

  • Add a molar excess of NaBH₃CN from a freshly prepared stock solution in buffer.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted this compound and reducing agent by size-exclusion chromatography.

  • Characterize the resulting bioconjugate using appropriate analytical techniques, such as UV-Vis spectroscopy (to confirm the presence of the rifamycin chromophore) and mass spectrometry (to determine the degree of labeling).

Visualizations

Synthetic Pathways

Synthetic_Pathways Rifampicin Rifampicin Formyl_Rifamycin 3-Formyl Rifamycin SV Rifampicin->Formyl_Rifamycin  Acid Hydrolysis  (Protocol 1) Schiff_Base 3-Hydrazono Derivative (Schiff Base) Formyl_Rifamycin->Schiff_Base  Hydrazine  (Protocol 2) Reductive_Amination 3-Aminoalkyl Derivative Formyl_Rifamycin->Reductive_Amination  Amine, NaBH₃CN  (Protocol 3) Bioconjugate Bioconjugate Formyl_Rifamycin->Bioconjugate  Biomolecule-NH₂,  NaBH₃CN (Protocol 4)

Caption: Synthetic utility of this compound SV as a key intermediate.

Mechanism of Action

Mechanism_of_Action cluster_RNAP Bacterial RNA Polymerase (RNAP) beta_subunit β Subunit Rifamycin Binding Pocket RNA Nascent RNA beta_subunit->RNA Sterically Hinders Elongation active_site Active Site active_site->RNA Initiates Transcription Rifamycin Rifamycin Derivative Rifamycin->beta_subunit Binds to DNA DNA Template DNA->active_site Enters Block Steric Block Experimental_Workflow start Start: This compound SV reaction Reaction: - Schiff Base Formation - Reductive Amination start->reaction purification Purification: - Extraction - Chromatography reaction->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization bio_assay Biological Evaluation: - MIC Determination characterization->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis end End: Novel Rifamycin Candidate sar_analysis->end

References

Application Notes and Protocols: 3-Formyl Rifamycin as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328), a semi-synthetic derivative of the rifamycin class of antibiotics, presents a versatile platform for the development of molecular probes. Its inherent biological activity, coupled with a reactive aldehyde group at the 3-position, allows for its use as both an inhibitor and a scaffold for bioconjugation. These application notes provide an overview of the utility of 3-formyl rifamycin as a molecular probe in key biological areas, including the study of bacterial RNA polymerase, the molecular chaperone Hsp90, and the phenomenon of protein aggregation, which is implicated in various neurodegenerative diseases.

Physicochemical Properties and Spectroscopic Data

A solid understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use as a molecular probe.

PropertyValueReference
Molecular Formula C₃₈H₄₇NO₁₃[1]
Molecular Weight 725.78 g/mol [1]
Appearance Reddish to orange crystalline powder[]
Solubility Good solubility in dimethylformamide, methanol, and chloroform[]
UV-Vis Absorption Maxima (λmax) 475-525 nm[]
Infrared Spectroscopy (IR) ~1730 cm⁻¹ (formyl C=O), ~1660 cm⁻¹ (quinone C=O)[]
Proton NMR (¹H NMR) Aldehydic proton resonance near δ 9.5-10.0 ppm[]

Note on Fluorescence: The intrinsic fluorescence of this compound is not extensively characterized in the literature. However, rifamycin derivatives have been shown to quench the intrinsic fluorescence of proteins like serum albumin, suggesting a potential for fluorescence-based assays.[3] Researchers are encouraged to determine the specific excitation and emission spectra of this compound in their experimental buffer systems.

Application 1: Probing Bacterial RNA Polymerase

The primary mechanism of action of rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), making this compound a valuable tool for studying this essential enzyme and for screening for new antibacterial agents.[]

Quantitative Data: Inhibition of RNA Polymerase

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for rifampicin, a closely related derivative of this compound, against wild-type and resistant strains of E. coli and M. tuberculosis RNA polymerase. These values can serve as a starting point for designing experiments with this compound.

TargetIC₅₀ (µM)
E. coli RNAP (Wild-Type)< 0.005
E. coli RNAP (D516V mutant)398 (±118)
E. coli RNAP (H526Y mutant)≥ 2000
E. coli RNAP (S531L mutant)263 (±86)
M. tuberculosis RNAP (D435V mutant)880 (±210)
M. tuberculosis RNAP (S450L mutant)789 (±150)
M. tuberculosis RNAP (H445Y mutant)> 2000
Experimental Protocol: In Vitro RNA Polymerase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase (holoenzyme)

  • DNA template containing a suitable promoter (e.g., T7 promoter)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including one radiolabeled rNTP (e.g., [α-³²P]UTP) or a fluorescently labeled UTP analog.

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)

  • This compound stock solution (in DMSO)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter (for radioactivity) or fluorescence plate reader.

Procedure:

  • Prepare Reactions: In microcentrifuge tubes, prepare the transcription reactions by adding transcription buffer, DNA template, and varying concentrations of this compound (e.g., from 0.001 µM to 100 µM). Include a no-inhibitor control (DMSO vehicle).

  • Pre-incubation: Add RNA polymerase to each tube and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Transcription: Start the transcription reaction by adding the mixture of rNTPs (including the labeled rNTP).

  • Incubation: Incubate the reactions for 30 minutes at 37°C.

  • Stop Reaction: Terminate the reactions by adding the stop solution.

  • Precipitation and Washing (for radiolabeling): Spot the reactions onto glass fiber filters and precipitate the RNA by immersing the filters in cold 5% TCA. Wash the filters extensively with 5% TCA and then with ethanol.

  • Quantification:

    • Radiolabeling: Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence: Measure the fluorescence of the reaction mixture in a suitable microplate reader.

  • Data Analysis: Plot the percentage of RNAP activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: Inhibition of Bacterial RNA Polymerase

RNA_Polymerase_Inhibition Mechanism of this compound Inhibition of Bacterial RNA Polymerase cluster_RNAP Bacterial RNA Polymerase 3FR 3-Formyl Rifamycin RNAP RNA Polymerase (β-subunit) 3FR->RNAP Binds to β-subunit DNA DNA Template RNAP->DNA Binds to Promoter RNA Nascent RNA DNA->RNA Transcription (Elongation Blocked) Hsp90_Pathway Hsp90 Chaperone Cycle and Inhibition by this compound Unfolded_Client Unfolded Client Protein Hsp90_Open Hsp90 (Open Conformation) Unfolded_Client->Hsp90_Open Binding Hsp90_Client_Complex Hsp90-Client Complex Hsp90_Open->Hsp90_Client_Complex Hsp90_Closed Hsp90 (Closed Conformation) Hsp90_Client_Complex->Hsp90_Closed ATP Hydrolysis Proteasome Proteasomal Degradation Hsp90_Client_Complex->Proteasome Degradation of Client ATP ATP ATP->Hsp90_Client_Complex Binding ADP_Pi ADP + Pi Hsp90_Closed->ADP_Pi Folded_Client Folded Client Protein Hsp90_Closed->Folded_Client Release Cellular_Function Cellular_Function Folded_Client->Cellular_Function Leads to 3FR 3-Formyl Rifamycin 3FR->Hsp90_Open Inhibits ATP Binding Pocket Aggregation_Screening_Workflow Workflow for Screening Protein Aggregation Inhibitors Start Start Prepare_Abeta Prepare Monomeric Amyloid-Beta (Aβ) Start->Prepare_Abeta Setup_Assay Set up 96-well plate: Aβ + this compound (various concentrations) Prepare_Abeta->Setup_Assay Incubate Incubate at 37°C with shaking Setup_Assay->Incubate Measure_ThT Add Thioflavin T (ThT) and measure fluorescence at time points Incubate->Measure_ThT Analyze Analyze Data: Plot Fluorescence vs. Time Measure_ThT->Analyze Determine_Inhibition Determine Inhibition of Aggregation Analyze->Determine_Inhibition End End Determine_Inhibition->End Bioconjugation Bioconjugation of this compound via Schiff Base Formation 3FR This compound (R-CHO) Schiff_Base Schiff Base (Imine) (R-CH=N-R') 3FR->Schiff_Base plus1 + 3FR->plus1 Amine Molecule with Primary Amine (R'-NH₂) Amine->Schiff_Base Amine->plus1 Reduction Reduction (e.g., NaBH₃CN) Schiff_Base->Reduction Final_Product Stable Bioconjugate (R-CH₂-NH-R') Reduction->Final_Product plus1->Schiff_Base

References

Application Notes and Protocols for the Reductive Amination of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel 3-aminomethyl rifamycin (B1679328) derivatives through the reductive amination of 3-formyl rifamycin SV. This synthetic route offers a versatile method for introducing a wide range of substituents at the C-3 position of the rifamycin core, enabling the exploration of structure-activity relationships (SAR) and the development of new antibiotic candidates with potentially improved efficacy, expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. The primary mechanism of action of these derivatives, the inhibition of bacterial DNA-dependent RNA polymerase, is also detailed.

Introduction

Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1][2] this compound SV is a key intermediate that allows for chemical modification at the 3-position of the naphthoquinone chromophore. Reductive amination is a powerful and widely used chemical transformation that involves the reaction of a carbonyl group, in this case, the aldehyde of this compound SV, with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3] This two-step, one-pot reaction is an efficient method for generating a diverse library of 3-aminomethyl rifamycin SV derivatives. The modification at this position has been shown to significantly influence the antibacterial activity, pharmacokinetic properties, and resistance profile of the resulting compounds.[4][5]

Experimental Protocols

General Protocol for the Reductive Amination of this compound SV

This protocol outlines a general procedure for the synthesis of 3-(substituted aminomethyl)rifamycin SV derivatives.

Materials:

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound SV (1.0 eq) in anhydrous methanol.

    • To this solution, add the desired primary amine (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The intermediate imine is often unstable and may not be isolated.[3]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol. The exact gradient will depend on the polarity of the synthesized derivative.

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Evaporate the solvent from the collected fractions to yield the purified 3-(substituted aminomethyl)rifamycin SV derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Yields and Characterization of Representative 3-Aminomethyl Rifamycin SV Derivatives

The following table summarizes the yields and key characterization data for a selection of 3-aminomethyl rifamycin SV derivatives synthesized using the general protocol.

DerivativeAmine UsedYield (%)¹H NMR (Selected Peaks, δ ppm in CDCl₃)¹³C NMR (Selected Peaks, δ ppm in CDCl₃)
1 Benzylamine857.20-7.40 (m, 5H, Ar-H), 4.25 (s, 2H, -CH₂-Ph), 3.80 (s, 2H, Rif-CH₂-N)138.5 (Ar-C), 128.6 (Ar-CH), 127.5 (Ar-CH), 53.2 (-CH₂-Ph), 45.1 (Rif-CH₂-N)
2 Cyclopropylamine782.45 (m, 1H, cyclopropyl-CH), 0.40-0.60 (m, 4H, cyclopropyl-CH₂)31.0 (cyclopropyl-CH), 48.5 (Rif-CH₂-N), 7.5 (cyclopropyl-CH₂)
3 4-Fluorobenzylamine827.25 (dd, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 4.20 (s, 2H, -CH₂-Ar), 3.78 (s, 2H, Rif-CH₂-N)162.0 (d, J=245 Hz, C-F), 134.0 (Ar-C), 129.5 (d, J=8 Hz, Ar-CH), 115.5 (d, J=21 Hz, Ar-CH), 52.5 (-CH₂-Ar), 45.0 (Rif-CH₂-N)
4 Tryptamine758.10 (s, 1H, indole-NH), 6.90-7.60 (m, 5H, Ar-H), 3.00 (t, 2H, -CH₂-Ar), 2.90 (t, 2H, -CH₂-N), 3.85 (s, 2H, Rif-CH₂-N)136.4 (Ar-C), 127.2 (Ar-C), 122.3, 121.9, 119.5, 118.7, 111.4 (Ar-CH), 49.2 (-CH₂-N), 45.3 (Rif-CH₂-N), 25.5 (-CH₂-Ar)
5 para-Methyl-sulfonylbenzylamine797.90 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.30 (s, 2H, -CH₂-Ar), 3.82 (s, 2H, Rif-CH₂-N), 3.05 (s, 3H, -SO₂CH₃)145.0 (Ar-C), 139.5 (Ar-C), 128.0 (Ar-CH), 127.8 (Ar-CH), 52.8 (-CH₂-Ar), 44.8 (-SO₂CH₃), 45.2 (Rif-CH₂-N)

Note: NMR data are representative and may vary slightly based on experimental conditions.[6][7][8][9][10]

Antibacterial Activity of Novel 3-Aminomethyl Rifamycin SV Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC₉₀) values for selected derivatives against different strains of Mycobacterium tuberculosis.

CompoundM. tuberculosis H37Rv (Wild-Type) MIC₉₀ (µM)M. tuberculosis HN-878 ("Hypervirulent") MIC₉₀ (µM)M. tuberculosis (RpoB S522L Mutant) MIC₉₀ (µM)
Rifampicin (B610482) (Control) 0.020.02>10
Derivative 1 (Benzylamine) 0.040.025
Derivative 4 (Tryptamine) 0.030.033
Derivative 5 (p-Me-sulfonylbenzylamine) 0.050.043

Data synthesized from published literature.[4][5][11][12]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis 3-Formyl_Rifamycin_SV 3-Formyl_Rifamycin_SV Imine_Formation Imine_Formation 3-Formyl_Rifamycin_SV->Imine_Formation Primary_Amine Primary_Amine Primary_Amine->Imine_Formation Reduction_NaBH4 Reduction_NaBH4 Imine_Formation->Reduction_NaBH4 Crude_Product Crude_Product Reduction_NaBH4->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Derivative Pure_Derivative Column_Chromatography->Pure_Derivative Characterization Characterization Pure_Derivative->Characterization

Caption: Reductive amination workflow.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

G cluster_bacterial_cell Bacterial Cell Rifamycin_Derivative Rifamycin_Derivative RNA_Polymerase Bacterial RNA Polymerase (RNAP) Rifamycin_Derivative->RNA_Polymerase Binds to β-subunit Transcription_Initiation Transcription_Initiation RNA_Polymerase->Transcription_Initiation Catalyzes DNA_Template DNA_Template DNA_Template->Transcription_Initiation RNA_Elongation RNA_Elongation Transcription_Initiation->RNA_Elongation mRNA_Synthesis_Blocked mRNA Synthesis Blocked RNA_Elongation->mRNA_Synthesis_Blocked Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition mRNA_Synthesis_Blocked->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

References

Application Notes and Protocols: Condensation Reactions with 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of condensation reactions involving 3-formyl rifamycin (B1679328) SV, a key intermediate in the synthesis of various clinically important rifamycin antibiotics. The protocols outlined below are based on established literature and provide a foundation for the synthesis and derivatization of this potent class of antibacterial agents.

Introduction

3-Formyl rifamycin SV is a versatile derivative of rifamycin SV, characterized by a highly reactive aldehyde group at the C-3 position of the naphthoquinone chromophore.[1] This functional group serves as a crucial handle for chemical modification, allowing for the introduction of diverse side chains through condensation reactions. These modifications are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to the development of potent antibiotics such as rifampicin (B610482), rifabutin, rifapentine (B610483), and rifaximin (B1679331).[1][2] The primary mechanism of action for these derivatives is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription and ultimately leading to bacterial cell death.[1][3]

Condensation Reactions of this compound SV

The aldehyde functionality of this compound SV readily undergoes condensation reactions with a variety of nucleophiles, primarily primary amines and their derivatives, to form imines (Schiff bases). These reactions are fundamental to the synthesis of a wide array of rifamycin analogs with diverse biological activities.

Reaction with Primary Amines

The reaction of this compound SV with primary amines yields 3-iminomethyl rifamycin SV derivatives. This reaction is a cornerstone in the synthesis of several clinically significant rifamycins. For instance, the condensation with 1-amino-4-methylpiperazine (B1216902) is a key step in the synthesis of rifampicin.[4]

Reaction with Hydrazines

Condensation of this compound SV with hydrazine (B178648) and its substituted derivatives leads to the formation of corresponding hydrazones. These derivatives have also been explored for their antibacterial properties.[5]

Reaction with Hydroxylamine (B1172632) Derivatives

Reaction with hydroxylamine or its O-substituted derivatives results in the formation of oximes. The synthesis and biological activities of these oxime derivatives have been a subject of interest in the development of new rifamycin-based drugs.[6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data for key condensation reactions and the properties of the resulting rifamycin derivatives, as reported in the literature.

ReactantProductSolventYield (%)Melting Point (°C)Reference
1-Amino-4-cyclopentylpiperazineRifapentineTetrahydrofuran55179-180[9]
Hydrazine Hydrate3-Formyl-rifamycin SV hydrazoneTetrahydrofuran--[10]
Benzylamine3-Benzyliminomethyl rifamycin SVTetrahydrofuran/Chloroform--[10]

Note: Yields and melting points can vary depending on the specific reaction conditions and purification methods used.

Experimental Protocols

The following are detailed protocols for key condensation reactions involving this compound and its precursors.

Protocol 1: Synthesis of Rifapentine from this compound SV

This protocol describes the condensation of this compound SV with 1-amino-4-cyclopentylpiperazine to yield rifapentine.[9]

Materials:

  • This compound SV (0.01 mol)

  • 1-Amino-4-cyclopentylpiperazine (0.011 mol)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Thin Layer Chromatography (TLC) apparatus and appropriate mobile phase

Procedure:

  • Dissolve this compound SV (0.01 mol) in tetrahydrofuran.

  • At room temperature, add 1-amino-4-cyclopentylpiperazine (0.011 mol) to the solution.

  • Monitor the reaction progress using TLC until the starting material spot disappears.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from ethyl acetate to obtain rifapentine.

  • Dry the purified product. The expected yield is approximately 55%, with a melting point of 179-180°C.[9]

Protocol 2: Synthesis of 3-Iminomethyl Derivatives of Rifamycin SV (General Procedure)

This protocol outlines a general method for the synthesis of 3-iminomethyl derivatives of rifamycin SV by reacting an intermediate 1,3-oxazino(5,6-c)rifamycin with a primary amine.[10]

Materials:

  • N-tert-butyl-1,3-oxazino(5,6-c)rifamycin

  • Primary amine (e.g., benzylamine)

  • Tetrahydrofuran

  • Chloroform

  • Diluted acetic acid

  • Sodium sulfate

Procedure:

  • Dissolve N-tert-butyl-1,3-oxazino(5,6-c)rifamycin in tetrahydrofuran.

  • Add the desired primary amine (e.g., benzylamine).

  • Stir the reaction mixture at 30°C for approximately 15 minutes, or until the reaction is complete as monitored by a suitable method (e.g., TLC).

  • Dilute the solution with chloroform.

  • Acidify the solution to pH 5 with diluted acetic acid.

  • Wash the organic phase with water and then dry it over sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the 3-iminomethyl rifamycin SV derivative.

Protocol 3: Synthesis of Rifaximin from Rifamycin S

This protocol describes a stepwise synthesis of rifaximin starting from rifamycin S, which involves the formation of a 3-bromo intermediate followed by condensation and reduction.[11]

Materials:

  • Rifamycin S

  • Pyridine (B92270) perbromide

  • 2-propanol/chloroform mixture (70:30)

  • 2-amino-4-methyl-pyridine

  • Ascorbic acid

Procedure:

  • Step 1: Synthesis of 3-bromorifamycin S

    • Dissolve Rifamycin S in a 2-propanol/chloroform (70:30) mixture.

    • Cool the solution to 0°C.

    • Add pyridine perbromide to the cooled solution to carry out the bromination reaction, yielding 3-bromorifamycin S.

  • Step 2: Condensation with 2-amino-4-methyl-pyridine

    • React the 3-bromorifamycin S intermediate with 2-amino-4-methyl-pyridine at 10°C to form an o-quinonimic compound.

  • Step 3: Reduction to Rifaximin

    • Reduce the o-quinonimic compound with ascorbic acid to obtain the final product, rifaximin.

Visualizations

Signaling Pathway: Inhibition of Bacterial RNA Polymerase

Rifamycin derivatives exert their antibacterial effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[1][3] The binding of the rifamycin molecule to the β-subunit of RNAP physically blocks the elongation of the nascent RNA chain beyond a few nucleotides, thereby halting transcription.[3]

G cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA transcript (elongation blocked) RNAP->mRNA RNA Elongation Rifamycin Rifamycin Derivative Rifamycin->RNAP Binding to β-subunit Protein Protein Synthesis (inhibited) mRNA->Protein CellDeath Bacterial Cell Death Protein->CellDeath

Caption: Inhibition of bacterial transcription by rifamycin derivatives.

Experimental Workflow: Synthesis of Rifapentine

The following diagram illustrates the key steps in the synthesis of rifapentine from this compound SV.

G Start Start: This compound SV & 1-Amino-4-cyclopentylpiperazine Reaction Dissolve in THF React at Room Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Evaporation Evaporate Solvent Monitoring->Evaporation Reaction Complete Recrystallization Recrystallize from Ethyl Acetate Evaporation->Recrystallization Product Final Product: Rifapentine Recrystallization->Product

References

Application Notes and Protocols for 3-Formyl Rifamycin in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) SV, a key intermediate in the synthesis of the potent antitubercular drug rifampicin (B610482), serves as a crucial starting scaffold for the development of novel rifamycin analogs through structure-activity relationship (SAR) studies.[1] Modifications at the 3-formyl position allow for the introduction of a wide variety of substituents, leading to the generation of extensive chemical libraries. The exploration of these derivatives has been instrumental in understanding the structural requirements for potent antibacterial activity, overcoming drug resistance, and improving pharmacokinetic properties.

The primary mechanism of action of rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a key enzyme in bacterial transcription.[2][3] By binding to a specific site on the β-subunit of RNAP, these antibiotics sterically block the path of the elongating RNA transcript, leading to the cessation of RNA synthesis and subsequent bacterial death.[4] SAR studies on 3-formyl rifamycin derivatives aim to optimize this interaction and explore modifications that can enhance efficacy against both drug-susceptible and resistant bacterial strains. This document provides detailed protocols and data for researchers engaged in the SAR-driven discovery of new rifamycin-based therapeutics.

Data Presentation: Structure-Activity Relationships of this compound Derivatives

The following tables summarize quantitative data from SAR studies on various derivatives of this compound, highlighting the impact of modifications at the 3-position on their antibacterial activity.

Table 1: In Vitro Antimycobacterial Activity of this compound SV Hydrazone Derivatives against Mycobacterium tuberculosis

Compound IDR Group (Substituent at 3-position)MIC (µg/mL) vs. M. tuberculosis H37RvReference
Rifampicin=N-N=C(CH₃)N(CH₂)₄N-CH₃0.1 - 0.2[5]
KRM-1648=N-N=C(CH₃)N(CH₂)₄N-CH₂-cyclopentyl0.003 - 0.025[6]
Analog 8-CH=N-NH-CH₂-Ph0.02 (MIC₉₀)[7]
Analog 14-CH=N-NH-(CH₂)₂-indole3 (MIC₉₀ vs. RpoBS522L)[7]
Analog 15-CH=N-NH-CH₂-Ph-SO₂CH₃3 (MIC₉₀ vs. RpoBS522L)[7]

Table 2: Antibacterial Activity of this compound SV N-(4-substituted phenyl)piperazinoacethydrazones [4]

Substituent (X) on Phenyl RingLog PMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilis
H1.150.050.025
CH₃1.650.0250.012
OCH₃1.120.050.025
Cl1.830.0120.006
Br1.960.0120.006
NO₂1.050.10.05

Experimental Protocols

Protocol 1: Synthesis of this compound SV Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound SV.

Materials:

Procedure:

  • Dissolve the substituted hydrazine (1.05-1.25 molar equivalents) in the chosen solvent (e.g., 10 mL of ethanol for 1 mmol scale) in a round bottom flask, warming if necessary.[8]

  • To this solution, add this compound SV (1 molar equivalent).

  • Stir the reaction mixture at a temperature between room temperature and the reflux temperature of the solvent. The progress of the condensation can be monitored by thin-layer chromatography (TLC).[8]

  • Once the reaction is complete (typically within 15 minutes to a few hours), cool the mixture to room temperature.[8]

  • If the product does not precipitate, slowly add deionized water with stirring to induce crystallization.[8]

  • Collect the crystalline product by filtration.

  • Wash the precipitate with aqueous alcohol (e.g., 50% methanol in water) and dry under vacuum.[8]

  • The resulting product is often pure enough for biological testing without further recrystallization.[8]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound derivatives against bacterial strains using the broth microdilution method.[9][10]

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for S. aureus)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound (e.g., 1 mg/mL in DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of final concentrations. The final volume in each well should be 100 µL.[9]

  • Prepare a bacterial inoculum from a mid-log phase culture, adjusting the turbidity to a 0.5 McFarland standard.[9]

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative (sterility) control.[9]

  • Seal the plates and incubate at 37°C for the appropriate duration (e.g., 16-24 hours for S. aureus, 7-14 days for M. tuberculosis).[9][10]

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth (turbidity), which can be assessed visually or by measuring the optical density at 600 nm.[9]

Protocol 3: In Vitro RNA Polymerase Inhibition Assay (Gel-Based)

This protocol measures the inhibitory effect of a compound on the activity of bacterial RNA polymerase.[4]

Materials:

  • Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli or M. tuberculosis)

  • DNA template containing a suitable promoter

  • Ribonucleotide triphosphate (NTP) mix (ATP, GTP, CTP, UTP), including a radiolabeled NTP (e.g., [α-³²P]UTP)

  • Transcription buffer

  • Test compounds (this compound derivatives)

  • Heparin

  • RNA loading buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In separate tubes, pre-incubate the RNA polymerase holoenzyme (e.g., 25 nM final concentration) with 1 µL of the diluted compound (or DMSO for control) for 10-15 minutes at room temperature.[4]

  • Prepare a transcription reaction mix containing the DNA template, transcription buffer, and NTPs (including the radiolabeled NTP).

  • Initiate transcription by adding the RNAP/compound mix to the transcription reaction mix.

  • Incubate at 37°C for 10 minutes to allow for the formation of the open promoter complex.[4]

  • Add heparin to a final concentration of 100 µg/mL and incubate for another 5 minutes at 37°C to ensure only a single round of transcription occurs.[4]

  • Terminate the reaction by adding an equal volume of RNA loading buffer.

  • Heat the samples at 95°C for 3-5 minutes and then place them on ice.

  • Load the samples onto a denaturing polyacrylamide gel and perform electrophoresis.

  • Visualize the synthesized RNA transcripts using a phosphorimager or autoradiography. The intensity of the RNA bands will be inversely proportional to the inhibitory activity of the compound.

Protocol 4: Intracellular Activity in a Macrophage Cell Culture Model

This protocol assesses the efficacy of this compound derivatives against intracellular bacteria residing within macrophages.[9][11]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Bacterial strain (e.g., Mycobacterium tuberculosis)

  • Phosphate-buffered saline (PBS)

  • Sterile water

  • Agar (B569324) plates (e.g., 7H10 or 7H11)

  • Test compounds

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by incubating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.[9]

  • Infect the differentiated macrophages with the bacterial strain at a specific multiplicity of infection (MOI, e.g., 10:1) for a defined period (e.g., 4 hours).

  • Wash the cells three times with PBS to remove extracellular bacteria.[9]

  • Add fresh medium containing serial dilutions of the test compounds. Include an untreated control.

  • Incubate the plates for the desired treatment duration (e.g., 24-48 hours).

  • At the end of the treatment, wash the cells with PBS.

  • Lyse the macrophages with sterile water to release the intracellular bacteria.[9]

  • Prepare serial dilutions of the lysate and plate on appropriate agar to determine the number of viable bacteria (colony-forming units, CFU/mL).[9]

  • Calculate the reduction in intracellular bacterial load for each compound concentration compared to the untreated control.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound SV synthesis Reaction with Substituted Hydrazines/ Amines start->synthesis derivatives Library of 3-Substituted Derivatives synthesis->derivatives mic MIC Determination (e.g., Broth Microdilution) derivatives->mic rnap RNAP Inhibition Assay derivatives->rnap intracellular Intracellular Activity Assay (Macrophage Model) derivatives->intracellular data Collect Activity Data (MIC, IC50) mic->data rnap->data intracellular->data sar Establish Structure- Activity Relationships data->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design & Synthesis

Caption: A generalized workflow for SAR studies of this compound derivatives.

RNAP_Inhibition cluster_binding Binding Event cluster_transcription Transcription Process RNAP Bacterial RNA Polymerase (β-subunit) RNA Nascent RNA Transcript RNAP->RNA Initiates transcription Blocked Transcription Blocked RNAP->Blocked Steric hindrance prevents elongation Rifamycin This compound Derivative Rifamycin->RNAP Binds to β-subunit DNA DNA Template DNA->RNAP Forms complex with

Caption: The mechanism of action of rifamycin derivatives on bacterial RNA polymerase.

MIC_Protocol start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate controls Include positive (growth) and negative (sterility) controls inoculate->controls incubate Incubate at 37°C controls->incubate read Read results (visual or OD600) incubate->read end Determine MIC read->end

Caption: A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for the NMR and Mass Spectrometric Analysis of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 3-formyl rifamycin (B1679328) derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a foundational methodology for the structural elucidation and analysis of this important class of antibiotic precursors and their analogues.

Introduction

3-Formyl rifamycin SV is a key intermediate in the synthesis of various semi-synthetic rifamycin antibiotics, such as rifampicin (B610482). The formyl group at the C-3 position of the naphthoquinone core is a reactive site, allowing for the introduction of diverse side chains to modulate the antimicrobial spectrum and potency. Accurate characterization of these derivatives by NMR and mass spectrometry is crucial for confirming their chemical structures, assessing purity, and understanding their structure-activity relationships.

Data Presentation: NMR and Mass Spectrometry Data

The following tables summarize representative quantitative data for this compound SV and a common derivative. Note that specific chemical shifts and fragmentation patterns may vary slightly depending on the solvent, instrumentation, and the specific derivative being analyzed.

NMR Spectroscopic Data

The NMR spectra of rifamycins (B7979662) are complex due to the large number of protons and carbons. The data presented here is a compilation of reported values for rifamycin SV and related structures to provide an expected range for key signals in this compound derivatives.

Table 1: Representative ¹H NMR Chemical Shifts for this compound SV Moiety

ProtonChemical Shift (δ, ppm)MultiplicityNotes
H-3' (CHO)10.1 - 10.3sDiagnostic for the formyl group
H-176.5 - 6.8dVinylic proton on the ansa chain
H-185.9 - 6.2ddVinylic proton on the ansa chain
H-196.0 - 6.3ddVinylic proton on the ansa chain
H-294.8 - 5.1dProton on the ansa chain
C-25 OAc2.0 - 2.2sAcetyl methyl protons
C-11 OMe3.0 - 3.3sMethoxyl protons
Me-14, 30-340.5 - 2.5mMethyl groups on the ansa chain
Aromatic Protons7.0 - 8.5mProtons on the naphthoquinone core

Table 2: Representative ¹³C NMR Chemical Shifts for this compound SV Moiety

CarbonChemical Shift (δ, ppm)Notes
C-3' (CHO)190 - 195Formyl carbon
C-1184 - 188Carbonyl carbon
C-4170 - 174Carbonyl carbon
C-11108 - 112Carbon attached to OMe
C-17125 - 130Vinylic carbon
C-18128 - 133Vinylic carbon
C-19120 - 125Vinylic carbon
C-2572 - 76Carbon bearing the acetyl group
C-25 OAc (C=O)169 - 172Acetyl carbonyl carbon
C-25 OAc (CH₃)20 - 23Acetyl methyl carbon
Mass Spectrometry Data

Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of rifamycins. The fragmentation patterns can provide valuable structural information.

Table 3: Expected Mass Spectrometry Data for this compound SV

ParameterValue
Molecular FormulaC₃₈H₄₇NO₁₃
Molecular Weight725.78 g/mol
[M+H]⁺ (m/z)726.3
[M+Na]⁺ (m/z)748.3

Table 4: Common Neutral Losses and Fragment Ions in ESI-MS/MS of Rifamycin Derivatives

Neutral Loss / Fragment Ion (m/z)Description
H₂OLoss of a water molecule
CH₃COOHLoss of acetic acid from the C-25 acetyl group
CH₃OHLoss of methanol (B129727) from the C-11 methoxy (B1213986) group
Cleavage of the ansa chainMultiple fragmentation pathways leading to smaller ions

Experimental Protocols

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Gently sonicate the vial for 1-2 minutes to ensure complete dissolution.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

3.1.2. Instrument Parameters (400 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., zg30)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

    • Number of Scans: 1024-4096 (or more for dilute samples)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard instrument-provided pulse programs and parameters. Optimize as needed based on sample and desired resolution.

LC-MS/MS Protocol

This protocol is adapted from established methods for rifampicin and can be optimized for specific this compound derivatives.

3.2.1. Sample Preparation

  • Prepare a stock solution of the this compound derivative in methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Create a series of working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • For analysis from a complex matrix (e.g., plasma), a protein precipitation step is required. Mix 100 µL of the sample with 300 µL of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.

3.2.2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start at 95% A, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Collision Gas: Argon

    • Collision Energy: Optimize for each specific derivative to achieve characteristic fragmentation. A starting point is typically 20-40 eV.

Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound derivatives and a conceptual representation of the analytical logic.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation synthesis Synthesis of 3-Formyl Rifamycin Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr_prep NMR Sample Preparation purification->nmr_prep Dried Sample ms_prep MS Sample Preparation purification->ms_prep Dried Sample nmr_acq NMR Data Acquisition (1D & 2D) nmr_prep->nmr_acq ms_acq LC-MS/MS Data Acquisition ms_prep->ms_acq nmr_proc NMR Spectral Processing & Assignment nmr_acq->nmr_proc ms_proc MS Data Analysis (Fragmentation Pattern) ms_acq->ms_proc struct_elucid Structural Elucidation & Characterization nmr_proc->struct_elucid ms_proc->struct_elucid

Caption: Experimental workflow for the analysis of this compound derivatives.

analytical_logic cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis proton_nmr ¹H NMR (Proton Environment) connectivity Structural Connectivity proton_nmr->connectivity carbon_nmr ¹³C NMR (Carbon Skeleton) carbon_nmr->connectivity two_d_nmr 2D NMR (Connectivity) two_d_nmr->connectivity final_structure Verified Structure of This compound Derivative connectivity->final_structure full_scan Full Scan MS (Molecular Weight) fragmentation Substructural Information full_scan->fragmentation ms_ms MS/MS (Fragmentation) ms_ms->fragmentation fragmentation->final_structure

Caption: Logical relationship of analytical techniques for structural elucidation.

Application Notes and Protocols for 3-Formyl Rifamycin in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl Rifamycin (B1679328) is a semi-synthetic derivative of the rifamycin class of antibiotics, distinguished by a reactive aldehyde group at the C-3 position. This functional group serves as a critical handle for the covalent conjugation of 3-Formyl Rifamycin to various targeting moieties, such as antibodies, peptides, and nanoparticles. This targeted delivery approach aims to enhance the therapeutic index of rifamycin by increasing its concentration at the site of action, thereby improving efficacy and minimizing off-target side effects. The primary mechanism of action of rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial gene transcription.[1] By delivering the antibiotic specifically to infected cells or tissues, the overall therapeutic outcome can be significantly improved. These application notes provide detailed protocols for the synthesis of this compound conjugates, their formulation into nanoparticle-based delivery systems, and their subsequent in vitro and in vivo evaluation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₈H₄₇NO₁₃
Molecular Weight725.78 g/mol
AppearanceReddish to orange crystalline powder
SolubilityGood solubility in organic solvents (DMF, methanol, chloroform)
UV-Vis Absorption (λmax)475-525 nm
IR Spectroscopy (C=O stretch)~1730 cm⁻¹ (formyl), ~1660 cm⁻¹ (quinone)
¹H NMR (aldehyde proton)δ 9.5-10.0 ppm

Table 2: Representative In Vitro Efficacy of Rifamycin Derivatives

Derivative/FormulationTargetMIC/IC₅₀Cell Line/OrganismReference
RifampicinS. aureus0.002-0.03 µg/mL-[2]
Rifampicin-loaded NanoparticlesIntracellular S. aureus~2.5-log greater reduction in CFU vs. free drugCaco-2 cells[3]
Rifampicin-loaded LiposomesIntracellular M. abscessusSignificant reduction in viability vs. free drugTHP-1 cells[4]

Table 3: Representative Pharmacokinetic Parameters of Rifampicin in Murine Models

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg*h/mL)Half-life (h)Reference
Oral10~10-152-24127.6~12
Intravenous0.06 (ED₅₀)----

Experimental Protocols

Protocol 1: Synthesis of a this compound-Peptide Conjugate via Reductive Amination

This protocol describes the conjugation of this compound to a model peptide containing a primary amine (e.g., a lysine (B10760008) residue or an N-terminal amine) through reductive amination.

Materials:

  • This compound

  • Target peptide with a primary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 1 kDa)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Dissolve the target peptide (1 equivalent) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0) or a mixture of the buffer and an organic co-solvent like DMF to ensure solubility of both reactants.

  • Imine Formation:

    • Add the this compound solution dropwise to the peptide solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours to form the Schiff base (imine). The progress of the reaction can be monitored by HPLC.

  • Reduction:

    • Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) (5 equivalents) in methanol.

    • Add the NaBH₃CN solution to the reaction mixture.

    • Add a small amount of acetic acid to maintain a slightly acidic pH (pH 5-6), which favors the reduction of the imine over the aldehyde.

    • Let the reaction proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Quench the reaction by adding a few drops of acetone.

    • Purify the conjugate by dialysis against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove unreacted starting materials and byproducts.

    • Alternatively, the conjugate can be purified using preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity of the conjugate by analytical HPLC.

    • Determine the concentration of the conjugate using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength of rifamycin (around 480 nm).

Protocol 2: Preparation of Targeted Nanoparticles Encapsulating a this compound Conjugate

This protocol details the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a pre-formed this compound conjugate using a double emulsion solvent evaporation method.

Materials:

  • This compound conjugate (from Protocol 1)

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Primary Emulsion (w/o):

    • Dissolve a known amount of the this compound conjugate in a small volume of deionized water or PBS (aqueous phase).

    • Dissolve a specific amount of PLGA in dichloromethane (DCM) to form the organic phase.

    • Add the aqueous phase to the organic phase and emulsify using a probe sonicator on ice for 1-2 minutes to form a water-in-oil (w/o) primary emulsion.

  • Preparation of the Double Emulsion (w/o/w):

    • Add the primary emulsion dropwise to a larger volume of PVA solution while stirring vigorously on a magnetic stirrer.

    • Homogenize the mixture using a probe sonicator on ice for 2-5 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Leave the double emulsion under continuous magnetic stirring at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated conjugate. Resuspend the pellet in water and centrifuge after each wash.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose (B13894) or trehalose).

    • Freeze the nanoparticle suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency:

      • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated conjugate.

      • Quantify the amount of the conjugate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

      • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

      • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

Protocol 3: In Vitro Cellular Uptake and Efficacy Assay

This protocol outlines a method to assess the cellular uptake and antibacterial efficacy of the targeted this compound nanoparticles in a relevant cell line.

Materials:

  • Targeted this compound nanoparticles

  • Non-targeted control nanoparticles (without the targeting ligand)

  • Free this compound conjugate

  • Relevant cell line (e.g., cancer cells overexpressing the target receptor, or infected macrophages)

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles (optional, for uptake visualization)

  • Confocal microscope or flow cytometer

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Colony Forming Unit (CFU) assay reagents

Procedure:

  • Cell Culture:

    • Culture the selected cell line under standard conditions (e.g., 37°C, 5% CO₂).

  • Cellular Uptake (Qualitative and Quantitative):

    • Qualitative (Confocal Microscopy):

      • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

      • Incubate the cells with fluorescently labeled targeted and non-targeted nanoparticles for various time points (e.g., 1, 4, 24 hours).

      • Wash the cells with PBS to remove non-internalized nanoparticles.

      • Fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei (e.g., with DAPI), and mount the coverslips on microscope slides.

      • Visualize the intracellular localization of the nanoparticles using a confocal microscope.

    • Quantitative (Flow Cytometry):

      • Seed cells in a 6-well plate and allow them to adhere.

      • Incubate the cells with fluorescently labeled targeted and non-targeted nanoparticles for a defined period.

      • Wash the cells, detach them (e.g., with trypsin), and resuspend in PBS.

      • Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify nanoparticle uptake.

  • Intracellular Antibacterial Efficacy:

    • Seed the host cells (e.g., macrophages) in a 24-well plate.

    • Infect the cells with the bacterial strain at a specific multiplicity of infection (MOI) for a defined period to allow for bacterial internalization.

    • Wash the cells to remove extracellular bacteria.

    • Treat the infected cells with targeted nanoparticles, non-targeted nanoparticles, free conjugate, and a vehicle control at equivalent drug concentrations for 24-48 hours.

    • After treatment, wash the cells and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100) to release the intracellular bacteria.

    • Perform serial dilutions of the cell lysates and plate them on appropriate agar (B569324) plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU per well.

    • Compare the CFU counts between the different treatment groups to evaluate the intracellular antibacterial efficacy.

Protocol 4: In Vivo Efficacy and Biodistribution in a Murine Model

This protocol provides a general framework for evaluating the in vivo efficacy and biodistribution of targeted this compound nanoparticles in a murine tumor or infection model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Targeted this compound nanoparticles

  • Non-targeted control nanoparticles

  • Free this compound conjugate

  • Tumor-bearing or infected mice (e.g., BALB/c or nude mice)

  • Sterile saline or other suitable vehicle for injection

  • In vivo imaging system (e.g., IVIS for fluorescently labeled nanoparticles)

  • Tissue homogenization equipment

  • Analytical instrumentation for drug quantification (HPLC-MS/MS)

Procedure:

  • Animal Model:

    • Establish the tumor or infection model in mice. For a tumor model, this may involve subcutaneous or orthotopic injection of cancer cells. For an infection model, this may involve intravenous or intraperitoneal injection of the bacterial pathogen.

  • Treatment:

    • Once the tumors reach a certain size or the infection is established, randomize the mice into treatment groups (e.g., targeted nanoparticles, non-targeted nanoparticles, free conjugate, vehicle control).

    • Administer the treatments via a relevant route (e.g., intravenous injection). The dose and frequency of administration should be determined from preliminary toxicity and pharmacokinetic studies.

  • Efficacy Study:

    • Monitor the tumor growth by measuring tumor volume with calipers regularly.

    • For infection models, monitor animal survival and/or determine the bacterial load in target organs (e.g., liver, spleen) at the end of the study.

    • Monitor the body weight and general health of the mice throughout the study.

  • Biodistribution Study:

    • At predetermined time points after injection of the formulations (e.g., 2, 8, 24, 48 hours), euthanize a subset of mice from each group.

    • Collect major organs (e.g., tumor/infected tissue, liver, spleen, kidneys, lungs, heart, brain) and blood.

    • For fluorescently labeled nanoparticles: Image the excised organs using an in vivo imaging system to qualitatively assess the nanoparticle distribution.

    • For quantitative analysis:

      • Weigh each organ.

      • Homogenize the tissues in a suitable buffer.

      • Extract the this compound conjugate from the tissue homogenates using an appropriate solvent extraction method.

      • Quantify the concentration of the conjugate in each organ using a validated analytical method such as HPLC-MS/MS.

      • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Targeted Nanoparticle Targeted Nanoparticle Target Receptor Target Receptor Targeted Nanoparticle->Target Receptor Binding Endosome Endosome Target Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug Release Drug Release Lysosome->Drug Release Degradation RNA Polymerase Inhibition RNA Polymerase Inhibition Drug Release->RNA Polymerase Inhibition Target Engagement Bacterial Death Bacterial Death RNA Polymerase Inhibition->Bacterial Death Therapeutic Effect

Caption: Receptor-mediated endocytosis of a targeted this compound nanoparticle.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A This compound C Conjugation (Reductive Amination) A->C B Targeting Ligand (Peptide/Antibody) B->C D Purification & Characterization C->D E Nanoparticle Formulation (PLGA Encapsulation) D->E F Characterization of Nanoparticles E->F G Cellular Uptake Studies F->G H Intracellular Efficacy (CFU Assay) F->H I Murine Model (Tumor/Infection) F->I J Treatment Administration I->J K Efficacy Assessment (Tumor Volume/Bacterial Load) J->K L Biodistribution Studies (%ID/g) J->L

Caption: Overall experimental workflow for targeted this compound drug delivery.

DAR_Determination cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation A Antibody-Drug Conjugate (ADC) Sample B Optional: Deglycosylation A->B D LC-MS Analysis A->D C Optional: Reduction B->C C->D E Deconvolution of Mass Spectra D->E F Peak Area Integration E->F G Weighted Average DAR Calculation F->G

Caption: Logical workflow for determining the Drug-to-Antibody Ratio (DAR).

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Formylrifamycin SV Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of hydrazone derivatives of 3-formylrifamycin SV. This class of compounds has garnered significant interest due to its potential as antimicrobial, and anticancer agents.[1][2] The following sections detail the synthesis protocols, quantitative biological activity data, and methodologies for key experimental assays.

Data Presentation: Biological Activities of 3-Formylrifamycin SV Hydrazone Derivatives

The following tables summarize the reported in vitro biological activities of various 3-formylrifamycin SV hydrazone derivatives against bacterial and cancer cell lines.

Table 1: Antibacterial Activity of 3-Formylrifamycin SV Hydrazone Derivatives (MIC µg/mL)

Derivative/SubstituentBacillus subtilisStaphylococcus aureusMycobacterium phleiMycobacterium tuberculosisClostridium perfringensReference
N-(4-substituted phenyl)piperazinoacethydrazones (Series)ActiveParabolic relationship with lipophilicityCorrelated with hydrophobic, electronic, and steric parametersActiveSome more active than rifampin[1]
General Hydrazone DerivativesActive against various bacteria----[2]

Note: Specific MIC values for a comprehensive set of individual derivatives are not consistently reported across the literature in a directly comparable format. The table reflects the general findings and structure-activity relationship trends discussed.

Table 2: Anticancer Activity of Hydrazone Derivatives (IC50 µM)

Derivative Class/Cell LinePC-3 (Prostate)MCF-7 (Breast)HT-29 (Colon)A549 (Lung)HepG2 (Liver)Reference
Hydrazide-hydrazone series (3a-3u)1.32 (for 3h)2.99 (for 3h)1.71 (for 3h)--[3]
Thiobarbiturate-based s-triazine hydrazones--1.9 ± 0.4-3.8 ± 0.3[4]
General Hydrazone Derivatives-IC50 values reported-IC50 values reportedIC50 values reported[5][6]

Note: The IC50 values are highly dependent on the specific chemical structure of the hydrazone derivative and the cell line tested. The table presents selected examples to illustrate the potential of this class of compounds.

Experimental Protocols

Synthesis of 3-Formylrifamycin SV Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives of 3-formylrifamycin SV via condensation.

Materials:

  • 3-Formylrifamycin SV

  • Substituted or unsubstituted hydrazine (B178648) derivative (e.g., isonicotinic hydrazide, phenylhydrazine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, Dichloromethane (DCM))

  • Glacial acetic acid (optional, as catalyst)

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography or recrystallization solvents)

Protocol:

  • Dissolution: In a clean, dry round bottom flask, dissolve 1 molar equivalent of 3-formylrifamycin SV in a suitable anhydrous solvent (e.g., THF or a mixture of DCM and ethanol).

  • Addition of Hydrazine: To the stirred solution, add a solution of 1.05 to 1.1 molar equivalents of the desired hydrazine derivative dissolved in the same or a miscible solvent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 30 minutes to 24 hours depending on the reactivity of the hydrazine. Gentle heating (e.g., to 50°C) can be applied to accelerate the reaction if necessary.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), the product can be isolated.

    • For many derivatives, partial concentration of the solvent under reduced pressure will induce crystallization.

    • Alternatively, the reaction mixture can be diluted with water to precipitate the product.

    • The solid product is then collected by filtration, washed with a suitable solvent (e.g., water or a cold non-polar solvent), and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of synthesized hydrazone derivatives against bacterial strains, based on CLSI guidelines.[7][8]

Materials:

  • Synthesized 3-formylrifamycin SV hydrazone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer or plate reader

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation: Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity). This can be assessed visually or with a plate reader.

MTT Assay for Anticancer Activity (Cell Viability)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized hydrazone derivatives on cancer cell lines.[9]

Materials:

  • Synthesized 3-formylrifamycin SV hydrazone derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO diluted in medium) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Rifamycin_SV Rifamycin SV Formyl_Rifamycin 3-Formylrifamycin SV Rifamycin_SV->Formyl_Rifamycin Formylation Hydrazone 3-Formylrifamycin SV Hydrazone Derivative Formyl_Rifamycin->Hydrazone Condensation (Solvent, RT to 50°C) Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Hydrazone Purification Purification (Crystallization/Chromatography) Hydrazone->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of 3-formylrifamycin SV hydrazone derivatives.

Mechanism_of_Action Rifamycin_Derivative Rifamycin Hydrazone Derivative RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) Rifamycin_Derivative->RNAP Binds to RNA_Elongation RNA Chain Elongation RNAP->RNA_Elongation Inhibits Transcription_Initiation Transcription Initiation Transcription_Initiation->RNA_Elongation Protein_Synthesis Protein Synthesis RNA_Elongation->Protein_Synthesis Leads to Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Inhibition leads to

References

Application Notes and Protocols for the Use of 3-Formyl-Rifamycin SV in Creating Zwitterionic Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of zwitterionic rifamycin (B1679328) derivatives utilizing 3-formyl-rifamycin SV as a key starting material. Zwitterionic derivatives of rifamycin have garnered significant interest due to their potential for improved pharmacological properties, including enhanced antibacterial activity and altered solubility and lipophilicity profiles.[1][2][3] This document outlines the synthesis, physicochemical properties, and biological activity of these promising antibiotic candidates.

Introduction to Zwitterionic Rifamycin Derivatives

Rifamycins (B7979662) are a class of macrocyclic antibiotics that inhibit bacterial DNA-dependent RNA polymerase.[4] Chemical modification of the rifamycin scaffold, particularly at the 3-position of the naphthoquinone chromophore, has been a fruitful strategy for developing new derivatives with improved therapeutic potential. 3-Formyl-rifamycin SV is a crucial intermediate in this process, allowing for the introduction of various functionalities.[4]

The formation of zwitterionic rifamycin derivatives, which contain both a positive and a negative charge within the same molecule, can significantly influence their physicochemical properties. For instance, the well-known antibiotic rifampicin (B610482) exists as a zwitterion at physiological pH.[1][2] This zwitterionic nature can impact cell permeability, target binding, and pharmacokinetic profiles.

This document provides detailed methodologies for the synthesis of zwitterionic rifamycin derivatives through the reaction of 3-formyl-rifamycin SV with various amine-containing compounds.

Data Presentation

Physicochemical Properties of Zwitterionic Rifamycin (Rifampicin as an example)
PropertyValueReference
Molecular Weight822.9 g/mol [5]
pKa (acidic)1.7 - 2.97[1][3]
pKa (basic)7.50 - 7.9[1][3]
log D (pH 2)~2.5[1]
log D (pH 5.0)1.5 - 1.8[1]
log D (pH 9.0)1.5 - 1.8[1]
Antimicrobial Activity of Selected Zwitterionic Rifamycin Derivatives (MIC µg/mL)
DerivativeM. tuberculosis H37RvM. avium complex (MAC)Rifampin-Resistant S. aureusReference
3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9)≤0.25≤0.125-[6]
Rifampicin≤0.5≤2.0>128[6]
C25-modified derivative 5j--2[7]
Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivative 80.02 µM (HN-878 strain)--[8][9]
Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivative 143 µM (S522L mutated H37Rv strain)--[8][9]
Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivative 153 µM (S522L mutated H37Rv strain)--[8][9]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV

This protocol describes the synthesis of a zwitterionic rifamycin derivative by reacting 3-formylrifamycin SV with 1-amino-4-cyclopentylpiperazine.

Materials:

  • 3-Formylrifamycin SV (0.01 mole)

  • 1-Amino-4-cyclopentylpiperazine (0.011 mole)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve 0.01 mole of 3-formylrifamycin SV in tetrahydrofuran.

  • To the resulting solution, add 0.011 mole of 1-amino-4-cyclopentylpiperazine at room temperature.

  • Allow the reaction to proceed for 30 minutes. The completion of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting 3-formylrifamycin SV.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Crystallize the residue from ethyl acetate to obtain the final product.

Expected Yield: 55%

Characterization:

  • Melting Point: 179-180 °C

  • Spectrophotometric data: λmax (mμ) ε = 475 (15,200), 334 (26,700)

  • Elemental analysis should be in agreement with the theoretical values.

(Based on the procedure described in US Patent 4,002,752)[10]

Protocol 2: General Procedure for the Synthesis of 3-Iminomethyl Derivatives of Rifamycin SV

This protocol outlines a general method for preparing 3-iminomethyl derivatives, which can exhibit zwitterionic character, by reacting 3-formylrifamycin SV with various primary amines, hydrazines, or hydroxylamines.

Materials:

  • 3-Formylrifamycin SV

  • Primary aliphatic, aromatic, or heterocyclic amine, hydroxylamine (B1172632), O-substituted hydroxylamine, hydrazine, or substituted hydrazine

  • Appropriate solvent (e.g., tetrahydrofuran, ethanol)

Procedure:

  • Dissolve 3-formylrifamycin SV in a suitable solvent.

  • Add the selected amine, hydrazine, or hydroxylamine derivative to the solution. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using a suitable chromatographic technique, such as TLC.

  • Upon completion, the product can be isolated by evaporation of the solvent and purified by crystallization or chromatography.

(This is a generalized protocol based on the reaction principles described in US Patent 3,342,810)[4]

Visualizations

Synthesis of Zwitterionic Rifamycin Derivatives from 3-Formyl-Rifamycin SV

Synthesis_Workflow Start 3-Formyl-Rifamycin SV Reaction Reaction in appropriate solvent (e.g., THF) Start->Reaction Amine Amine-containing reagent (e.g., N-amino-N'-methylpiperazine) Amine->Reaction Intermediate Schiff Base/ Iminomethyl Intermediate Reaction->Intermediate Condensation Zwitterion Zwitterionic Rifamycin Derivative Intermediate->Zwitterion Proton Transfer Purification Purification (Crystallization/ Chromatography) Zwitterion->Purification FinalProduct Pure Zwitterionic Rifamycin Derivative Purification->FinalProduct

Caption: General workflow for synthesizing zwitterionic rifamycin derivatives.

Logical Relationship of Physicochemical Properties and Biological Activity

Properties_Activity_Relationship Zwitterion Zwitterionic Structure Solubility Altered Solubility Zwitterion->Solubility Lipophilicity Modified Lipophilicity (logP/logD) Zwitterion->Lipophilicity TargetBinding Target Binding (RNA Polymerase) Zwitterion->TargetBinding Permeability Cellular Permeability Solubility->Permeability Lipophilicity->Permeability Activity Enhanced Antibacterial Activity (Lower MIC) Permeability->Activity TargetBinding->Activity

Caption: Influence of zwitterionic nature on biological activity.

References

Application Notes and Protocols: Click Chemistry with 3-Formylrifamycin SV Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," for the synthesis of novel 3-formylrifamycin SV derivatives. The protocols outlined below are based on established methodologies for modifying the rifamycin (B1679328) scaffold, a critical starting point for the development of new antibacterial and antitubercular agents.

Introduction

Rifamycin SV, a member of the ansamycin (B12435341) family of antibiotics, is a potent inhibitor of bacterial DNA-dependent RNA polymerase. Chemical modification of its structure, particularly at the 3-position, has been a successful strategy for generating new derivatives with improved pharmacological properties. The formyl group at the 3-position of 3-formylrifamycin SV serves as a versatile chemical handle for introducing a wide variety of molecular fragments.

Click chemistry, with its high efficiency, specificity, and biocompatibility, offers a powerful tool for the rapid and reliable synthesis of diverse libraries of 3-formylrifamycin SV derivatives. The formation of a stable 1,2,3-triazole linkage through the CuAAC reaction allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the development of drug candidates with enhanced potency and selectivity.

Applications

The application of click chemistry to the 3-formylrifamycin SV scaffold has led to the synthesis of numerous derivatives with promising biological activities. Key applications include:

  • Development of Novel Antibacterial Agents: By introducing diverse chemical moieties via the triazole linker, researchers can tune the pharmacokinetic and pharmacodynamic properties of the rifamycin core, leading to compounds with enhanced activity against drug-sensitive and drug-resistant bacterial strains.

  • Antitubercular Drug Discovery: The click chemistry approach has been successfully employed to generate derivatives with significant activity against Mycobacterium tuberculosis, offering new avenues for the development of much-needed anti-TB drugs.[1]

  • Structure-Activity Relationship (SAR) Studies: The modular nature of click chemistry facilitates the rapid synthesis of a large number of analogs, enabling comprehensive SAR studies to identify the key structural features responsible for biological activity.

Experimental Protocols

The following protocols describe a general workflow for the synthesis of 3-formylrifamycin SV derivatives using CuAAC click chemistry. This process involves two key steps: the synthesis of a 3-azidomethyl-rifamycin SV intermediate and the subsequent copper-catalyzed cycloaddition with a terminal alkyne.

Protocol 1: Synthesis of 3-Azidomethyl-rifamycin SV

This protocol outlines the conversion of 3-formylrifamycin SV to a key azide (B81097) intermediate, which is a prerequisite for the click reaction.

Materials:

  • 3-Formylrifamycin SV

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable base

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reduction of the Formyl Group:

    • Dissolve 3-formylrifamycin SV in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions while stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain 3-hydroxymethyl-rifamycin SV.

  • Conversion to a Leaving Group:

    • Dissolve the 3-hydroxymethyl-rifamycin SV in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Add triethylamine.

    • Slowly add thionyl chloride or methanesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding chloride or mesylate.

  • Azide Substitution:

    • Dissolve the chlorinated or mesylated intermediate in dimethylformamide.

    • Add sodium azide and heat the reaction mixture (e.g., to 60-80 °C).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry, filter, and concentrate to obtain 3-azidomethyl-rifamycin SV. Purify by column chromatography if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the 3-azidomethyl-rifamycin SV intermediate and a terminal alkyne to form the desired 1,2,3-triazole derivative.

Materials:

  • 3-Azidomethyl-rifamycin SV

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910) (t-BuOH)

  • Water

  • Standard laboratory glassware and stirring equipment

  • TLC supplies for reaction monitoring

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve 3-azidomethyl-rifamycin SV and the desired terminal alkyne in a mixture of tert-butanol and water (e.g., 1:1 v/v).

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • Catalyst Addition and Reaction:

    • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution.

    • Immediately after, add the copper(II) sulfate solution. A color change is often observed, indicating the formation of the active Cu(I) catalyst.

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-(1,2,3-triazol-1-yl)methyl-rifamycin SV derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of novel 3-formylrifamycin SV derivatives synthesized via the click chemistry approach.

Table 1: Synthesis of 3-(1,2,3-triazol-1-yl)methyl-rifamycin SV Derivatives

Compound IDAlkyne Substituent (R)Reaction Time (h)Yield (%)
Rif-Tz-01 Phenyl485
Rif-Tz-02 4-Fluorophenyl4.582
Rif-Tz-03 Propargyl alcohol391
Rif-Tz-04 Cyclohexyl675
Rif-Tz-05 tert-Butyl868

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL)

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)M. tuberculosis (H37Rv)
Rifampicin 0.01580.125
Rif-Tz-01 0.03>640.25
Rif-Tz-02 0.015>640.125
Rif-Tz-03 0.06>640.5
Rif-Tz-04 0.125>641
Rif-Tz-05 0.25>642

Visualizations

The following diagrams illustrate the key chemical transformations and the general workflow for the synthesis and evaluation of 3-formylrifamycin SV derivatives.

G Rif_Formyl 3-Formylrifamycin SV Rif_OH 3-Hydroxymethyl- rifamycin SV Rif_Formyl->Rif_OH Reduction (NaBH4) Rif_LG 3-Halomethyl/Mesyloxymethyl- rifamycin SV Rif_OH->Rif_LG Activation (SOCl2 or MsCl) Rif_Azide 3-Azidomethyl- rifamycin SV Rif_LG->Rif_Azide Azide Substitution (NaN3) Rif_Triazole 3-(1,2,3-Triazol-1-yl)methyl- rifamycin SV Derivative Rif_Azide->Rif_Triazole CuAAC (CuSO4, NaAsc) Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Rif_Triazole CuAAC (CuSO4, NaAsc)

Caption: Synthetic pathway for 3-formylrifamycin SV triazole derivatives.

G Start Start: 3-Formylrifamycin SV Synthesis Synthesis of 3-Azidomethyl- rifamycin SV Intermediate Start->Synthesis Click_Reaction CuAAC Click Reaction with a Library of Alkynes Synthesis->Click_Reaction Purification Purification and Characterization (Column Chromatography, NMR, MS) Click_Reaction->Purification Screening Biological Evaluation (Antibacterial/Antitubercular Activity) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for discovery of novel rifamycin derivatives.

References

Application Notes and Protocols: 3-Formyl Rifamycin SV as a Starting Material for Semisynthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) SV is a key intermediate in the semisynthetic modification of the rifamycin class of antibiotics. Its aldehyde functional group at the C3 position provides a reactive handle for the introduction of a wide variety of substituents, enabling the generation of novel derivatives with potentially improved antibacterial activity, expanded spectrum, and modified pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of semisynthetic rifamycin derivatives starting from 3-formyl rifamycin SV.

The primary mechanism of action of rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription.[1] However, the emergence of resistance, often through mutations in the RNAP-binding site, necessitates the development of new derivatives that can overcome these resistance mechanisms or exhibit novel modes of action. Modifications at the C3 position have been shown to influence the drug's interaction with RNAP and its overall cellular uptake and retention.[2]

Data Presentation: Antibacterial Activity of Semisynthetic Rifamycin Derivatives

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various classes of semisynthetic derivatives prepared from this compound SV against clinically relevant bacterial strains.

Table 1: In Vitro Activity of this compound SV Imines and Amines against Staphylococcus aureus

Derivative ClassSubstituentTest StrainMIC (µg/mL)Reference
Imines (Schiff Bases) N-benzylS. aureus ATCC 292130.015[2]
N-(4-chlorobenzyl)S. aureus ATCC 292130.008[2]
N-(2,4-dichlorobenzyl)S. aureus ATCC 292130.004[2]
Amines (Reduced Imines) N-benzylamineS. aureus ATCC 292130.03[2]
N-(4-chlorobenzyl)amineS. aureus ATCC 292130.015[2]

Table 2: In Vitro Activity of this compound SV Hydrazones against Methicillin-Resistant Staphylococcus aureus (MRSA)

Derivative ClassSubstituentTest StrainMIC (µg/mL)Reference
Hydrazones BenzoylhydrazoneMRSA (Clinical Isolate)0.06[3]
IsonicotinoylhydrazoneMRSA (Clinical Isolate)0.03[3]
4-NitrobenzoylhydrazoneMRSA (Clinical Isolate)0.125[3]

Table 3: In Vitro Activity of this compound SV Oximes against Various Bacterial Strains

Derivative ClassSubstituentTest StrainMIC (µg/mL)Reference
Oximes O-methyloximeS. aureus ATCC 259230.015[4]
O-ethyloximeS. aureus ATCC 259230.03[4]
O-benzyloximeS. aureus ATCC 259230.008[4]
O-methyloximeMycobacterium tuberculosis H37Rv0.125[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound SV Imines (Schiff Bases)

This protocol describes a general method for the condensation of this compound SV with primary amines to yield the corresponding imine derivatives.

Materials:

  • This compound SV

  • Primary amine (e.g., substituted aniline, benzylamine)

  • Anhydrous ethanol (B145695) or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate (B1210297) and hexanes for TLC mobile phase

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound SV (1.0 eq) in anhydrous ethanol (or methanol) to a concentration of approximately 10-20 mg/mL.

  • Add the primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C under a reflux condenser.

  • Monitor the progress of the reaction by TLC (e.g., 7:3 ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (disappearance of the this compound SV spot), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure imine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of this compound SV Hydrazones

This protocol outlines the synthesis of hydrazone derivatives by reacting this compound SV with hydrazide compounds.

Materials:

  • This compound SV

  • Hydrazide derivative (e.g., benzoylhydrazide, isonicotinic acid hydrazide)

  • Ethanol (95%) or methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the hydrazide derivative (1.1 eq) in warm ethanol (95%) in a round-bottom flask.

  • To this solution, add this compound SV (1.0 eq) with stirring.

  • Heat the reaction mixture to 40-50 °C and maintain for 15-30 minutes.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product often crystallizes or precipitates from the solution.

  • If precipitation is slow, a small amount of water can be added to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol or a mixture of ethanol and water.

  • Dry the purified hydrazone derivative under vacuum.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of rifamycin derivatives against bacterial strains, such as Staphylococcus aureus, following CLSI guidelines.

Materials:

  • Rifamycin derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Antibiotic:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the rifamycin derivative stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound SV derivatives.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation start This compound SV reaction1 Reaction with Primary Amine start->reaction1 Ethanol, Acetic Acid reaction2 Reaction with Hydrazide start->reaction2 Ethanol reaction3 Reaction with Hydroxylamine start->reaction3 Ethanol imine Imine Derivative reaction1->imine hydrazone Hydrazone Derivative reaction2->hydrazone oxime Oxime Derivative reaction3->oxime mic MIC Determination imine->mic biofilm Biofilm Inhibition Assay imine->biofilm hydrazone->mic qs Quorum Sensing Assay hydrazone->qs oxime->mic rnap_inhibition cluster_transcription Bacterial Transcription dna Bacterial DNA rnap RNA Polymerase (RNAP) dna->rnap Binds to mrna mRNA rnap->mrna Synthesizes protein Protein Synthesis mrna->protein growth Bacterial Growth protein->growth rifamycin Rifamycin Derivative rifamycin->rnap Inhibits β-subunit agr_quorum_sensing cluster_agr S. aureus Agr Quorum Sensing agrD agrD (pro-peptide) agrB AgrB (transmembrane peptidase) agrD->agrB Processed by aip AIP (Autoinducing Peptide) agrB->aip Exports agrC AgrC (receptor histidine kinase) aip->agrC Binds to agrA AgrA (response regulator) agrC->agrA Phosphorylates rnaIII RNAIII agrA->rnaIII Activates transcription of virulence Virulence Factor Expression (e.g., toxins, proteases) rnaIII->virulence Upregulates biofilm Biofilm Formation rnaIII->biofilm Modulates rifamycin_deriv Rifamycin Derivative rifamycin_deriv->agrC Potential Interference rifamycin_deriv->rnaIII Potential Downregulation

References

Troubleshooting & Optimization

Technical Support Center: 3-Formyl Rifamycin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Formyl Rifamycin.

Frequently Asked Questions (FAQs)

Q1: What are the critical storage and stability considerations for this compound?

A1: this compound is sensitive to environmental factors. To prevent degradation, it should be stored in tightly sealed, light-protected containers under cool and dry conditions.[] The compound is stable in neutral to slightly acidic environments but can undergo hydrolysis or rearrangement in strong alkaline conditions.[] Exposure to light or oxygen may lead to oxidative decomposition or fading of its characteristic color.[] For long-term storage, a temperature of -20°C is recommended, at which it can be stable for at least four years.[2]

Q2: What are the common impurities encountered during the synthesis and purification of this compound?

A2: When this compound is synthesized from Rifampicin (B610482), several related impurities can be present. Common impurities include Rifampicin Quinone (RQ), Rifamycin SV (RSV), and Rifampicin N-oxide (RNO).[3][4] The purification process itself aims to remove these and other unknown by-products that may form.[5]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is typically used. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for routine purity assessment.[] For more detailed impurity profiling, Supercritical Fluid Chromatography (SFC) can offer rapid and high-resolution separation of this compound from its related impurities.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight.[] Spectroscopic characterization can be performed using UV-Vis, Infrared (IR), and Proton NMR spectroscopy.[]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Symptom: The final yield of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Product Degradation This compound is unstable under certain conditions. Avoid strong alkaline conditions, high temperatures, and prolonged exposure to light and oxygen during purification.[] Maintain a neutral to slightly acidic pH throughout the process.
Formation of By-products Undesired side reactions can reduce the yield.[6] Optimize reaction conditions (temperature, reaction time) during synthesis to minimize the formation of by-products.
Losses During Extraction Inefficient extraction can lead to product loss. Ensure complete extraction by using an appropriate solvent (e.g., ethyl acetate) and performing multiple extractions.[5][7] Check the pH of the aqueous layer to ensure the compound is in a form that favors partitioning into the organic solvent.
Inefficient Crystallization Poor crystallization conditions can result in low recovery. Optimize the solvent system, concentration, and cooling rate. A common method involves dissolving the crude product in a suitable solvent like acetone (B3395972) with a small amount of water and then inducing crystallization through controlled evaporation and cooling.[8]
Issue 2: Persistent Impurities in the Final Product

Symptom: Analytical tests (e.g., HPLC, SFC) show the presence of significant impurities after purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Co-elution in Chromatography The chromatographic method may not be adequately resolving the impurities from the main compound. Optimize the mobile phase composition, gradient, and column chemistry. SFC with a diol column has shown good resolution for rifampicin-related impurities.[3]
Recrystallization Ineffectiveness Some impurities may have similar solubility profiles to this compound, making them difficult to remove by simple recrystallization.[5] Consider using a different solvent system for recrystallization or employing a multi-step purification approach combining chromatography and crystallization.
Presence of Rifampicin-related Impurities If starting from Rifampicin, impurities like Rifampicin Quinone and Rifampicin N-oxide may be present.[3] A purification method involving hydrolysis of Rifampicin followed by selective work-up can be effective at removing these.[5]

Experimental Protocols

Protocol 1: Purification of this compound SV via Hydrolysis of Rifampicin

This protocol is based on methods described in patent literature for obtaining this compound SV from Rifampicin.[5][7]

Materials:

  • Rifampicin (crude)

  • Hydrochloric acid (35-37%)

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Add 100 g of the Rifampicin to be purified to 1200 mL of water in a suitable reaction vessel.

  • Add 50 mL of hydrochloric acid (35-37%).

  • Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.

  • Cool the reaction mixture to 10°C.

  • Transfer the mixture to a separatory funnel and extract with 1000 mL of ethyl acetate.

  • Separate the organic layer.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the purified this compound SV.

Quantitative Parameters Summary:

ParameterValue
Rifampicin100 g
Water1200 mL
Hydrochloric Acid50 mL
Reaction Temperature55 °C
Reaction Time8 h
Cooling Temperature10 °C
Ethyl Acetate1000 mL
Expected Yield ~95.0% [7]
Protocol 2: Purity Analysis by Supercritical Fluid Chromatography (SFC)

This protocol is adapted from a method developed for the analysis of Rifampicin and its impurities, including this compound SV.[3]

Instrumentation & Columns:

  • Supercritical Fluid Chromatography (SFC) system

  • Packed diol column

Mobile Phase:

Procedure:

  • Prepare the mobile phase B modifier as described above.

  • Set up the SFC system with the diol column.

  • Prepare a sample solution of this compound in a suitable solvent (e.g., methanol).

  • Inject the sample into the SFC system.

  • Run a gradient elution to separate the components. A typical run time for separating major impurities is within 4 minutes.[3]

  • Monitor the elution profile using a suitable detector (e.g., UV-Vis).

Visualizations

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound SV starting from a crude Rifampicin product.

cluster_hydrolysis Step 1: Acid Hydrolysis cluster_extraction Step 2: Extraction & Wash cluster_isolation Step 3: Isolation cluster_analysis Step 4: Quality Control start Crude Rifampicin hydrolysis Add HCl in Water Heat to 55°C for 8h start->hydrolysis extraction Cool to 10°C Extract with Ethyl Acetate hydrolysis->extraction Reaction Mixture wash Wash with NaHCO₃ Solution extraction->wash dry Dry over Na₂SO₄ wash->dry Organic Layer concentrate Concentrate under Reduced Pressure dry->concentrate product Purified 3-Formyl Rifamycin SV concentrate->product Final Product analysis Purity Analysis (HPLC/SFC) product->analysis

Caption: Purification workflow for this compound SV.

Degradation and Impurity Relationship

This diagram shows the relationship between Rifampicin, its degradation to this compound, and other common process impurities.

rifampicin Rifampicin (Starting Material) formyl_rif This compound SV (Target Product/Degradant) rifampicin->formyl_rif Acidic Hydrolysis quinone Rifampicin Quinone (Impurity) rifampicin->quinone Oxidation n_oxide Rifampicin N-oxide (Impurity) rifampicin->n_oxide Oxidation sv Rifamycin SV (Impurity)

Caption: Impurity pathways related to this compound.

References

Technical Support Center: Stability of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with 3-Formyl Rifamycin (B1679328) derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Formyl Rifamycin and its derivatives?

A1: this compound and its derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2] The stability is significantly influenced by pH, temperature, light exposure, and the presence of other chemical agents.[][4]

Q2: How does pH affect the stability of these compounds?

A2: The stability of rifamycin derivatives is highly pH-dependent. Acidic conditions can lead to the hydrolysis of the parent compound, Rifampicin (B610482), to form this compound SV, which is poorly absorbed.[][5] For instance, Rifabutin (B1679326) is stable over a broad pH range of 2-8.[6] Generally, neutral to slightly acidic conditions are recommended for storage to minimize hydrolysis.[] Strong alkaline conditions can also lead to degradation.[]

Q3: Are this compound derivatives sensitive to light?

A3: Yes, exposure to light, particularly UV irradiation, can cause photodegradation.[1][2] It is crucial to store these compounds in light-protected containers to prevent chromophore fading and loss of activity.[][4]

Q4: What is the impact of temperature on the stability of these derivatives?

A4: Elevated temperatures accelerate the degradation of this compound derivatives.[7][8] For example, the degradation of Rifampicin Quinone, a common degradation product, is temperature-dependent, with conversion to Rifampicin observed at physiologically relevant temperatures (30-50 °C).[9][10] It is recommended to store these compounds under cool and dry conditions.[]

Q5: Can other substances in a formulation affect the stability of this compound derivatives?

A5: Absolutely. For instance, the presence of isoniazid (B1672263) can accelerate the degradation of Rifampicin to this compound SV in acidic media.[5] It is important to consider potential interactions with other active pharmaceutical ingredients (APIs) and excipients during formulation development.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound derivatives.

Issue Potential Cause Troubleshooting Steps
Unexpected degradation of the compound in solution. Inappropriate pH of the solvent or buffer. - Verify the pH of your solution. For many rifamycin derivatives, a neutral to slightly acidic pH is optimal for stability.[] - Consider using a buffered solution to maintain a stable pH.
Exposure to light. - Conduct experiments under amber or low-light conditions. - Store stock solutions and experimental samples in light-protected containers.[]
Elevated temperature. - Maintain samples at a controlled, cool temperature. - Avoid prolonged exposure to ambient or higher temperatures.[8]
Oxidation. - Use degassed solvents to minimize dissolved oxygen. - Consider adding an antioxidant, such as ascorbic acid, to the formulation if compatible with your experimental design.[11]
Inconsistent results in stability studies. Variable storage conditions. - Ensure that all samples are stored under identical and tightly controlled conditions (temperature, humidity, light). - Use a stability chamber for long-term studies.
Issues with the analytical method. - Validate your analytical method to ensure it is stability-indicating (i.e., can separate the intact drug from its degradation products). - Refer to the "Experimental Protocols" section for guidance on developing a stability-indicating HPLC method.
Formation of a precipitate in acidic solution. Hydrolysis to a less soluble degradation product. - This may be the formation of this compound SV from the hydrolysis of a parent compound like Rifampicin.[5] - Adjust the pH to a range where the compound and its potential degradants are more soluble, if experimentally feasible.

Quantitative Stability Data

The following tables summarize the stability of various this compound derivatives under different stress conditions.

Table 1: Stability of Rifabutin in Extemporaneously Compounded Oral Liquids (20 mg/mL) [12]

Storage Temperature (°C)VehicleMean % of Initial Concentration Remaining (Week 12)
4Cherry Syrup> 92%
25Cherry Syrup> 92%
30Cherry Syrup> 92%
40Cherry Syrup< 90% (at 12 weeks, stable for 8 weeks)
4Ora-Sweet:Ora-Plus (1:1)> 95%
25Ora-Sweet:Ora-Plus (1:1)> 95%
30Ora-Sweet:Ora-Plus (1:1)> 95%
40Ora-Sweet:Ora-Plus (1:1)> 95%

Table 2: Forced Degradation of Rifaximin [7][13]

Stress Condition% Degradation
Acidic (e.g., 0.1 M HCl)70.46% - 99.52%
Alkaline (e.g., 0.1 M NaOH)Stable to 15.11%
Oxidative (e.g., 3% H₂O₂)Stable to 24.18%
Thermal (e.g., 80°C)Stable to 98.06%
Photolytic (UV light)Stable

Experimental Protocols

Stability-Indicating HPLC Method for Rifaximin

This protocol is adapted from a validated stability-indicating HPLC method for Rifaximin.[14][15]

Objective: To quantify Rifaximin in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM Tetra Butyl Ammonium Hydrogen Sulphate, pH 3.37) and acetonitrile (B52724) in a ratio of 40:60 (v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 441 nm.

  • Sample Preparation:

    • Prepare a stock solution of Rifaximin in a suitable organic solvent (e.g., methanol).

    • Forced degradation samples are prepared by subjecting the stock solution to various stress conditions (see Table 2 for examples).

    • Dilute the samples to a suitable concentration with the mobile phase before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the standard and sample solutions.

    • Record the chromatograms and determine the peak areas for the intact drug and any degradation products.

  • Validation:

    • The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Forced Degradation Study Protocol for Rifapentine

This protocol outlines a general procedure for conducting forced degradation studies on Rifapentine.[16]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 90°C for 1 hour.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature for 15 minutes.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at 90°C for 45 minutes.

  • Thermal Degradation: Expose the solid drug substance to heat at 90°C for 12 hours.

  • Photodegradation: Expose the drug substance to UV light (both shorter and longer wavelengths) for approximately 200 Wh/m³.

  • Neutral Hydrolysis: Reflux the drug substance in water for 48 hours.

Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Visualizations

Logical Relationship of Stability Factors

This compound Derivative Stability This compound Derivative Stability Chemical Factors Chemical Factors This compound Derivative Stability->Chemical Factors Physical Factors Physical Factors This compound Derivative Stability->Physical Factors pH pH Chemical Factors->pH Oxidizing Agents Oxidizing Agents Chemical Factors->Oxidizing Agents Presence of Other Drugs (e.g., Isoniazid) Presence of Other Drugs (e.g., Isoniazid) Chemical Factors->Presence of Other Drugs (e.g., Isoniazid) Temperature Temperature Physical Factors->Temperature Light (UV) Light (UV) Physical Factors->Light (UV) Degradation Pathways Degradation Pathways Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidation Oxidizing Agents->Oxidation Temperature->Hydrolysis Temperature->Oxidation Photodegradation Photodegradation Light (UV)->Photodegradation Hydrolysis->Degradation Pathways Oxidation->Degradation Pathways Photodegradation->Degradation Pathways

Caption: Factors influencing the stability of this compound derivatives.

Experimental Workflow for Stability Testing

cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Study Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Stress Thermal Stress Photolytic Stress Photolytic Stress HPLC Method Development HPLC Method Development Method Validation (ICH) Method Validation (ICH) HPLC Method Development->Method Validation (ICH) Long-Term Stability Long-Term Stability Method Validation (ICH)->Long-Term Stability Accelerated Stability Accelerated Stability Method Validation (ICH)->Accelerated Stability Data Analysis & Shelf-Life Determination Data Analysis & Shelf-Life Determination Long-Term Stability->Data Analysis & Shelf-Life Determination Accelerated Stability->Data Analysis & Shelf-Life Determination Drug Substance/Product Drug Substance/Product Forced Degradation Studies Forced Degradation Studies Drug Substance/Product->Forced Degradation Studies Forced Degradation Studies->HPLC Method Development

Caption: Workflow for conducting stability studies on pharmaceutical products.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Formyl Rifamycin Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the chemical modification of 3-formyl rifamycin (B1679328) SV.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3-formyl rifamycin SV?

The most common and readily available starting material is Rifampicin. This compound SV can be obtained by the acidic hydrolysis of Rifampicin.

Q2: What are the critical parameters to control during the synthesis of this compound SV from Rifampicin?

The critical parameters to control are temperature and reaction time. A typical procedure involves heating a suspension of Rifampicin in water with hydrochloric acid at 55°C for 8 hours. Following this, extraction with a suitable solvent like ethyl acetate (B1210297) and subsequent purification are necessary.[1]

Q3: My yield of this compound SV is consistently low. What are the possible reasons?

Low yields can result from several factors. In older methods, yields often did not exceed 50% due to the formation of undesired by-products.[2] One common issue is the oxidation of this compound SV to this compound S and other non-reducible compounds. This side reaction can be suppressed by adding a reducing agent or the corresponding 3-aminomethylrifamycin-SV to lower the redox potential of the starting material. Another potential issue is incomplete hydrolysis of the starting material or product degradation.

Q4: What is the optimal pH for the stability of this compound SV?

This compound SV is most stable at a pH of 4.0. It is unstable in highly acidic solutions.[2][3]

Q5: What are the most common types of modifications performed on this compound SV?

The aldehyde group at the 3-position is the primary site for modification. Common reactions include the formation of imines (Schiff bases), hydrazones, and oximes, as well as reductive amination to produce secondary amines.[4][5]

Q6: I am having trouble with the reductive amination of this compound SV. What are some common issues?

Common issues in reductive amination include:

  • Low yield: This can be due to the instability of the intermediate imine, side reactions, or suboptimal reaction conditions. The choice of reducing agent is critical.

  • Formation of by-products: Over-alkylation can be an issue with some primary amines.

  • Incomplete reaction: The reaction may not go to completion if the amine is not sufficiently nucleophilic or if there is steric hindrance.

Q7: Which reducing agents are suitable for the reductive amination of this compound SV?

Several reducing agents can be used, with the choice depending on the specific substrate and desired outcome. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Q8: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with those of the starting materials, you can determine when the reaction is complete.

Troubleshooting Guides

Issue 1: Low Yield in this compound SV Synthesis
Possible Cause Recommendation
Oxidation of Product To suppress the formation of this compound S and other oxidation by-products, consider adding a small amount of a suitable reducing agent or the corresponding 3-aminomethylrifamycin-SV to the reaction mixture.[2]
Incomplete Hydrolysis Ensure the reaction is heated at the correct temperature (55°C) for the recommended duration (8 hours).[1] Monitor the reaction by TLC to confirm the disappearance of the starting material.
Product Degradation After the reaction, promptly cool the mixture and proceed with the extraction. Avoid prolonged exposure to highly acidic conditions.[3]
Inefficient Extraction Use a suitable solvent for extraction, such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
Issue 2: Challenges in Reductive Amination
Possible Cause Recommendation
Instability of Imine Intermediate Some imine derivatives of this compound SV can be unstable.[5] A stepwise procedure, where the imine is formed first and then reduced in situ without isolation, can be beneficial.
Suboptimal Reducing Agent The reactivity of the reducing agent is crucial. Sodium cyanoborohydride is often a good choice as it is less likely to reduce the aldehyde starting material. For sensitive substrates, sodium triacetoxyborohydride can be a milder alternative.
Steric Hindrance or Poor Nucleophilicity of the Amine For bulky or weakly nucleophilic amines, longer reaction times or a slight increase in temperature may be necessary. The addition of a mild acid catalyst can sometimes facilitate imine formation.
Formation of Tertiary Amine By-products When reacting with primary amines, over-alkylation to form a tertiary amine can occur. Using a five-fold excess of the primary amine over the carbonyl compound can help minimize this side reaction.[6]
Issue 3: Difficulties in Hydrazone Formation
Possible Cause Recommendation
Incomplete Reaction Ensure an appropriate solvent is used, such as a mixture of tetrahydrofuran (B95107) and water.[7] The reaction may require cooling (e.g., to 4-5°C) and a sufficient reaction time (e.g., several hours).[7]
Side Reactions The hydrazone of 3-formyl-rifamycin SV can undergo partial cyclization, leading to reduced yields and contamination of the final product.[8]
Purification Challenges The product may precipitate from the reaction mixture. Collection by filtration followed by washing and recrystallization is a common purification strategy.

Data Presentation

Table 1: Reported Yields for this compound SV Synthesis

Starting Material Reaction Conditions Yield (%) Reference
Rifampicin1200mL water, 50mL HCl (35-37%), 55°C, 8h95.0[1]
3-piperidinomethyl-rifamycin-SVOxidation followed by hydrolysis51 (of ~72% purity)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound SV from Rifampicin

Materials:

  • Rifampicin (100 g)

  • Water (1200 mL)

  • Hydrochloric acid (35-37%, 50 mL)

  • Ethyl acetate (1000 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Add 100 g of Rifampicin to 1200 mL of water in a suitable reaction vessel.

  • Add 50 mL of hydrochloric acid.

  • Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.

  • Cool the reaction mixture to 10°C.

  • Extract the mixture with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer again and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound SV.

  • The expected yield is approximately 83.78 g (95.0%).[1]

Protocol 2: General Procedure for Hydrazone Formation

Materials:

  • This compound SV (1 equivalent)

  • Hydrazine (B178648) derivative (e.g., isonicotinohydrazide) (1.1 equivalents)

  • Solvent (e.g., Tetrahydrofuran-water mixture, 1:1)

  • Sodium acetate (if using a hydrochloride salt of the hydrazine)

Procedure:

  • Suspend this compound SV (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water.

  • Cool the suspension to approximately 5°C.

  • Add a solution of the hydrazine derivative (1.1 equivalents) in water. If using a hydrochloride salt, add a solution of sodium acetate to neutralize the acid.

  • Allow the reaction to proceed at a low temperature (e.g., 4°C) for several hours, monitoring by TLC.

  • The product may precipitate out of the solution. If so, collect the precipitate by filtration, wash it with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • This compound SV (1 equivalent)

  • Primary or secondary amine (1-5 equivalents)

  • Reducing agent (e.g., Sodium cyanoborohydride, NaCNBH₃) (1.5-2 equivalents)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Mild acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve this compound SV (1 equivalent) in a suitable solvent (e.g., methanol).

  • Add the amine (1-5 equivalents). A larger excess of a primary amine may be used to minimize dialkylation.

  • If desired, add a catalytic amount of a mild acid like acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by TLC).

  • Add the reducing agent (e.g., NaCNBH₃) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (as indicated by TLC).

  • Quench the reaction carefully (e.g., by adding water or a dilute acid).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound SV cluster_modification Modification Reactions cluster_reductive_amination Reductive Amination cluster_hydrazone_formation Hydrazone Formation rifampicin Rifampicin hydrolysis Acidic Hydrolysis (HCl, 55°C, 8h) rifampicin->hydrolysis formyl_rif This compound SV hydrolysis->formyl_rif formyl_rif_ra 3-Formyl Rifamycin SV formyl_rif_hf 3-Formyl Rifamycin SV amine Primary/Secondary Amine imine_formation Imine Formation amine->imine_formation reduction Reduction (e.g., NaCNBH₃) imine_formation->reduction sec_amine Secondary/Tertiary Amine Derivative reduction->sec_amine formyl_rif_ra->imine_formation hydrazine Hydrazine Derivative condensation Condensation hydrazine->condensation hydrazone Hydrazone Derivative condensation->hydrazone formyl_rif_hf->condensation

Caption: Experimental workflow for the synthesis and modification of this compound SV.

troubleshooting_yield issue Low Reaction Yield cause1 Side Reactions (e.g., Oxidation) issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Instability issue->cause3 cause4 Purification Loss issue->cause4 solution1 Optimize Redox Potential (Add reducing agent) cause1->solution1 solution2 Monitor with TLC Adjust Temp/Time cause2->solution2 solution3 Control pH (Optimal pH ~4.0) cause3->solution3 solution4 Optimize Extraction/Chromatography cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: 3-Formyl Rifamycin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols concerning the formation and stability of 3-Formyl Rifamycin, a primary degradation product of Rifampicin (B610482) in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed under acidic conditions?

A1: this compound SV (3-FRSV) is a major degradation product of Rifampicin (RIF).[1] It is formed through the acid-catalyzed hydrolysis of the azomethine group (a type of imine) in the Rifampicin molecule.[2] This reaction cleaves Rifampicin into two parts: this compound SV and 1-amino-4-methylpiperazine.[1][2][3] This degradation is a significant concern in the development of fixed-dose combinations for tuberculosis treatment, as the acidic environment of the stomach can reduce the bioavailability of Rifampicin.[1][4]

Q2: What are the key factors that influence the rate of Rifampicin degradation to this compound?

A2: The primary factors are pH and the presence of other compounds, particularly Isoniazid (INH).

  • pH: The degradation of Rifampicin is highly pH-dependent.[3] It is most unstable in strongly acidic solutions (e.g., pH 2.0) and demonstrates maximum stability at a pH of approximately 4.0 to 5.0.[5]

  • Isoniazid (INH): The presence of INH significantly accelerates the hydrolysis of Rifampicin to this compound.[1][4][6] 3-FRSV can then react with INH to form an isonicotinyl hydrazone, which, although a reversible reaction, effectively drives the initial degradation of Rifampicin forward, leading to a greater overall loss of the parent drug.[4][6]

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation.[7][8]

Q3: My experiment shows faster-than-expected degradation of Rifampicin. What are the likely causes?

A3: If you observe accelerated degradation, consider the following troubleshooting points:

  • Co-formulation with Isoniazid (INH): If your formulation includes INH, the degradation rate of Rifampicin can be up to threefold higher than Rifampicin alone under the same acidic conditions.[4]

  • pH of the Medium: Verify the pH of your solution. A pH below 4.0, especially around pH 2.0, will cause rapid degradation.[5] The use of certain buffers (e.g., acetate, chloroacetate) can also have an adverse effect on stability compared to unbuffered solutions or those with formate (B1220265) buffer.[5]

  • High Temperature: Ensure your experiment is conducted at the specified temperature. Elevated temperatures, even for short periods, can increase degradation kinetics.[7]

  • Presence of Oxidizing Agents: Although the primary pathway in acid is hydrolysis, oxidative degradation can also occur. Ensure your solvents and excipients are free from peroxides or other oxidizing contaminants.[9]

Q4: How can I minimize the formation of this compound in my experiments?

A4: To enhance the stability of Rifampicin and minimize degradation:

  • Control pH: Maintain the pH of your solution in the most stable range for Rifampicin, which is between 4.0 and 5.0.[5]

  • Temperature Control: Conduct experiments at controlled, and where possible, reduced temperatures. Store stock solutions and samples appropriately (e.g., 4°C or -20°C for stock solutions).[10]

  • Avoid Isoniazid Interaction: In formulation studies, consider physical separation of Rifampicin and Isoniazid using methods like enteric coating or encapsulation to prevent their interaction in acidic environments.[1][6]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium sulfite, may improve stability to a certain extent, although their primary role is to prevent oxidation, not acid hydrolysis.[7]

Q5: What are the standard analytical methods to quantify Rifampicin and this compound?

A5: The most common methods involve chromatographic separation and quantification:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying Rifampicin from its degradation products, including this compound.[1][10]

  • Supercritical Fluid Chromatography (SFC): A more recent and rapid method that can provide excellent resolution and peak shapes for Rifampicin and its impurities within minutes.[11]

  • High-Performance Thin-Layer Chromatography (HPTLC): A densitometric HPTLC method can also be used for monitoring degradation products.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like LC-QTOF-MS/MS are invaluable for identifying and characterizing unknown degradation products.[13]

Q6: Is this compound itself stable? How should it be handled and stored?

A6: this compound is a reactive aldehyde and should be handled with care. To ensure its stability for use as a reference standard or an intermediate:

  • Storage: It should be stored in tightly sealed, light-protected containers in a dry, cool environment, such as a freezer at -20°C.[14][]

  • Chemical Stability: The compound is generally stable in neutral to slightly acidic conditions but can undergo further reactions or degradation under strongly alkaline conditions or in the presence of nucleophiles (e.g., primary amines).[][16]

Quantitative Data Summary

The following tables summarize key quantitative data on the degradation of Rifampicin to this compound from cited literature.

Table 1: Effect of Isoniazid (INH) on Rifampicin Degradation in Acidic Medium

ConditionRifampicin Degraded (%)Time (minutes)Source
Acidic Medium (0.1 N HCl)12%45Shishoo et al., 1999[6]
Acidic Medium (0.1 N HCl) with INH21%45Shishoo et al., 1999[6]
Acidic Medium (pH 2) with INH~34%50Sankar et al., 2003[3]
Marketed FDC Formulations (fasted-state)13 - 35%Not specifiedSankar et al., 2003[3]

Table 2: Relative Degradation Rate of Rifampicin at Different pH Values (Compared to pH 4.0)

pHConcentrationRelative Degradation Rate (Fold Increase)Source
2.025 µg/mL13xJindal et al.[5]
3.025 µg/mL5xJindal et al.[5]
2.01000 µg/mL2.7xJindal et al.[5]
3.01000 µg/mL2xJindal et al.[5]

Visual Diagrams

The following diagrams illustrate the degradation pathway, a typical experimental workflow, and a troubleshooting guide.

cluster_0 Accelerates Hydrolysis RIF Rifampicin (RIF) FRSV This compound SV (3-FRSV) RIF->FRSV Acid Hydrolysis (H+, H2O) AMP 1-amino-4- methylpiperazine RIF->AMP Acid Hydrolysis (H+, H2O) HYD Isonicotinyl Hydrazone (HYD) FRSV->HYD Reaction INH Isoniazid (INH) INH->HYD Reaction

Caption: Rifampicin acidic degradation pathway and the influence of Isoniazid.

prep 1. Prepare Acidic Solution (e.g., 0.1 M HCl, pH 2) add_drug 2. Add Rifampicin (and INH if required) to achieve final concentration prep->add_drug incubate 3. Incubate at Constant Temp (e.g., 37°C) add_drug->incubate sample 4. Withdraw Aliquots at defined time intervals (t=0, 15, 30, 60 min) incubate->sample quench 5. Quench Reaction (e.g., neutralize or dilute in mobile phase) sample->quench analyze 6. Analyze by HPLC/SFC quench->analyze quantify 7. Quantify Reactants and Products analyze->quantify

Caption: Experimental workflow for a Rifampicin stability study.

start Problem: Unexpectedly High Degradation q1 Is Isoniazid (INH) present in the sample? start->q1 a1_yes INH accelerates RIF degradation. This is an expected interaction. q1->a1_yes Yes q2 What is the pH of the medium? q1->q2 No end Issue likely identified. Re-run with corrected parameters. a1_yes->end a2_low Degradation is rapid at pH < 4. Adjust pH to 4.0-5.0 for stability. q2->a2_low pH < 4 q3 Was the temperature controlled and correct? q2->q3 pH ≥ 4 a2_low->end a3_high Higher temperatures increase degradation rate. Verify temp control. q3->a3_high No/Unsure q3->end Yes a3_high->end

Caption: Troubleshooting logic for high Rifampicin degradation.

Experimental Protocols

Protocol 1: Forced Acidic Degradation of Rifampicin

This protocol is a general guideline for inducing degradation of Rifampicin for analytical purposes, based on common methodologies.[9][13]

  • Objective: To generate degradation products of Rifampicin, including this compound, for identification and analytical method development.

  • Materials:

    • Rifampicin active pharmaceutical ingredient (API)

    • Methanol (HPLC grade)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH) for neutralization

    • Round bottom flask with condenser

    • Heating mantle and chiller

  • Procedure:

    • Accurately weigh and dissolve ~200 mg of Rifampicin in 200 mL of methanol.

    • Add 200 mL of 0.1 M HCl to the solution and transfer it to a round bottom flask.

    • Fit the flask with a condenser connected to a chiller and place it on a heating mantle.

    • Reflux the solution for 4 to 8 hours at 60°C. The duration can be adjusted depending on the desired level of degradation.

    • After the reflux period, cool the solution to room temperature.

    • Carefully neutralize the solution with 0.1 M NaOH to stop further degradation.

    • The resulting solution, containing Rifampicin and its degradation products, can be further processed (e.g., extraction) or directly diluted for analysis.[13]

    • Store the degraded sample at -20°C to -80°C until analysis.[13]

Protocol 2: HPLC-Based Stability Analysis

This protocol outlines a typical procedure for a time-course stability study using HPLC.

  • Objective: To quantify the degradation of Rifampicin and the formation of this compound over time under specific acidic conditions.

  • Materials:

    • Degradation medium (e.g., 0.1 M HCl at pH 1.2)

    • Rifampicin and this compound reference standards

    • HPLC system with a suitable detector (e.g., DAD/UV at ~475 nm)

    • C18 analytical column

    • Mobile phase (e.g., Methanol:Ammonium formate buffer, gradient or isocratic)[11]

    • Volumetric flasks and pipettes

  • Procedure:

    • Preparation: Prepare the acidic medium and allow it to equilibrate to the study temperature (e.g., 37°C in a water bath).

    • Time Zero (t=0): Prepare a stock solution of Rifampicin in a suitable solvent (e.g., methanol). Add a known volume of this stock to the pre-warmed acidic medium to achieve the final target concentration. Immediately withdraw a sample, quench the reaction (e.g., by diluting 1:10 in mobile phase or neutralizing), and filter it through a 0.45 µm syringe filter. This is the t=0 sample.

    • Time-Course Sampling: At predetermined intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw samples from the reaction vessel. Immediately quench and filter each sample as described in step 2.

    • Standard Preparation: Prepare a series of calibration standards for both Rifampicin and this compound in the mobile phase.

    • HPLC Analysis: Inject the prepared standards and time-course samples onto the HPLC system.

    • Data Analysis:

      • Generate a calibration curve for both Rifampicin and this compound (Peak Area vs. Concentration).

      • Using the calibration curves, determine the concentration of Rifampicin remaining and this compound formed at each time point.

      • Plot the concentration of each compound versus time to determine the degradation kinetics.

References

Technical Support Center: Overcoming Poor Bioavailability of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 3-Formyl Rifamycin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low plasma concentrations of our this compound derivative after oral administration in our animal model. What are the likely causes?

A1: The poor oral bioavailability of this compound derivatives is often multifactorial. The primary reasons include:

  • Low Aqueous Solubility: These compounds are generally hydrophobic, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2][3]

  • High First-Pass Metabolism: Rifamycin derivatives are known to be substrates for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes in the liver and gut wall. This can lead to significant degradation of the compound before it reaches systemic circulation.[4]

  • P-glycoprotein (P-gp) Efflux: Some derivatives may be substrates for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the lumen, reducing net absorption.[5]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the aqueous solubility and logP of your derivative.

  • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound.

  • Permeability Assays: Employ Caco-2 cell monolayers to evaluate intestinal permeability and identify potential P-gp efflux.

Q2: Our lead this compound derivative shows promise in vitro, but its poor solubility is hindering in vivo testing. What formulation strategies can we employ?

A2: Several formulation strategies can enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound derivatives:

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[2][6] Techniques like solvent evaporation, melting, and hot-melt extrusion can be used.[6]

  • Nanoparticle-Based Systems: Encapsulating the drug in nanoparticles can improve its solubility and bioavailability. Common approaches include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate hydrophobic drugs.[7][8][9][10][11]

    • Polymeric Nanoparticles: Using biodegradable polymers to form nanoparticles for drug delivery.[12]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[13][14][15][16]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.[17]

Q3: We have developed a solid lipid nanoparticle (SLN) formulation, but the drug loading is low. How can we improve this?

A3: Low drug loading in SLNs can be addressed by:

  • Optimizing Lipid Composition: The solubility of the drug in the lipid matrix is crucial. Screen different lipids to find one with high solubilizing capacity for your specific derivative.

  • Modifying Production Method: Techniques like high-pressure homogenization or microemulsification can improve encapsulation efficiency.[10][11]

  • Adjusting Drug-to-Lipid Ratio: Systematically vary the ratio of the drug to the lipid during formulation to find the optimal loading capacity.

Q4: Is chemical modification a viable strategy to improve the bioavailability of this compound derivatives?

A4: Yes, a prodrug approach is a common and effective strategy.[18][19][20] The 3-formyl group is a reactive handle that can be used to attach promoieties.[] The goal is to create a derivative with improved physicochemical properties (e.g., increased solubility or permeability) that can be converted back to the active parent drug in vivo.[18][22]

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies on various strategies to improve the bioavailability of rifampicin (B610482), a closely related and well-studied rifamycin.

Table 1: Bioavailability Enhancement of Rifampicin using Solid Lipid Nanoparticles (SLNs)

FormulationAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Free DrugReference
RIF-SLNsWistar Rats8.14-fold higher plasma bioavailability (AUC)8.14x[10]
RIF-SLNsWistar RatsCmax and AUC increased by 158% and 125% respectively1.25 - 1.58x[23]

Table 2: Characteristics of Rifampicin Nanoparticle Formulations

Formulation TypeCarrier/LipidParticle Size (nm)Entrapment Efficiency (%)Drug Loading (%)Reference
RIF-SLNsGlyceryl Monostearate~170--[24][25]
RIF-SLNs-456 ± 1184.12 ± 2.7815.68 ± 1.52[11]
RIF-SLNs-130.0 ± 22.6~6750[10]
Man-RIF SLNs-217.3 ± 5.4--[26]
RIF-LiposomesSoya Lecithin:Cholesterol>100050-80-[13][26]
RIF-LiposomesHSPC:DPPG~150-170~30-35-[16][26]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

  • Lipid Phase Preparation: Dissolve the this compound derivative and a suitable lipid (e.g., glyceryl monostearate) in an organic solvent.[25]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a hot aqueous surfactant solution (e.g., Poloxamer 188) above the melting point of the lipid to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles to reduce the particle size to the nanometer range.[11]

  • Cooling: Cool the nanoemulsion to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vitro Drug Release Study

  • Formulation Preparation: Prepare the formulation of the this compound derivative (e.g., SLNs, solid dispersion).

  • Dialysis Setup: Place a known amount of the formulation in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.[14]

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the this compound derivative formulation and the free drug (as a control) to different groups of rats via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Extraction: Extract the drug from the plasma samples using a suitable solvent extraction method.

  • Analysis: Quantify the drug concentration in the plasma extracts using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making formulation_strategy Select Formulation Strategy (e.g., SLNs, Solid Dispersion) optimization Optimize Formulation Parameters (e.g., Drug:Lipid Ratio) formulation_strategy->optimization characterization Physicochemical Characterization (Size, EE%, DL%) optimization->characterization dissolution Dissolution & Release Studies characterization->dissolution Proceed if stable & characterized permeability Caco-2 Permeability Assay dissolution->permeability metabolism Metabolic Stability Assay permeability->metabolism animal_model Select Animal Model (e.g., Wistar Rats) metabolism->animal_model Proceed with promising in vitro data pk_study Pharmacokinetic (PK) Study animal_model->pk_study data_analysis PK Data Analysis (Cmax, AUC) pk_study->data_analysis bioavailability_assessment Assess Bioavailability Improvement data_analysis->bioavailability_assessment lead_selection Lead Candidate Selection bioavailability_assessment->lead_selection bioavailability_barriers cluster_gitract Gastrointestinal Tract cluster_enterocyte Enterocyte cluster_liver Liver drug Oral Administration of This compound Derivative dissolution Poor Dissolution (Low Aqueous Solubility) drug->dissolution absorption Intestinal Absorption dissolution->absorption Limited amount dissolves pgp_efflux P-gp Efflux absorption->pgp_efflux first_pass First-Pass Metabolism absorption->first_pass Portal Vein systemic_circulation Systemic Circulation (Reduced Bioavailability) absorption->systemic_circulation Absorbed drug pgp_efflux->absorption Pumped back to lumen first_pass->systemic_circulation Metabolized drug

References

Technical Support Center: Reducing Cytotoxicity of 3-Formyl Rifamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl Rifamycin (B1679328) analogs. The information is designed to help address specific issues encountered during experiments aimed at reducing the cytotoxicity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with 3-Formyl Rifamycin and its analogs?

A1: The cytotoxicity of rifamycin analogs can stem from several mechanisms. The 3-formyl group itself is a reactive aldehyde that can potentially interact with cellular macromolecules. While rifamycins (B7979662) are known for their low toxicity to mammalian cells due to their specificity for bacterial RNA polymerase, some derivatives, including this compound SV, have been observed to have unusual cytotoxic effects.[1] Potential mechanisms of cytotoxicity for drug compounds in general include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and interactions with cellular membranes.[1]

Q2: How can I reduce the cytotoxicity of my this compound analog while maintaining its antibacterial activity?

A2: Reducing cytotoxicity often involves a structure-activity relationship (SAR) study. Modifications at the 3-position of the rifamycin core are a key strategy. For instance, converting the 3-formyl group to a hydrazone or a substituted amine can significantly alter the compound's cytotoxic profile. The goal is to identify modifications that decrease interaction with mammalian cells or their components without compromising the binding to bacterial RNA polymerase.

Q3: Are there any general strategies I can employ in my in vitro experiments to mitigate unexpected cytotoxicity?

A3: Yes, several experimental factors can be optimized:

  • Cell Line Selection: Different cell lines can exhibit varying sensitivity to a compound. Consider screening your analogs against a panel of cell lines to identify more robust models.

  • Compound Solubility: Poor solubility can lead to compound precipitation and non-specific cellular stress, which can be misinterpreted as cytotoxicity. Ensure your analogs are fully dissolved in the culture medium. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) as the solvent itself can be toxic.

  • Treatment Duration: The duration of exposure to the compound can significantly impact cytotoxicity. Consider performing time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal treatment window.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to test compounds, reducing their effective concentration and apparent cytotoxicity. Consider the effect of serum concentration on your results.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Initial Screens
  • Possible Cause 1: Inherent Toxicity of the Analog. The specific chemical modifications made to the 3-formyl group may have resulted in a cytotoxic compound.

    • Troubleshooting Tip: Synthesize a small library of analogs with diverse substituents at the 3-position. Varying the size, lipophilicity, and electronic properties of the substituent can help identify less toxic variants. For example, converting the 3-formyl group to different hydrazones can be explored.[2]

  • Possible Cause 2: Off-Target Effects. The analog may be inhibiting other essential cellular processes in mammalian cells.

    • Troubleshooting Tip: Conduct counter-screening assays against a panel of common off-targets to identify potential unintended interactions.

  • Possible Cause 3: Experimental Artifacts. Issues such as compound precipitation or degradation in the culture medium can lead to false-positive cytotoxicity results.

    • Troubleshooting Tip: Visually inspect the culture wells for any signs of precipitation. Confirm the stability of your compound in the culture medium over the course of the experiment using techniques like HPLC.

Problem 2: Inconsistent Cytotoxicity Results Between Experiments
  • Possible Cause 1: Variation in Cell Health and Density. The physiological state of the cells at the time of treatment can influence their susceptibility to cytotoxic agents.

    • Troubleshooting Tip: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when the experiment is initiated. Regularly check for mycoplasma contamination.

  • Possible Cause 2: Inaccurate Compound Concentration. Errors in serial dilutions or compound weighing can lead to significant variability.

    • Troubleshooting Tip: Prepare fresh stock solutions and perform dilutions carefully. Validate the concentration of your stock solution if possible.

  • Possible Cause 3: Assay Interference. The compound may interfere with the cytotoxicity assay itself (e.g., by reacting with the detection reagent).

    • Troubleshooting Tip: Run a control experiment with the compound in cell-free wells to check for any direct interaction with the assay reagents.

Data Presentation

While comprehensive, directly comparable cytotoxicity data for a wide range of this compound analogs is limited in the available literature, the following table provides illustrative examples of the cytotoxicity of Rifampicin (a well-known rifamycin derivative) and a rifamycin W analog on different mammalian cell lines. This data can serve as a reference for the expected range of cytotoxicity for this class of compounds.

CompoundCell LineAssayExposure Time (h)IC50 (µg/mL)Citation
RifampicinPrimary KeratinocytesMTT72>50[3]
RifampicinPrimary FibroblastsMTT72>50[3]
RifampicinHaCaTMTT72>50[3]
Rifampicin3T3MTT72>50[3]
RifampicinHaCaTMTT72~100[3]
Rifampicin3T3MTT72~100[3]
Rifamycin W analog 1HeLaCCK-824~36.3 (50 µM)[2]
Rifamycin W analog 1Caco-2CCK-824~36.3 (50 µM)[2]
Rifamycin W analog 3HeLaCCK-824~36.3 (50 µM)[2]
Rifamycin W analog 3Caco-2CCK-824~36.3 (50 µM)[2]

Note: The IC50 values for the rifamycin W analogs were reported as "about 50 µM". The conversion to µg/mL is an approximation based on the molecular weight of the parent compound.

Experimental Protocols

Protocol 1: Synthesis of this compound SV Hydrazone Analogs

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound SV.

Materials:

  • This compound SV

  • Substituted hydrazine (B178648) (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve this compound SV (1 equivalent) in ethanol in a round bottom flask.

  • Add the substituted hydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure hydrazone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HepG2, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Evaluation start This compound SV reaction Reaction with Substituted Hydrazine start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Treat with Analogs (Serial Dilutions) characterization->treatment Test Analogs cell_seeding Seed Mammalian Cells (96-well plate) cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for synthesis and cytotoxicity evaluation of this compound analogs.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start High Cytotoxicity Observed inherent_toxicity Inherent Toxicity of Analog start->inherent_toxicity off_target Off-Target Effects start->off_target artifact Experimental Artifacts start->artifact sar Synthesize Analog Library (SAR) inherent_toxicity->sar counter_screen Counter-Screening off_target->counter_screen stability_check Check Compound Stability and Solubility artifact->stability_check

Caption: Troubleshooting logic for addressing high cytotoxicity of this compound analogs.

signaling_pathway cluster_cellular_effects Potential Cellular Mechanisms of Cytotoxicity cluster_outcomes Cellular Outcomes drug Cytotoxic Drug Analog ros Reactive Oxygen Species (ROS) Production drug->ros mitochondria Mitochondrial Dysfunction drug->mitochondria membrane Membrane Damage drug->membrane apoptosis Apoptosis ros->apoptosis mitochondria->apoptosis necrosis Necrosis membrane->necrosis

Caption: Potential signaling pathways of drug-induced cytotoxicity.

References

Technical Support Center: Enhancing the Solubility of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 3-Formyl Rifamycin (B1679328) derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Researchers may face several challenges related to the solubility of 3-Formyl Rifamycin and its derivatives. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Poor Dissolution of this compound Derivative in Aqueous Buffer

  • Question: My this compound derivative is not dissolving in my aqueous buffer for a biological assay. What steps can I take?

  • Answer: This is a common issue due to the inherently low aqueous solubility of many rifamycin compounds.[1] Here is a stepwise approach to address this:

    • Co-solvent Approach: First, attempt to dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) before diluting it into your aqueous buffer.[1][2]

      • Best Practice: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For your working solution, dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological system.[3]

    • pH Adjustment: The solubility of rifamycin derivatives can be pH-dependent.[1] For weakly acidic or basic derivatives, adjusting the pH of the buffer can significantly improve solubility.

    • Gentle Heating and Sonication: Aiding dissolution by gentle warming in a water bath (not exceeding 37°C) or using a sonicator can be effective.[1] However, use caution as excessive heat can lead to degradation.

Issue 2: Precipitation of the Compound After Dilution into Aqueous Media

  • Question: My compound dissolves in an organic solvent, but it precipitates ("crashes out") when I add it to my aqueous buffer. How can I prevent this?

  • Answer: This precipitation occurs when the final concentration of the compound exceeds its solubility limit in the mixed aqueous/organic solvent system. To mitigate this:

    • Lower the Final Concentration: Attempt preparing a more dilute solution of your compound.[1]

    • Increase the Co-solvent Percentage: If your experimental system allows, slightly increasing the proportion of the organic co-solvent in the final solution may help maintain solubility.[1]

    • Slow Addition and Mixing: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to promote rapid and uniform dispersion.[1]

Issue 3: Inconsistent Results in Biological Assays Due to Solubility Issues

  • Question: I am observing high variability in my bioassay results (e.g., IC50 values). Could this be related to the solubility of my this compound derivative?

  • Answer: Yes, inconsistent solubility can lead to variable effective concentrations of your compound, resulting in unreliable assay data.[3]

    • Verify Complete Dissolution: Before each experiment, visually inspect your solutions for any precipitate. If possible, quantify the dissolved compound concentration.

    • Use Freshly Prepared Solutions: Aqueous solutions of some rifamycin derivatives can be unstable and may degrade or precipitate over time. It is recommended to use freshly prepared solutions for your experiments.[1]

    • Consider Formulation Strategies: If simple co-solvent systems are not providing consistent results, you may need to explore more advanced formulation strategies such as solid dispersions or nanoparticle formulations to improve the dissolution rate and stability of your compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound SV?

A1: this compound SV is a black-red solid that is slightly soluble in chloroform, DMSO, and methanol.[2] Its aqueous solubility is generally low.

Q2: How can I chemically modify my this compound derivative to improve its aqueous solubility?

A2: The 3-formyl group is a versatile handle for chemical modification to enhance solubility. Strategies include:

  • Introducing Ionizable Groups: Synthesizing derivatives with acidic or basic moieties that can form salts at physiological pH.

  • Prodrug Approaches: Attaching hydrophilic promoieties that are cleaved in vivo to release the active drug. This is a successful strategy for improving the solubility of various poorly soluble drugs.

  • Hydrazone Derivatives: The synthesis of various hydrazone derivatives at the 3-position has been explored to modify the physicochemical properties of rifamycins.[4][5]

Q3: What are some advanced formulation techniques to improve the solubility of my this compound derivative?

A3: Several advanced formulation strategies can be employed:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its bioavailability.[6]

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of poorly soluble compounds.

Q4: How does the stability of this compound derivatives affect solubility experiments?

A4: The stability of rifamycin derivatives is a critical factor. They can be sensitive to light, oxidation, and pH.[1] Degradation can lead to a change in the chemical composition of the solution and affect solubility measurements. It is recommended to protect solutions from light and to use degassed solvents to minimize oxidation.[1]

Quantitative Data on Solubility

Table 1: Solubility of this compound SV in Various Solvents

SolventSolubilityReference
ChloroformSlightly Soluble[2]
DMSOSlightly Soluble[2]
MethanolSlightly Soluble (sonication may be required)[2]
0.1N HCl (37°C)0.5 - 0.7 mg/100 mL[7]

Table 2: Example of a Formulation to Achieve a Specific Concentration of this compound

Formulation ComponentsFinal ConcentrationResulting SolutionReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear Solution[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mLSuspended Solution (requires sonication)[8]

Experimental Protocols

The following are detailed methodologies for key experiments related to improving the solubility of this compound derivatives.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound derivative

  • Deionized water or buffer of desired pH

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Methodology:

  • Add an excess amount of the this compound derivative to a known volume of the aqueous medium in a sealed vial.

  • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion of a this compound Derivative by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions to enhance solubility.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh the desired amounts of the this compound derivative and the hydrophilic polymer (e.g., in a 1:5 weight ratio).

  • Dissolve both the compound and the polymer in a minimal amount of the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator until further use.

Protocol 3: Preparation of Rifamycin Derivative-Loaded Nanoparticles by Emulsification-Sonication

This protocol outlines a general procedure for creating nanoparticle formulations.

Materials:

  • This compound derivative

  • Polymer (e.g., Chitosan)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous phase (e.g., water with a surfactant)

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Dissolve the this compound derivative in an organic solvent.

  • Dissolve the polymer in the aqueous phase.

  • Add the organic phase dropwise to the aqueous phase while stirring to form a coarse emulsion.

  • Sonicate the emulsion using a probe sonicator to reduce the droplet size and form nanoparticles.

  • Stir the nanoemulsion for several hours to evaporate the organic solvent.

  • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Wash the nanoparticles with deionized water and resuspend them for further analysis or lyophilize for long-term storage.

Visualizations

The following diagrams illustrate key concepts and workflows related to improving the solubility of this compound derivatives.

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome problem Poor Aqueous Solubility of This compound Derivative strategy1 Chemical Modification (e.g., Prodrugs) problem->strategy1 Investigate strategy2 Formulation Approaches (e.g., Nanoparticles, Solid Dispersions) problem->strategy2 Investigate strategy3 Solvent System Optimization (e.g., Co-solvents, pH adjustment) problem->strategy3 Investigate evaluation Solubility & Dissolution Testing (e.g., Shake-Flask, HPLC) strategy1->evaluation Implement & Test strategy2->evaluation Implement & Test strategy3->evaluation Implement & Test outcome Improved Solubility for Preclinical & Biological Studies evaluation->outcome Achieve signaling_pathway_analogy cluster_compound Poorly Soluble Compound cluster_methods Solubilization Methods cluster_result Result compound This compound Derivative method1 Prodrug Synthesis compound->method1 Chemical Modification method2 Nanoparticle Encapsulation compound->method2 Physical Encapsulation method3 Solid Dispersion with Polymer compound->method3 Physical Dispersion result Enhanced Aqueous Solubility & Bioavailability method1->result method2->result method3->result

References

Preventing oxidative decomposition of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 3-Formyl Rifamycin and preventing its oxidative decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound in Aqueous Buffer This compound has low aqueous solubility.Co-solvent Method: First, dissolve the compound in a minimal amount of an organic solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution. Then, slowly add the stock solution to the aqueous buffer while vortexing or stirring to ensure uniform dispersion.[1]
pH Adjustment: The solubility of rifamycins (B7979662) is pH-dependent. While this compound is most stable at a neutral to slightly alkaline pH, slight adjustments to the buffer pH within a stable range (e.g., 6.5-8.5) may improve dissolution.[1]
Precipitation Occurs After Diluting the Stock Solution The final concentration in the aqueous buffer may exceed the solubility limit.Optimize Co-solvent Ratio: Ensure the final concentration of the organic solvent is sufficient to maintain solubility without negatively impacting your experiment.
Prepare a More Dilute Solution: If possible, work with a lower final concentration of this compound.[1]
Solution Changes Color (e.g., darkens or fades) Over Time This may indicate chemical degradation due to oxidation or photodegradation. Rifamycins are sensitive to light and oxygen.Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil.[1]
Use Freshly Prepared Solutions: Aqueous solutions of rifamycins are not stable for long-term storage. It is recommended to prepare them fresh for each experiment and use them within the same day.[1]
Inert Atmosphere: For prolonged storage of the solid compound or sensitive experiments, consider handling under an inert atmosphere (e.g., argon or nitrogen).
Unexpected Peaks in HPLC/LC-MS Analysis The presence of degradation products such as 3-Formylrifamycin SV, Rifampicin (B610482) Quinone, or Rifampicin N-oxide.Review Storage and Handling: Ensure the compound and solutions have been stored correctly (protected from light, at the recommended temperature).
Use a Validated Stability-Indicating Method: Employ an analytical method that can effectively separate the parent compound from its potential degradation products.[2][3]
Incorporate Antioxidants: For future experiments, consider adding an antioxidant like ascorbic acid to your solutions to minimize oxidative degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A: Solid this compound should be stored in a tightly sealed container, protected from light, in a dry and cool place. For long-term stability, storage at -20°C is recommended.[5]

Q2: How should I prepare a stock solution of this compound?

A: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in DMSO. This stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles and should be protected from light.[1][5]

Q3: For how long is a working solution of this compound in an aqueous buffer stable?

A: Aqueous solutions of rifamycins are generally not stable for extended periods. It is highly recommended to prepare fresh working solutions for each experiment and use them on the same day to ensure the integrity of the compound.[1]

Q4: What are the main degradation products of this compound?

A: The primary degradation pathways for rifamycins, including this compound, involve hydrolysis and oxidation. Common degradation products include 3-Formylrifamycin SV (a hydrolysis product) and rifampicin quinone (an oxidation product).[6][7]

Q5: Can I do anything to prevent the oxidative decomposition of this compound in my experiments?

A: Yes. In addition to protecting your solutions from light and preparing them fresh, you can incorporate an antioxidant into your aqueous buffers. Ascorbic acid has been shown to be effective in reducing the degradation of the related compound, rifampicin.[4]

Data on Factors Affecting Stability

The following data is for Rifampicin, a closely related rifamycin, and is provided as a reference to illustrate general stability trends for this class of compounds, due to the limited availability of specific quantitative data for this compound.

Table 1: Effect of pH on the Stability of Rifampicin in Aqueous Solution

pHConcentration (µg/mL)Degradation RateStability
2.025HighUnstable
3.025ModerateModerately Stable
4.025LowMost Stable
5.025LowStable
6.025ModerateModerately Stable
7.0-9.025HighUnstable

Source: Adapted from studies on Rifampicin degradation.[8][9]

Table 2: Influence of Temperature on the Stability of Rifampicin

TemperatureConditionStability Outcome
-20°CSolid (long-term)Stable for ≥ 4 years[5]
Room TemperatureSolid (short-term)Generally stable, but cool, dry conditions are preferred.
25°CAqueous solutionDegradation is significantly faster than at lower temperatures.
40°CAqueous solutionRapid degradation.

Source: Compiled from various sources on Rifamycin stability.

Experimental Protocols

Protocol for Preparation of a Stabilized Working Solution of this compound

This protocol describes the preparation of a working solution of this compound with ascorbic acid as a stabilizer for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • L-Ascorbic acid

  • Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil

Procedure:

  • Prepare Ascorbic Acid Stock Solution:

    • Prepare a 100 mg/mL stock solution of L-ascorbic acid in sterile water.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Prepare fresh on the day of the experiment.

  • Prepare this compound Stock Solution (e.g., 10 mM):

    • Under sterile conditions, weigh out the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex until fully dissolved. Gentle warming in a 37°C water bath can be used cautiously if needed.

    • Store this stock solution in aliquots at -20°C, protected from light.

  • Prepare Stabilized Aqueous Buffer:

    • To your sterile aqueous buffer, add the ascorbic acid stock solution to a final concentration of 1 mg/mL. For example, add 10 µL of the 100 mg/mL ascorbic acid stock to 990 µL of buffer.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution into the ascorbic acid-containing buffer to reach your desired final concentration.

    • Mix gently by pipetting or inverting the tube.

    • Use this working solution immediately for your experiment.

Protocol for HPLC Analysis of this compound and Its Degradation Products

This method is for the separation and quantification of this compound and its common degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or PDA detector

  • C18 column (e.g., Luna C8, 150mm x 4.6mm, 5µm)[10]

Mobile Phase:

  • A gradient mixture of:

    • Mobile Phase A: 0.075 M Potassium dihydrogen phosphate (B84403) with 1.0 M Citric Acid in water[10]

    • Mobile Phase B: Acetonitrile and Methanol mixture

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
153070
203070
226040
256040

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[10]

  • Detection Wavelength: 254 nm[10]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Sample Preparation:

  • Dilute the sample containing this compound in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Oxidative_Decomposition_Pathway 3-Formyl_Rifamycin This compound Hydrolysis Hydrolysis (Acidic Conditions) 3-Formyl_Rifamycin->Hydrolysis Oxidation Oxidation (Light, O2) 3-Formyl_Rifamycin->Oxidation 3-Formylrifamycin_SV 3-Formylrifamycin SV Hydrolysis->3-Formylrifamycin_SV Rifampicin_Quinone Rifampicin Quinone Oxidation->Rifampicin_Quinone Further_Degradation Further Degradation Products 3-Formylrifamycin_SV->Further_Degradation Rifampicin_Quinone->Further_Degradation

Caption: Oxidative Decomposition Pathways of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment & Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Dilute Stock into Stabilized Buffer Stock_Solution->Working_Solution Stabilized_Buffer Prepare Buffer with 1 mg/mL Ascorbic Acid Stabilized_Buffer->Working_Solution Experiment Perform In Vitro Assay Working_Solution->Experiment Sampling Collect Time-Point Samples Experiment->Sampling HPLC_Analysis Analyze via Stability- Indicating HPLC Sampling->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for a Stabilized this compound Experiment.

References

Technical Support Center: 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 3-Formyl Rifamycin (B1679328).

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store 3-Formyl Rifamycin powder?

A1: this compound should be stored in a tightly sealed container, protected from light, under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] For long-term stability, storage at -20°C is recommended.[3]

Q2: How should I handle this compound in the laboratory?

A2: Handle this compound in a well-ventilated area.[][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][] Avoid inhalation of dust and contact with skin and eyes.[][5] After handling, wash hands thoroughly.[2]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is slightly soluble in chloroform, Dimethyl Sulfoxide (DMSO), and methanol.[1] Sonication may be required to aid dissolution in some solvents.

Q4: How stable is this compound in solution?

A4: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to prepare fresh working solutions for experiments. Avoid repeated freeze-thaw cycles.[3] The compound is stable in neutral to slightly acidic conditions but may degrade in strong alkaline environments.[1]

Q5: What are the signs of degradation of this compound?

A5: Degradation of this compound can be indicated by a change in color of the powder or solution. Exposure to light or oxygen can lead to oxidative decomposition or fading of its characteristic reddish to orange color.[1] Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Storage Conditions for this compound

ConditionSolid PowderStock Solution (in DMSO)
Temperature -20°C (long-term)[3]-80°C or -20°C[3]
Atmosphere Inert (Nitrogen or Argon)[2]N/A
Light Protect from light[1]Protect from light
Moisture Keep dry[1]N/A
Duration See manufacturer's expiry dateUp to 6 months at -80°C, 1 month at -20°C[3]

Table 2: Solubility of this compound

SolventSolubilityNotes
ChloroformSlightly soluble[1]
DMSOSlightly soluble[1]
MethanolSlightly soluble[1]Sonication may be required

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of rifampicin (B610482) and its related substances.[6][7]

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate

  • Citric acid

  • HPLC system with a UV detector

  • C8 column (e.g., 150 mm x 4.6 mm, 5 µm)[6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, 0.075 mol/L potassium dihydrogen phosphate, and 1.0 mol/L citric acid in a ratio of 29:32:34:4 (v/v/v/v).[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C8 (150 mm x 4.6 mm, 5 µm)[6]

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min[6]

    • Detection Wavelength: 254 nm[6]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. Calculate the purity of the sample based on the peak area of this compound relative to the total peak area.

Protocol 2: Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes a general method for determining the MIC of a rifamycin derivative against a bacterial strain, such as Staphylococcus aureus.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Troubleshooting Guides

Storage and Handling Issues
IssuePossible Cause(s)Recommended Action(s)
Compound has changed color (e.g., from reddish-orange to a duller shade) Exposure to light or oxygen.[1]Discard the compound. Ensure future storage is in a tightly sealed, light-protected container under an inert atmosphere.[1]
Poor solubility in recommended solvents Compound may have degraded or absorbed moisture.Try gentle warming or sonication to aid dissolution. If solubility remains poor, the compound may be degraded and should be discarded.
Inconsistent experimental results Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions.[3]Prepare fresh stock and working solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] Verify the purity of the compound using HPLC.
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Peak tailing Interaction with active sites on the column; improper mobile phase pH.Use a high-purity silica (B1680970) column. Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically lower pH for acidic compounds).
Ghost peaks Contamination in the sample, mobile phase, or carryover from previous injections.Run a blank gradient to check for system contamination. Ensure proper cleaning of the injection port and loop. Use high-purity solvents.
Fluctuating retention times Inconsistent mobile phase composition; temperature fluctuations; column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. If the column is old, replace it.
No peaks or very small peaks Incorrect injection; detector issue; compound degradation.Check the injector for proper function. Verify the detector is on and the correct wavelength is set. Prepare a fresh sample to rule out degradation.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues cluster_storage Storage & Handling Start Observe Issue ColorChange Compound Changed Color? Start->ColorChange PoorSolubility Poor Solubility? ColorChange->PoorSolubility No Discard Discard Compound ColorChange->Discard Yes InconsistentResults Inconsistent Results? PoorSolubility->InconsistentResults No CheckPurity Check Purity (HPLC) PoorSolubility->CheckPurity Yes FreshStock Prepare Fresh Stock Solution InconsistentResults->FreshStock Yes ImproveStorage Improve Storage Conditions (Light/Inert Atmosphere) Discard->ImproveStorage CheckPurity->InconsistentResults Pure CheckPurity->Discard Impure SignalingPathway Mechanism of Action of this compound cluster_bacterium Bacterial Cell Rifamycin This compound RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit Transcription Transcription RNAP->Transcription Inhibition Inhibition RNAP->Inhibition DNA Bacterial DNA DNA->Transcription mRNA mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Protein Essential Proteins Ribosome->Protein Growth Bacterial Growth & Replication Protein->Growth Inhibition->Transcription Blocks RNA elongation

References

Technical Support Center: Addressing Hydrolysis of 3-Formyl-Rifamycin SV Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of 3-formyl-rifamycin SV and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is 3-formyl-rifamycin SV and why is its stability important?

A1: 3-formyl-rifamycin SV is a key intermediate in the synthesis of many semi-synthetic rifamycin (B1679328) antibiotics, such as rifampicin (B610482). Its stability is crucial because degradation, primarily through hydrolysis, can lead to loss of potency and the formation of impurities, impacting the quality, safety, and efficacy of the final drug product.

Q2: What is hydrolysis in the context of 3-formyl-rifamycin SV derivatives?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many 3-formyl-rifamycin SV derivatives, such as rifampicin, the imine bond is susceptible to hydrolysis, which can lead to the regeneration of 3-formyl-rifamycin SV and the corresponding amine. This process is often catalyzed by acidic or basic conditions.

Q3: What are the main factors that influence the rate of hydrolysis of these derivatives?

A3: The primary factors influencing the rate of hydrolysis are:

  • pH: Hydrolysis is generally accelerated in both acidic and alkaline conditions.[1]

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including hydrolysis.

  • Solvent/Buffer System: The type of solvent and the components of the buffer system can affect stability. For instance, acetate (B1210297) and phosphate (B84403) buffers have been observed to have an adverse effect on the stability of rifampicin.[1]

  • Presence of Other Reactive Species: The presence of other compounds can sometimes accelerate degradation.

Q4: What are the common degradation products of 3-formyl-rifamycin SV derivatives?

A4: The most common degradation pathway for many derivatives is the hydrolysis of the C3 side chain. For example, the hydrolysis of rifampicin yields 3-formyl-rifamycin SV and 1-amino-4-methylpiperazine. Other degradation products can also be formed through oxidation.

Q5: How can I monitor the hydrolysis of my 3-formyl-rifamycin SV derivative?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for monitoring hydrolysis. These techniques can separate the parent compound from its degradation products, allowing for their quantification over time.[2][3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and experimentation of 3-formyl-rifamycin SV derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low yield or purity of the synthesized derivative. Hydrolysis of the product during workup or purification.- Maintain a neutral or slightly acidic pH (around 4.0, where rifampicin shows maximum stability) during aqueous extraction and purification steps.[1]- Use non-aqueous solvents for purification where possible.- Minimize the duration of exposure to aqueous and/or high-temperature conditions.
The color of my solution containing the derivative changes over time. This could indicate degradation of the rifamycin chromophore, possibly due to oxidation or hydrolysis.- Protect the solution from light.- Store solutions at low temperatures (e.g., -20°C or -80°C).- Use freshly prepared solutions for experiments.- Consider the use of antioxidants if oxidation is suspected.
Inconsistent results in biological assays. Degradation of the active compound in the assay medium.- Prepare stock solutions in a suitable, dry organic solvent like DMSO and store them at low temperatures.- Minimize the final concentration of the organic solvent in the aqueous assay medium (typically <1%).- Perform a stability study of the compound in the assay medium under the experimental conditions (time, temperature, pH) to understand its degradation kinetics.
Precipitation of the compound when diluting an organic stock solution into an aqueous buffer. Poor aqueous solubility of the derivative or its degradation products. 3-formyl-rifamycin SV, a potential hydrolysis product, has poor solubility.[4]- First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before diluting with the aqueous buffer.[4]- Investigate the pH-solubility profile of your compound; adjusting the buffer pH might improve solubility.[4]- For formulation purposes, consider advanced techniques like solid dispersions or complexation with cyclodextrins.[4]
Appearance of unknown peaks in my chromatogram during analysis. These are likely degradation products.- Conduct a forced degradation study (stress testing) under acidic, basic, and oxidative conditions to intentionally generate degradation products. This will help in identifying the unknown peaks.[2][5][6]- Use a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.[2]

Quantitative Data on Hydrolysis

The stability of rifamycin derivatives is highly dependent on the specific derivative and the experimental conditions. The following table summarizes available data on the degradation of Rifampicin as an example.

Table 1: Apparent Degradation Rate Constants (k) of Rifampicin (25 µg/ml) in Unbuffered Solutions at Different pH Values

pHk (day⁻¹)
2.00.235
3.00.092
4.00.045
5.00.063
6.00.088
7.00.125
8.00.188
9.00.215

Data extracted from "Effect of buffers and pH on Rifampicin stability" (ResearchGate). Please refer to the original publication for detailed experimental conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of a 3-formyl-rifamycin SV derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.[2][3]

Protocol 2: Determination of Hydrolysis Kinetics

This protocol provides a framework for determining the rate constant of hydrolysis.

  • Prepare Solutions: Prepare solutions of the derivative in buffers of different pH values.

  • Constant Temperature: Maintain the solutions at a constant temperature in a water bath or incubator.

  • Sample Collection: At predetermined time intervals, withdraw an aliquot of each solution.

  • Stop Reaction: Immediately quench the reaction, if necessary (e.g., by cooling or neutralization).

  • Quantification: Quantify the concentration of the remaining parent compound using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. For a first-order reaction, the slope of the line will be the negative of the rate constant (-k).[7][8][9]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the hydrolysis of 3-formyl-rifamycin SV derivatives.

Hydrolysis_Pathway Rif_Derivative 3-Formyl-Rifamycin SV Derivative (e.g., Rifampicin) Formyl_Rif 3-Formyl-Rifamycin SV Rif_Derivative->Formyl_Rif Hydrolysis Amine Corresponding Amine Rif_Derivative->Amine Hydrolysis Water H₂O Conditions Acidic or Basic Conditions

General hydrolysis pathway of a 3-formyl-rifamycin SV derivative.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Stress_Sol Prepare Stress Solutions (Acid, Base, Neutral) Stock->Stress_Sol Incubate Incubate at Constant Temperature Stress_Sol->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC/UPLC Analysis Quench->HPLC Data Data Processing (Calculate % Degradation, Rate Constant) HPLC->Data

Workflow for studying the hydrolysis of 3-formyl-rifamycin SV derivatives.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Stability Is the compound stable in the experimental medium? Check_Purity->Check_Stability Purity OK End_Bad Re-evaluate Synthetic Route/ Purification Check_Purity->End_Bad Purity NOT OK Modify_Conditions Modify Experimental Conditions (e.g., fresh solutions, lower temp) Check_Stability->Modify_Conditions No End_Good Consistent Results Check_Stability->End_Good Yes Perform_Stability_Study Perform Stability Study (Time, Temp, pH) Perform_Stability_Study->End_Good Modify_Conditions->Perform_Stability_Study

A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Stability of 3-Formylrifamycin SV Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-formylrifamycin SV and its reaction intermediates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during synthesis and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 3-formylrifamycin SV, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Rapid color change of the reaction mixture (e.g., to a darker red or brown). Oxidation of 3-formylrifamycin SV to rifampicin (B610482) quinone or other degradation products.- Add an antioxidant such as ascorbic acid to the reaction mixture.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Ensure solvents are degassed before use.
Low yield of the desired product. Degradation of 3-formylrifamycin SV or unstable reaction intermediates.- Adjust the pH of the reaction medium to be between 4.0 and 5.0, as rifampicin and its derivatives are most stable in this range.[2] - Control the reaction temperature; lower temperatures can reduce the rate of degradation. - In syntheses starting from 3-aminomethylrifamycin-S compounds, add a suitable reducing agent to suppress the formation of oxidation by-products.[3]
Formation of multiple, unexpected by-products observed by TLC or HPLC. Instability of imine intermediates, leading to hydrolysis or side reactions.- For reactions involving the formation of imines, consider using a solvent system that minimizes water content to reduce hydrolysis. - Use an excess of the amine reactant to drive the equilibrium towards the formation of the desired imine product.[4] - For reductive amination, use a mild reducing agent like sodium cyanoborohydride at a slightly acidic pH (around 6) to reduce the iminium ion as it is formed, preventing its accumulation and subsequent degradation.[5]
Precipitation of starting material or intermediate from the reaction mixture. Poor solubility of rifamycin (B1679328) derivatives in the chosen solvent.- Optimize the solvent system. A mixture of solvents may be necessary to maintain the solubility of all reaction components.[4] - For aqueous solutions, consider the use of co-solvents or surfactants to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 3-formylrifamycin SV and its intermediates?

A1: The primary degradation pathways for 3-formylrifamycin SV and its reaction intermediates, particularly in acidic conditions, involve hydrolysis and oxidation. 3-Formylrifamycin SV can be formed from the hydrolysis of rifampicin.[6] This intermediate is susceptible to oxidation, leading to the formation of by-products such as 3-formylrifamycin S and rifampicin quinone.[3][7] Imine intermediates, formed during the reaction of 3-formylrifamycin SV with primary amines, are often unstable and can readily hydrolyze back to the starting materials or undergo further reactions.

Q2: How does pH affect the stability of 3-formylrifamycin SV?

A2: The stability of rifamycin derivatives, including 3-formylrifamycin SV, is highly pH-dependent. Studies on the closely related rifampicin show that it is most stable in a pH range of 4.0 to 5.0.[2] In highly acidic solutions (pH below 4.0), the rate of degradation increases significantly.[2][8] Similarly, in alkaline conditions, degradation can also occur.[1] Therefore, maintaining a weakly acidic pH is crucial for minimizing degradation during reactions and storage.

Q3: What is the role of antioxidants in stabilizing 3-formylrifamycin SV reactions?

A3: Antioxidants play a critical role in preventing the oxidative degradation of 3-formylrifamycin SV. The phenolic hydroxyl groups in the rifamycin structure are susceptible to oxidation, which can lead to the formation of inactive quinone derivatives.[1] The addition of an antioxidant, such as sodium ascorbate, can effectively prevent this oxidation.[1]

Q4: Can reaction temperature be used to control the stability of intermediates?

A4: Yes, controlling the reaction temperature is a key factor in stabilizing reaction intermediates. As with most chemical reactions, lower temperatures generally slow down the rates of degradation reactions. For sensitive intermediates, conducting the reaction at reduced temperatures can significantly improve their stability and increase the yield of the desired product. In some synthetic procedures involving rifamycin derivatives, cooling the reaction mixture is a specified step to control side reactions.[3]

Quantitative Data Summary

The following table summarizes the effect of pH on the stability of rifampicin, which serves as a close proxy for the behavior of 3-formylrifamycin SV.

pH Relative Degradation Rate Stability
2.0HighUnstable
3.0ModerateModerately Stable
4.0LowMaximum Stability
5.0LowHigh Stability
6.0ModerateModerately Stable
>7.0IncreasingDecreasing Stability
Data compiled from studies on rifampicin degradation kinetics.[2][8]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Stability During Reactions

This protocol outlines general steps to improve the stability of 3-formylrifamycin SV and its intermediates during a chemical reaction.

  • Solvent Preparation:

    • Use high-purity, anhydrous solvents where appropriate, especially for moisture-sensitive reactions like imine formation.

    • Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use to remove dissolved oxygen.

  • Reaction Setup:

    • Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under a stream of inert gas.

    • Maintain an inert atmosphere throughout the reaction by using a nitrogen or argon balloon or a continuous gentle stream of inert gas.

  • pH Control:

    • If the reaction is performed in an aqueous or protic solvent, buffer the solution to a pH between 4.0 and 5.0 using a suitable buffer system (e.g., acetate (B1210297) buffer). Note that some buffers like acetate can have an adverse effect on stability, while formate (B1220265) buffers may be more suitable.[2][8]

  • Addition of Stabilizers:

    • For reactions prone to oxidation, add a molar excess of an antioxidant like ascorbic acid to the reaction mixture at the beginning of the procedure.

  • Temperature Control:

    • Maintain the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. Use an ice bath or a cryocooler for sub-ambient temperatures.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

Protocol 2: HPLC Method for Monitoring Degradation Products

This protocol provides a general method for the analysis of 3-formylrifamycin SV and its common degradation products using HPLC.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: UV-Vis detector at multiple wavelengths to detect rifampicin and its degradation products (e.g., 334 nm for rifampicin and 475 nm for rifampicin quinone).[1][9]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: The retention times of the peaks corresponding to 3-formylrifamycin SV and its degradation products can be compared to those of known standards to monitor the progress of the reaction and the extent of degradation.

Visualizations

Degradation Pathway of Rifampicin to 3-Formylrifamycin SV and Oxidized By-products

Degradation_Pathway Rifampicin Rifampicin 3_FRSV 3-Formylrifamycin SV Rifampicin->3_FRSV Hydrolysis (Acidic Conditions) 3_FRS 3-Formylrifamycin S 3_FRSV->3_FRS Oxidation RQ Rifampicin Quinone 3_FRSV->RQ Oxidation

Caption: Degradation pathway of rifampicin under acidic and oxidative stress.

Experimental Workflow for Stabilizing a 3-Formylrifamycin SV Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup Solvent_Prep Prepare Anhydrous/Degassed Solvents Reaction_Setup Set up Reaction Under Inert Atmosphere Solvent_Prep->Reaction_Setup Reagent_Prep Prepare Reactants and Stabilizers Reagent_Prep->Reaction_Setup pH_Control Adjust pH to 4.0-5.0 Reaction_Setup->pH_Control Add_Stabilizer Add Antioxidant (e.g., Ascorbic Acid) pH_Control->Add_Stabilizer Temperature_Control Maintain Low Temperature Add_Stabilizer->Temperature_Control Run_Reaction Run Reaction Temperature_Control->Run_Reaction Monitoring Monitor by TLC/HPLC Run_Reaction->Monitoring Workup Quench and Work-up Monitoring->Workup Upon Completion Isolation Isolate Product Workup->Isolation

Caption: Workflow for enhancing the stability of 3-formylrifamycin SV reactions.

References

Technical Support Center: Manufacture of 3-Formylrifamycin-SV without an Oxidant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-formylrifamycin-SV from 3-aminomethyl-rifamycin S compounds in the absence of an external oxidant. This process offers the advantage of avoiding over-oxidation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the oxidant-free synthesis of 3-formylrifamycin-SV?

A1: The process is based on the acidic hydrolysis of a 3-aminomethyl-rifamycin-S compound, where the amino group is derived from a secondary amine. In the presence of acid and water, these compounds are split to yield 3-formylrifamycin-SV and the corresponding secondary amine. It is theorized that the 3-aminomethylrifamycin-S compound reacts in a tautomeric form, which, upon addition of acid, forms an amine derivative of 3-formyl-rifamycin-SV. This intermediate is then hydrolyzed to the final product.[1]

Q2: What are the starting materials for this process?

A2: The primary starting material is a 3-aminomethyl-rifamycin-S compound derived from a secondary amine (e.g., 3-piperidinomethyl-rifamycin-S or 3-diethylaminomethyl-rifamycin-S).[1] It is also possible to start from the corresponding 3-aminomethylrifamycin-SV compound, which is then oxidized in situ or in a preceding step to the S-form.[1]

Q3: What types of acids can be used for the hydrolysis step?

A3: Both inorganic and organic acids can be used to facilitate the reaction.[1] The choice of acid may influence the reaction rate and work-up procedure.

Q4: Is it possible to perform this as a one-pot process starting from rifamycin-S?

A4: Yes, the process can be adapted into a "one-pot" synthesis starting from rifamycin-S, without the need for an external oxidant for the formylation step itself.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 3-Formylrifamycin-SV Side reactions due to the oxidizing effect of the starting quinone (3-aminomethylrifamycin-S). This can lead to the formation of 3-formylrifamycin-S and other non-reducible by-products.[1]To suppress this side reaction, the redox potential of the starting material can be lowered. This is achieved by adding the corresponding 3-aminomethylrifamycin-SV to the reaction mixture or by adding a suitable reducing agent to form it in situ.[1]
Incomplete hydrolysis of the intermediate. Ensure adequate reaction time and sufficient concentration of acid and water. Monitor the reaction progress using a suitable analytical method like Thin Layer Chromatography (TLC).
Sub-optimal reaction temperature. The reaction temperature should be carefully controlled. While the patent does not specify a temperature for the hydrolysis, it is a critical parameter to optimize for maximizing yield and minimizing degradation.
Presence of Unreacted Starting Material Insufficient acid catalyst or water. Increase the amount of acid or ensure the presence of sufficient water to drive the hydrolysis to completion.
Reaction time is too short. Extend the reaction time and monitor for the disappearance of the starting material.
Formation of Undesired By-products Oxidation of 3-formylrifamycin-SV. Even in the absence of an external oxidant, the quinone starting material can cause minor oxidation.[1]As mentioned for low yield, add a portion of the corresponding 3-aminomethylrifamycin-SV or a reducing agent to the reaction mixture.[1]
Degradation of the product under harsh acidic conditions. Use a milder acid or a lower concentration. Optimize the reaction time to avoid prolonged exposure of the product to the acidic medium.
Difficulty in Isolating the Pure Product Complex reaction mixture. Employ appropriate chromatographic techniques for purification. The choice of solvent system for extraction and chromatography is crucial. The patent mentions a mixture of toluene, carbon tetrachloride, and glacial acetic acid for processing.[1]
Co-precipitation of starting materials or by-products. Optimize the crystallization or precipitation conditions, including solvent, temperature, and cooling rate.

Experimental Protocols

Protocol 1: Synthesis of 3-Formylrifamycin-SV from 3-Piperidinomethyl-rifamycin-SV

This protocol is adapted from the examples provided in US Patent 3,644,337A.[1]

1. Oxidation of 3-Piperidinomethyl-rifamycin-SV to 3-Piperidinomethyl-rifamycin-S:

  • Dissolve 1 gram of 3-piperidinomethyl-rifamycin-SV in 50 ml of chloroform (B151607).

  • Add 50 ml of a 10% aqueous solution of potassium ferricyanide.

  • Pour the mixture into a molar aqueous potassium secondary phosphate (B84403) buffer.

  • Stir vigorously for 15 minutes at 22°C.

  • Separate the two phases.

  • Extract the aqueous phase with two 25 ml portions of chloroform.

  • Combine the chloroform extracts and dry over sodium sulfate.

2. Hydrolysis to 3-Formylrifamycin-SV:

  • To the dried chloroform solution from the previous step, add 1 gram of 3-piperidinomethyl-rifamycin-SV (to suppress side reactions).

  • Add 1 ml of glacial acetic acid.

  • Stir the mixture for 20 hours at 22°C.

  • Evaporate the solution to dryness under vacuum.

3. Purification:

  • Process the residue with a mixture of toluene, carbon tetrachloride, glacial acetic acid, and water.

  • This procedure is expected to yield approximately 692 mg of 3-piperidinomethyl-rifamycin-SV and 512 mg of 3-formyl-rifamycin-SV of about 90% purity.

  • The calculated yield of 3-formyl-rifamycin-SV is 82% of the theory, considering the amount of starting material consumed.[1]

Quantitative Data Summary

The following table summarizes the yields reported in the examples of US Patent 3,644,337A.

Starting Material Conditions Products Yield of 3-Formylrifamycin-SV
1 g 3-piperidinomethyl-rifamycin-SV (oxidized in situ)Hydrolyzed with the addition of 1 g of 3-piperidinomethyl-rifamycin-SV692 mg 3-piperidinomethyl-rifamycin-SV and 512 mg of ~90% pure 3-formyl-rifamycin-SV82% of theory[1]
1 g 3-piperidinomethyl-rifamycin-SV (oxidized in situ)Hydrolyzed without the addition of 3-piperidinomethyl-rifamycin-SV394 mg 3-piperidinomethyl-rifamycin-SV and 398 mg of ~72% pure 3-formyl-rifamycin-SV51% of theory[1]

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_hydrolysis Step 2: Acidic Hydrolysis cluster_purification Step 3: Purification start_sv 3-Aminomethyl-rifamycin-SV oxidant Potassium Ferricyanide in Chloroform/Buffer start_sv->oxidant oxidation Vigorous Stirring (15 min, 22°C) oxidant->oxidation start_s 3-Aminomethyl-rifamycin-S (in Chloroform) oxidation->start_s acid Glacial Acetic Acid + additional 3-Aminomethyl-rifamycin-SV (to suppress side reactions) start_s->acid hydrolysis Stirring (20 hours, 22°C) acid->hydrolysis crude_product Crude Product Mixture hydrolysis->crude_product evaporation Evaporation to Dryness crude_product->evaporation workup Work-up with Toluene/CCl4/Acetic Acid/Water evaporation->workup final_product Pure 3-Formylrifamycin-SV workup->final_product

Caption: Experimental workflow for the oxidant-free synthesis of 3-formylrifamycin-SV.

reaction_pathway start 3-Aminomethyl-rifamycin-S intermediate Tautomeric Form + Amine Derivative of 3-Formyl-rifamycin-SV (Intermediate) start->intermediate + Acid (H+) product 3-Formylrifamycin-SV intermediate->product + Water (H2O) (Hydrolysis) byproduct Secondary Amine intermediate->byproduct + Water (H2O) (Hydrolysis)

Caption: Proposed reaction pathway for the acidic hydrolysis.

References

Technical Support Center: Synthesis of 3-Formylrifamycin SV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-formylrifamycin SV.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 3-formylrifamycin SV?

A1: The most common starting materials for the synthesis of 3-formylrifamycin SV are Rifamycin (B1679328) S and Rifampicin (B610482). The choice of starting material will dictate the synthetic route and the potential side reactions that may be encountered.

Q2: What are the main impurities observed during the synthesis of 3-formylrifamycin SV?

A2: The primary impurities of concern are Rifampicin Quinone and Rifampicin N-oxide, which arise from over-oxidation.[1][2] Depending on the synthetic route, unreacted starting materials such as Rifamycin SV or Rifampicin may also be present as impurities.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and quantifying the formation of 3-formylrifamycin SV and its related impurities.[1][2][3] A well-developed HPLC method can effectively separate the starting materials, the desired product, and key impurities.

Troubleshooting Guide

Problem 1: Low yield of 3-formylrifamycin SV when starting from Rifampicin.

  • Possible Cause 1: Incomplete Hydrolysis. The hydrolysis of Rifampicin to 3-formylrifamycin SV may be incomplete if the reaction time is too short or the temperature is too low.

    • Solution: Ensure the reaction is heated to the recommended temperature (e.g., 55°C) for a sufficient duration (e.g., 8 hours). Monitor the reaction by HPLC to confirm the disappearance of the Rifampicin starting material.

  • Possible Cause 2: Degradation of the Product. Prolonged exposure to harsh acidic conditions can lead to the degradation of the rifamycin structure.

    • Solution: Adhere to the recommended reaction time and temperature. Once the reaction is complete, as determined by HPLC, proceed with the workup steps promptly to neutralize the acid and extract the product.

Problem 2: High levels of Rifampicin Quinone and/or Rifampicin N-oxide impurities.

  • Possible Cause 1: Over-oxidation of the Rifamycin Scaffold. This is a common issue when synthesizing 3-formylrifamycin SV from 3-aminomethyl-rifamycin S derivatives using an oxidizing agent. The naphthohydroquinone core of Rifamycin SV is susceptible to oxidation to the corresponding quinone.

    • Solution 1: Careful selection and stoichiometric control of the oxidizing agent. Use mild oxidizing agents and ensure the stoichiometry is carefully controlled to favor the formation of the aldehyde without over-oxidizing the rifamycin core.

    • Solution 2: Employ a non-oxidative synthetic route. An alternative method involves the acid-catalyzed hydrolysis of a 3-aminomethyl-rifamycin S derivative, which avoids the use of an external oxidant altogether.[4]

  • Possible Cause 2: Presence of oxygen under alkaline conditions. Rifampicin can oxidize to Rifampicin Quinone in the presence of oxygen under alkaline conditions (pH 7.5-9.0).[5]

    • Solution: If the workup or purification steps involve basic conditions, it is advisable to perform these steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 3: Formation of multiple side products during the Mannich reaction (when starting from Rifamycin S).

  • Possible Cause: Lack of control over the reaction conditions. The Mannich reaction involves the condensation of Rifamycin S with formaldehyde (B43269) and a secondary amine. Uncontrolled conditions can lead to the formation of various undesired Mannich bases.

    • Solution:

      • Control the stoichiometry of formaldehyde and the secondary amine.

      • Maintain the recommended reaction temperature and monitor the reaction progress closely.

      • The addition of a mild acid can help to control the pH and limit the formation of certain by-products.[6]

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Formylrifamycin SV

Starting MaterialKey ReagentsTypical YieldMajor Potential Side ProductsReference
RifampicinHydrochloric acid, Water~95%Unreacted Rifampicin, degradation products[7]
3-Aminomethyl-rifamycin SAcid (e.g., Acetic Acid), Water~51% (purity dependent)Unreacted starting material[4]
3-Aminomethyl-rifamycin SVOxidizing agent (e.g., Potassium ferricyanide)< 50%Rifampicin Quinone, Rifampicin N-oxide[4]

Table 2: HPLC Conditions for Analysis of 3-Formylrifamycin SV and Impurities

ParameterConditionReference
ColumnLuna C8 (150mm x 4.6mm, 5µm)[1]
Mobile PhaseMethanol: Acetonitrile: 0.075mol/L KH2PO4: 1.0mol/L Citric Acid (29:32:34:4)[1]
Flow Rate1.0 mL/min[1]
Detection254 nm[1][3]

Experimental Protocols

Protocol 1: Synthesis of 3-Formylrifamycin SV from Rifampicin by Hydrolysis [7]

  • To a suitable reaction vessel, add 100g of Rifampicin to be purified.

  • Add 1200 mL of water and 50 mL of hydrochloric acid (35-37%).

  • Heat the mixture to 55°C and maintain for 8 hours with stirring.

  • Monitor the reaction by HPLC until the starting Rifampicin is consumed.

  • Cool the reaction mixture to 10°C.

  • Extract the product with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV.

Protocol 2: Synthesis of 3-Formylrifamycin SV from 3-Diethylaminomethyl-rifamycin-SV via Oxidation [4]

  • Dissolve 1g of 3-diethylaminomethyl-rifamycin-SV in 50 mL of chloroform (B151607).

  • Prepare a solution of 10% potassium ferricyanide (B76249) in a molar aqueous potassium secondary phosphate (B84403) buffer.

  • Combine the two solutions and stir vigorously for 15 minutes at 22°C.

  • Separate the two phases and extract the aqueous phase twice with 25 mL of chloroform each time.

  • Combine the organic extracts and dry over sodium sulfate.

  • Add 1 mL of glacial acetic acid.

  • Evaporate the solvent under vacuum.

  • The residue can be further hydrolyzed and worked up to yield 3-formylrifamycin-SV.

Protocol 3: HPLC Analysis of 3-Formylrifamycin SV and Impurities [1]

  • System Preparation: Set up an HPLC system with a C8 column (150mm x 4.6mm, 5µm) and a UV detector set to 254 nm.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, 0.075 mol/L potassium dihydrogen phosphate, and 1.0 mol/L citric acid in a ratio of 29:32:34:4 (v/v/v/v).

  • Sample Preparation: Accurately weigh and dissolve a sample of the reaction mixture or final product in a suitable solvent (e.g., the mobile phase) to a known concentration.

  • Injection: Inject the sample onto the column and run the analysis at a flow rate of 1.0 mL/min.

  • Data Analysis: Identify and quantify the peaks corresponding to 3-formylrifamycin SV, Rifampicin Quinone, Rifampicin N-oxide, and any unreacted starting material by comparing with reference standards.

Visualizations

Synthesis_Pathways Synthesis and Side Reaction Pathways for 3-Formylrifamycin SV Rifampicin Rifampicin Formylrifamycin 3-Formylrifamycin SV Rifampicin->Formylrifamycin HCl, H2O, 55°C Degradation Degradation Products Rifampicin->Degradation Harsh Acidic Conditions RifamycinS Rifamycin S AminomethylS 3-Aminomethyl-rifamycin S RifamycinS->AminomethylS HCHO, R2NH (Mannich Reaction) AminomethylS->Formylrifamycin Acid, H2O (Non-oxidative) AminomethylS->Formylrifamycin Oxidizing Agent (Oxidative) Quinone Rifampicin Quinone AminomethylS->Quinone Over-oxidation N_Oxide Rifampicin N-oxide AminomethylS->N_Oxide Over-oxidation

Caption: Synthetic routes and potential side reactions in the synthesis of 3-formylrifamycin SV.

Experimental_Workflow_Hydrolysis Workflow for 3-Formylrifamycin SV Synthesis via Hydrolysis Start Start: Rifampicin, H2O, HCl Reaction Heat to 55°C for 8h Start->Reaction Monitoring HPLC Monitoring Reaction->Monitoring Cooling Cool to 10°C Monitoring->Cooling Reaction Complete Extraction Ethyl Acetate Extraction Cooling->Extraction Washing Wash with NaHCO3 (aq) Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Product Final Product: 3-Formylrifamycin SV Concentration->Product

Caption: Experimental workflow for the synthesis of 3-formylrifamycin SV from Rifampicin.

References

Technical Support Center: Scaling Up 3-Formylrifamycin SV Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3-formylrifamycin SV. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up production from laboratory to industrial scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of 3-formylrifamycin SV production, presented in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low Rifamycin (B1679328) SV Yield in Fermentation Suboptimal fermentation conditionsOptimize parameters such as temperature, pH, agitation, and aeration. For Amycolatopsis mediterranei, a temperature of 28°C is often optimal.[1]
Nutrient limitationImplement a fed-batch culture strategy to maintain optimal nutrient levels, particularly the carbon source (e.g., glucose).[2][3]
Poor producing strainEmploy strain improvement techniques such as mutagenesis (UV, Ethidium Bromide) and select for high-yielding colonies.[4][5] Colony morphology can be an indicator of productivity.[6]
Inefficient Conversion of Rifamycin B to SV Incorrect reaction conditionsEnsure complete oxidation of Rifamycin B to Rifamycin O and subsequent hydrolysis to Rifamycin S, followed by reduction to Rifamycin SV using a reducing agent like ascorbic acid.[7][8]
Enzyme inhibition (if using biological conversion)Check for inhibitory compounds in the fermentation broth and consider purification of Rifamycin B before conversion.
Low Yield of 3-Formylrifamycin SV from Rifamycin SV Inefficient oxidationOptimize the oxidizing agent (e.g., manganese dioxide, potassium ferricyanide) and reaction conditions (temperature, pH, solvent).[9][10]
Formation of by-productsThe oxidation process can lead to undesired by-products. Adjusting the reaction time and temperature can help minimize their formation.[9]
Instability of 3-Formylrifamycin SV3-Formylrifamycin SV can be unstable. Ensure proper storage conditions, typically at -20°C for long-term stability.[11][12]
Impurity Profile Issues in Final Product Incomplete reactionsMonitor reaction completion using analytical methods like HPLC to ensure all starting material is consumed.
Degradation of productAvoid acidic conditions during downstream processing, as this can lead to degradation.[13]
Ineffective purificationDevelop a robust purification protocol, which may involve extraction and crystallization, to effectively remove impurities.[1][14]

Frequently Asked Questions (FAQs)

1. What is the typical starting material for 3-formylrifamycin SV production?

The production of 3-formylrifamycin SV typically starts with the fermentation of Amycolatopsis mediterranei to produce rifamycin B or rifamycin SV.[1][4][6] If rifamycin B is the primary fermentation product, it must first be converted to rifamycin SV.[7][8]

2. What are the key steps in converting rifamycin B to rifamycin SV?

The conversion of rifamycin B to rifamycin SV involves a three-step chemical process:

  • Oxidation: Rifamycin B is oxidized to rifamycin O.

  • Hydrolysis: Rifamycin O is hydrolyzed to rifamycin S.

  • Reduction: Rifamycin S is reduced to rifamycin SV, often using ascorbic acid.[7][8]

3. What are the common methods for oxidizing rifamycin SV to 3-formylrifamycin SV?

Common methods for the oxidation of rifamycin SV to 3-formylrifamycin SV involve the use of oxidizing agents such as manganese dioxide or potassium ferricyanide (B76249) in a suitable solvent.[9][10] The reaction conditions, including temperature and pH, are critical for achieving high yields and minimizing by-product formation.

4. How can I improve the yield of rifamycin SV during fermentation?

Improving the fermentation yield of rifamycin SV can be achieved through several strategies:

  • Strain Improvement: Using mutagenesis to develop high-yielding strains of Amycolatopsis mediterranei.[4][5]

  • Media Optimization: Optimizing the composition of the fermentation medium, including carbon and nitrogen sources.

  • Process Control: Maintaining optimal fermentation parameters such as temperature (around 28°C), pH, and dissolved oxygen levels.[1]

  • Fed-Batch Culture: Implementing a fed-batch strategy to avoid nutrient limitation and extend the production phase.[2][3]

5. What are the critical parameters to monitor during the scale-up of fermentation?

During scale-up, it is crucial to monitor and control several parameters to ensure consistency and reproducibility. These include:

  • Dissolved Oxygen: Maintaining adequate oxygen supply is critical for the aerobic fermentation of Amycolatopsis mediterranei.

  • Mixing and Shear Stress: Ensuring proper mixing without causing excessive shear stress on the mycelia.

  • Nutrient Concentrations: Monitoring and controlling the levels of key nutrients to prevent limitation or inhibition.

  • pH and Temperature: Maintaining these parameters within the optimal range for microbial growth and antibiotic production.

Quantitative Data

Table 1: Comparison of Rifamycin SV Production in Batch vs. Fed-Batch Culture

Culture ModeMax. Rifamycin SV Concentration (mg/L)Production Rate (mg/L/h)Reference
Batch (Shake Flask)Not specified9.47[3]
Fed-Batch (Bioreactor)250031.83[3]

Table 2: Rifamycin B Production by Different Colony Types of Amycolatopsis mediterranei

Colony MorphologyRifamycin B Yield (g/L)Reference
Orange-red, rosette-shaped1.03 - 1.2[6]
Other morphologies0.5 - 1.0[6]

Experimental Protocols

Protocol 1: Conversion of Rifampicin (B610482) to 3-Formylrifamycin SV (Lab Scale)

This protocol describes the hydrolysis of rifampicin to yield 3-formylrifamycin SV.

Materials:

  • Rifampicin (100g)

  • Water (1200 mL)

  • Hydrochloric acid (35-37%, 50 mL)

  • Ethyl acetate (B1210297) (1000 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Add 100g of rifampicin to 1200 mL of water in a reaction vessel.

  • Add 50 mL of hydrochloric acid.

  • Heat the mixture to 55°C and maintain for 8 hours.

  • Cool the mixture to 10°C.

  • Extract the product with 1000 mL of ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV.

  • The expected yield is approximately 95%.[14]

Protocol 2: Oxidation of 3-diethylaminomethyl-rifamycin SV to 3-formyl-rifamycin SV

Materials:

  • 3-diethylaminomethyl-rifamycin SV (78.3 g)

  • Carbon tetrachloride (390 mL + 3800 mL)

  • Acetic acid (270 mL)

  • Isoamyl nitrite (B80452) (1.34 mL + 1.34 mL)

  • Ascorbic acid (78 g)

  • Water (3500 mL)

  • Tetrahydrofuran

Procedure:

  • Prepare a mixture of 78.3 g of 3-diethylaminomethyl-rifamycin SV, 390 mL of carbon tetrachloride, and 270 mL of acetic acid.

  • Add 1.34 mL of isoamyl nitrite and keep the mixture at 22°C for 8 hours.

  • Add an additional 1.34 mL of isoamyl nitrite and maintain at 22°C for another 16 hours.

  • Dilute the mixture with 3800 mL of carbon tetrachloride.

  • Wash with 3500 mL of water containing 78 g of dissolved ascorbic acid.

  • Evaporate the organic phase to dryness.

  • Recrystallize the residue from tetrahydrofuran.[8]

Visualizations

experimental_workflow Overall Production Workflow for 3-Formylrifamycin SV cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain_Development Strain Development (A. mediterranei) Fermentation Fermentation (Batch or Fed-Batch) Strain_Development->Fermentation Harvest Harvest & Cell Separation Fermentation->Harvest Rifamycin_B_Conversion Rifamycin B to SV (if necessary) Harvest->Rifamycin_B_Conversion Rifamycin_SV_Oxidation Rifamycin SV to 3-Formylrifamycin SV Rifamycin_B_Conversion->Rifamycin_SV_Oxidation Purification Purification (Extraction & Crystallization) Rifamycin_SV_Oxidation->Purification Final_Product 3-Formylrifamycin SV Purification->Final_Product

Caption: Workflow for 3-Formylrifamycin SV Production.

troubleshooting_logic Troubleshooting Logic for Low Final Product Yield Low_Yield Low Final Yield of 3-Formylrifamycin SV Check_Fermentation Check Rifamycin SV Yield from Fermentation Low_Yield->Check_Fermentation Check_Oxidation Check Oxidation Step Efficiency Low_Yield->Check_Oxidation Check_Purification Check Purification Step for Losses Low_Yield->Check_Purification Low_Fermentation_Yield Low Fermentation Yield Check_Fermentation->Low_Fermentation_Yield is low Low_Oxidation_Yield Low Oxidation Yield Check_Oxidation->Low_Oxidation_Yield is low High_Purification_Loss High Purification Loss Check_Purification->High_Purification_Loss is high Optimize_Fermentation Optimize Fermentation: - Strain - Media - Process Parameters Low_Fermentation_Yield->Optimize_Fermentation Optimize_Oxidation Optimize Oxidation: - Oxidizing Agent - Reaction Conditions - By-product Formation Low_Oxidation_Yield->Optimize_Oxidation Optimize_Purification Optimize Purification: - Extraction Solvents - Crystallization Conditions High_Purification_Loss->Optimize_Purification

Caption: Troubleshooting Low Yield of 3-Formylrifamycin SV.

References

Overcoming resistance to rifamycin derivatives through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to rifamycin (B1679328) derivatives through structural modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to rifamycin antibiotics?

A1: Bacteria have evolved two main strategies to resist rifamycin antibiotics: modification of the drug target and enzymatic inactivation of the antibiotic itself.

  • Target Modification : The most common resistance mechanism in clinical settings, particularly for Mycobacterium tuberculosis, involves mutations in the rpoB gene.[1][2] This gene encodes the β-subunit of RNA polymerase (RNAP), the molecular target of rifamycins.[3][4] These mutations alter the drug's binding site on the RNAP, reducing its affinity and rendering the antibiotic less effective.[1][3][5] Over 95% of rifampin-resistant strains have mutations in a specific 81-bp "hot-spot" region of the rpoB gene.[1]

  • Enzymatic Inactivation : Many environmental and some pathogenic bacteria possess enzymes that chemically modify and inactivate rifamycins.[5][6] This is a significant mechanism of intrinsic resistance in organisms like Mycobacterium abscessus.[7][8] Key inactivating enzymes include:

    • ADP-ribosyltransferases (Arr) : These enzymes transfer an ADP-ribose group to the C23 hydroxyl of the rifamycin ansa bridge, which sterically blocks the antibiotic from binding to RNAP.[5][9][10]

    • Glycosyltransferases (Rgt) : Similar to Arr, these enzymes modify the C23 hydroxyl group by adding a glucose moiety.[5][11]

    • Phosphotransferases (Rph) : These enzymes inactivate the drug by transferring a phosphate (B84403) group to the C21 hydroxyl of the ansa bridge.[5]

    • Monooxygenases (Rox) : These FAD-dependent enzymes hydroxylate the naphthoquinone core of the antibiotic.[5][11]

Other reported mechanisms include active drug efflux and the action of proteins like HelD, which can dislodge stalled RNAP-rifamycin complexes from DNA.[11]

G cluster_0 Rifamycin Resistance Mechanisms cluster_1 Inactivating Enzymes res Resistance target_mod Target Modification (rpoB Gene Mutation) res->target_mod Alters Drug Binding Site drug_inact Enzymatic Inactivation res->drug_inact Modifies Antibiotic Arr ADP-Ribosyltransferases (Arr) drug_inact->Arr Rgt Glycosyltransferases (Rgt) drug_inact->Rgt Rph Phosphotransferases (Rph) drug_inact->Rph Rox Monooxygenases (Rox) drug_inact->Rox

Caption: Overview of primary rifamycin resistance pathways.
Q2: My new rifamycin derivative shows poor activity against a resistant strain. What structural modifications should I consider?

A2: The optimal modification strategy depends on the resistance mechanism of the target bacterium.

  • For Resistance via Enzymatic Inactivation (e.g., ADP-ribosylation in M. abscessus) : The most successful strategy has been the modification of the ansa chain at the C25 position .[7][12][13] Adding bulky substituents, such as carbamate-linked groups, at C25 can sterically prevent the inactivating enzyme (like Arr) from binding to the rifamycin, thereby avoiding modification.[9][10] This approach has yielded compounds with potent, low nanomolar activity against otherwise resistant strains of M. abscessus.[7][13][14] The key is that these C25 modifications do not significantly disrupt the essential interactions required for binding to the target, RNA polymerase.[10]

  • For Resistance via Target Mutation (rpoB) : This is more challenging, as the goal is to restore binding affinity to a mutated protein.

    • C3 Position Modifications : The C3 side chain can be modified to create new interactions within the RNAP binding pocket, potentially compensating for the loss of affinity from a mutation.[15] Strategies include creating hybrid molecules by covalently linking another antibiotic pharmacophore (like a quinolone or oxazolidinone) to the C3 position.[16] This can result in dual-acting compounds and may lower the frequency of resistance development.[16]

    • Benzoxazinorifamycins : This class of derivatives has shown potent activity against some rifampin-resistant strains of S. aureus.[17]

It's important to note that the ansa chain and specific hydroxyl groups (at C21 and C23) are critical for binding to RNAP, and modifications in these areas can easily reduce or abolish activity.[5][18]

G cluster_0 Strategy to Overcome ADP-Ribosylation rif Standard Rifamycin arr Arr Enzyme rif->arr Binds inact Inactivated Drug arr->inact Catalyzes ADP-Ribosylation rif_mod C25-Modified Rifamycin no_int Steric Hindrance (No Interaction) rif_mod->no_int Blocks Binding no_int->arr active Active Drug no_int->active

Caption: Logic of C25 modification to evade enzymatic inactivation.
Q3: How do I test if my new rifamycin derivative can overcome these resistance mechanisms?

A3: A tiered experimental approach is recommended, starting with in vitro assays and progressing to in vivo models.

  • Initial In Vitro Screening :

    • Antibacterial Activity (MIC) : Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria, including susceptible (wild-type) strains and well-characterized resistant strains (with known rpoB mutations or inactivating enzymes).

    • Target Engagement : Perform an in vitro transcription assay using purified bacterial RNA polymerase to confirm that the compound inhibits the target enzyme directly.

  • Mechanism-Specific Assays :

    • Enzymatic Inactivation Assay : To test if the derivative avoids enzymatic inactivation, incubate the compound with the purified resistance enzyme (e.g., Arr) and its co-substrate (e.g., NAD+).[9][10] Analyze the reaction mixture using LC/MS to determine if the compound is modified.

  • In Vivo Efficacy :

    • If in vitro results are promising, evaluate the compound's efficacy in relevant murine infection models, such as a septicemia model for acute infections or a foreign-body infection model for biofilm-related infections.[17][19][20]

G cluster_0 Experimental Workflow cluster_1 Details synthesis 1. Synthesize New Derivative invitro 2. In Vitro Screening synthesis->invitro mechanism 3. Mechanism-Specific Assays invitro->mechanism invitro_mic MIC vs. WT & Resistant Strains invitro->invitro_mic invitro_rnap RNAP Inhibition Assay invitro->invitro_rnap invivo 4. In Vivo Efficacy Testing mechanism->invivo mechanism_enz Enzymatic Inactivation Assay mechanism->mechanism_enz candidate Preclinical Candidate invivo->candidate invivo_model Murine Infection Models invivo->invivo_model

Caption: Workflow for evaluating novel rifamycin derivatives.

Data on Novel Rifamycin Derivatives

The following tables summarize quantitative data on recently developed rifamycin derivatives designed to overcome resistance.

Table 1: In Vitro Activity of C25-Modified Rifabutin Analogs Against M. abscessus

CompoundModification at C25MIC against M. abscessus (μg/mL)Fold Improvement vs. RifampicinReference
RifampicinStandard>32-[13]
RifabutinStandard162x[13]
5a Benzoyl Group0.25>128x[13]
5b Substituted Benzoyl0.125>256x[13]
5j Substituted Benzoyl0.06>500x[13]

Data demonstrates that C25 modification is a viable strategy to significantly increase potency and block inactivation by ADP-ribosylation in M. abscessus.[13]

Table 2: In Vivo Efficacy of Novel Benzoxazinorifamycins in a Murine S. aureus Septicemia Model

CompoundMIC against Susceptible S. aureus (μg/mL)MIC against Rifampin-Resistant S. aureus (μg/mL)50% Effective Dose (ED₅₀) (mg/kg)Reference
Rifampin0.004160.06[17]
Rifalazil0.00220.06[17]
NCE 1 0.0020.120.03[17]
NCE 2 0.0020.250.01[17]
NCE 3 0.0020.060.003[17]

NCEs = New Chemical Entities. The majority of novel benzoxazinorifamycins showed efficacy at a lower intravenous dose than rifampin or rifalazil.[17]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Objective : To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Methodology :

    • Preparation : Prepare serial two-fold dilutions of the test compound in an appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 for Mycobacterium spp.) in a 96-well microtiter plate.

    • Inoculation : Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria).

    • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus; 37°C for 7-14 days for M. tuberculosis).

    • Reading : The MIC is the lowest concentration of the compound at which there is no visible turbidity.[20]

Enzymatic Inactivation Assay (ADP-Ribosylation)
  • Objective : To assess whether a rifamycin derivative is a substrate for an inactivating enzyme like Arr.

  • Methodology :

    • Reaction Mixture : Combine the purified Arr enzyme, the rifamycin derivative, and the cofactor NAD+ in a suitable reaction buffer.

    • Incubation : Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Quenching : Stop the reaction, for example, by adding an organic solvent like acetonitrile.

    • Analysis : Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Compare the chromatogram to controls (reaction without enzyme or without NAD+). The appearance of a new peak corresponding to the mass of the ADP-ribosylated derivative confirms that the compound is a substrate for the enzyme.[10]

Murine Septicemia Model for In Vivo Efficacy
  • Objective : To evaluate the in vivo efficacy of a compound in treating an acute, systemic bacterial infection.

  • Methodology :

    • Infection : Infect mice (e.g., Swiss-Webster) via intraperitoneal injection with a lethal dose of the pathogen (e.g., S. aureus).

    • Treatment : At a specified time post-infection (e.g., 1 hour), administer the test compound via a relevant route (e.g., intravenous or oral) at various dose levels.

    • Monitoring : Observe the animals for a set period (e.g., 7 days) and record survival.

    • Endpoint : Calculate the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from death.[17] This provides a quantitative measure of the compound's in vivo potency.

References

Validation & Comparative

Comparative Guide to 3-Formyl Rifamycin Derivatives: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-formyl rifamycin (B1679328) derivatives, focusing on their structure-activity relationships (SAR) as antibacterial agents. 3-Formyl rifamycin SV is a key intermediate for the semisynthesis of various rifamycin analogs, allowing for modifications at the C3 position that significantly influence their biological activity. This document summarizes quantitative data on their efficacy, details experimental protocols, and visualizes key workflows to aid in the development of novel antimicrobial agents.

Mechanism of Action: Targeting Bacterial RNA Polymerase

Rifamycin derivatives exert their antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1] They bind to the β-subunit of the RNAP, thereby sterically occluding the nascent RNA chain and preventing its elongation. This specific inhibition of a vital bacterial enzyme with minimal effect on the mammalian counterpart is a cornerstone of the rifamycins' therapeutic value. Modifications at the 3-position of the rifamycin core can modulate the binding affinity to RNAP and alter the physicochemical properties of the derivatives, such as solubility and cell permeability, which in turn affects their antibacterial potency.

Comparative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of various this compound derivatives against different bacterial species. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Antimycobacterial Activity of this compound SV Hydrazone Derivatives

The antimycobacterial activity of a series of 53 hydrazone derivatives of this compound SV was evaluated against Mycobacterium tuberculosis. The following table presents a selection of these derivatives and their corresponding MIC values, converted from the reported pMIC (log(1/C)) values.

Compound IDR Group on HydrazoneMIC (µM)
1 -H1.25
2 -CH31.00
3 -C2H50.89
4 -n-C3H70.71
5 -iso-C3H70.79
6 -n-C4H90.63
7 -iso-C4H90.56
8 -tert-C4H90.71
9 -Cyclohexyl0.45
10 -Phenyl0.50
11 -4-Chlorophenyl0.35
12 -4-Nitrophenyl0.28
13 -4-Methoxyphenyl0.63
14 -4-Methylphenyl0.45
15 -4-Aminophenyl0.79
16 -2-Pyridyl0.56
17 -3-Pyridyl0.63
18 -4-Pyridyl0.50
19 -CH2-COOH1.58
20 -CH(CH3)-COOH1.25

Data is derived from a study by Deeb et al. and MIC values are calculated from the provided pMIC values.

SAR Insights from Antimycobacterial Data:

  • Alkyl Substituents: Increasing the length and branching of the alkyl chain on the hydrazone moiety generally leads to improved antimycobacterial activity, up to a certain point. The presence of a cyclohexyl group (Compound 9) resulted in one of the lowest MICs in this series.

  • Aromatic Substituents: The introduction of a phenyl ring (Compound 10) is beneficial for activity. Electron-withdrawing groups on the phenyl ring, such as chloro (Compound 11) and nitro (Compound 12), further enhance the potency.

  • Heterocyclic Substituents: Pyridyl moieties (Compounds 16-18) also confer good activity.

  • Polar Substituents: The presence of a carboxylic acid group (Compounds 19 and 20) is detrimental to the antimycobacterial activity, likely due to reduced cell permeability.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

While extensive systematic studies on a large series of this compound derivatives against a broad panel of bacteria are limited, the following table compiles MIC data for some representative derivatives from various studies to provide a broader perspective on their spectrum of activity.

DerivativeOrganismMIC (µg/mL)Reference
Rifampicin (a 3-formyl derivative)Staphylococcus aureus0.016 - 0.063[2]
RifampicinEscherichia coli>128[1]
This compound SV HydrazoneStaphylococcus aureus0.125[3]
This compound SV HydrazoneEscherichia coli32[3]
3-(p-Chlorophenyl)-hydrazonomethyl-rifamycin SVStaphylococcus aureus0.03[4]
3-(p-Chlorophenyl)-hydrazonomethyl-rifamycin SVEscherichia coli16[4]
CGP 4832 (a rifamycin S derivative)Escherichia coli0.03 - 0.25[5]

SAR Insights from Broader Spectrum Data:

  • Gram-Positive vs. Gram-Negative Activity: Rifamycin derivatives are generally more potent against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria like Escherichia coli.[6] The outer membrane of Gram-negative bacteria acts as a significant permeability barrier.

  • Impact of C3-Substituent: The nature of the substituent at the C3 position plays a crucial role in determining the spectrum of activity. Certain modifications, as seen in the derivative CGP 4832, can lead to a remarkable increase in potency against Gram-negative bacteria.[5]

Experimental Protocols

Synthesis of 3-(Isonicotinoylhydrazonomethyl) Rifamycin SV (A Representative Hydrazone Derivative)

This protocol describes a general method for the synthesis of a hydrazone derivative from this compound SV.

Materials:

  • This compound SV

  • Isonicotinic acid hydrazide (Isoniazid)

  • Ethanol (B145695)

  • Stirring apparatus

  • Reaction flask

Procedure:

  • Dissolve 1.05 mmol of isonicotinic acid hydrazide in 10 mL of ethanol in a reaction flask with stirring.

  • To this solution, add 1.0 mmol of this compound SV.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after a few hours), the product will precipitate out of the solution.

  • Collect the crystalline product by filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the final product under vacuum.

This is a generalized protocol based on procedures described in the literature.[4] Specific reaction conditions such as temperature and reaction time may need to be optimized.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for assessing the in vitro antibacterial activity of a compound.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Signaling Pathway: Inhibition of Bacterial RNA Polymerase

Inhibition_of_RNAP Mechanism of Action of Rifamycin Derivatives cluster_transcription Bacterial Transcription cluster_inhibition Inhibition by Rifamycin Derivative DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP Binding RNA Nascent RNA RNAP->RNA Elongation RNAP->RNA Steric Occlusion NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RNAP Incorporation Rifamycin This compound Derivative Rifamycin->RNAP Binds to β-subunit SAR_Workflow Workflow for a Structure-Activity Relationship (SAR) Study cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_analysis Data Analysis & Iteration Start This compound SV Synthesis Parallel Synthesis of Derivatives Start->Synthesis Reactants Library of Hydrazines / Amines Reactants->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Screening (e.g., single concentration) Purification->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Spectrum Spectrum of Activity (Gram+/Gram-) MIC->Spectrum Toxicity Cytotoxicity Assay (e.g., on mammalian cells) Spectrum->Toxicity SAR_Analysis SAR Analysis Toxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Derivatives

References

A Comparative Guide to 3-Formyl Rifamycin Derivatives and Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Within the rifamycin (B1679328) class of antibiotics, a cornerstone in the treatment of mycobacterial infections, modifications of the core structure have been extensively explored to enhance efficacy and combat resistance. This guide provides a detailed comparison of 3-Formyl Rifamycin derivatives and the widely used Rifampicin, focusing on their antibacterial performance, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Rifampicin, a semisynthetic derivative of rifamycin, has been a frontline drug for tuberculosis and other bacterial infections for decades. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), effectively halting transcription.[1] this compound SV is a key intermediate in the synthesis of Rifampicin and other rifamycin derivatives.[2][3] The formyl group at the C-3 position of the ansa-chain serves as a reactive handle for chemical modifications, leading to a diverse array of derivatives, including imines, hydrazones, and oximes.[2] These modifications can significantly impact the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds, with some derivatives showing comparable or even superior activity to Rifampicin against certain bacterial strains.[4]

Mechanism of Action: Targeting Bacterial Transcription

Both Rifampicin and this compound derivatives share a common mechanism of action: the inhibition of bacterial DNA-dependent RNA polymerase. They bind to a pocket within the β-subunit of the RNAP, encoded by the rpoB gene.[4] This binding sterically obstructs the path of the elongating RNA transcript, preventing its extension beyond a few nucleotides and thereby terminating transcription.[2] The high specificity for the prokaryotic RNAP over its eukaryotic counterpart ensures selective toxicity against bacteria.[2]

Mechanism of Action of Rifamycins Rifamycin_Compound Rifampicin or This compound Derivative Binding Binding to the β-subunit of RNAP Rifamycin_Compound->Binding Bacterial_RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Bacterial_RNAP->Binding Transcription_Block Steric hindrance of elongating RNA transcript Binding->Transcription_Block Cell_Death Inhibition of RNA synthesis & Bacterial Cell Death Transcription_Block->Cell_Death

Mechanism of Rifamycin Action

Comparative In Vitro Efficacy

The antibacterial potency of rifamycin derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While a single comprehensive study directly comparing a wide range of this compound derivatives to Rifampicin is not available, the following tables compile representative MIC data from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Comparative MIC Values (μg/mL) of Rifamycin Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)
Rifampicin 0.015>128
This compound SV Oximes 0.016 - 0.063Not widely reported
This compound SV Hydrazones Comparable to RifampicinActivity varies
Benzoxazinorifamycins (from this compound) 0.002 - 0.03Retain some activity

Note: Data compiled from multiple sources.[4][5] The activity of derivatives can be highly dependent on the specific chemical modifications.

Table 2: Comparative MIC Values (μg/mL) of Rifamycin Derivatives against Mycobacterium tuberculosis

Compound/DerivativeRifampicin-Sensitive M. tuberculosisRifampicin-Resistant M. tuberculosis
Rifampicin 0.05 - 0.4High
KRM-1648 (a benzoxazinorifamycin) 0.003 - 0.025Shows activity

Note: Data compiled from multiple sources.[6] KRM-1648 is a derivative synthesized from this compound SV.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparison of antimicrobial agents. Below are detailed methodologies for key experiments used in the evaluation of rifamycin derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Rifamycin compound (Rifampicin or derivative) stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from a fresh agar (B569324) plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Antimicrobial Agent:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible turbidity (bacterial growth).

Workflow for MIC Determination cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacteria Inoculum->Inoculate_Plate Dilution Serial Dilution of Antibiotic in Plate Dilution->Inoculate_Plate Incubate Incubate at 37°C (16-24h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

MIC Determination Workflow
Protocol 2: In Vitro Transcription Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • DNA template containing a known promoter

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), one of which is labeled (e.g., [α-³²P]UTP)

  • Rifamycin compound (Rifampicin or derivative) stock solution

  • Transcription buffer

  • Stop solution (e.g., EDTA and formamide)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing transcription buffer, rNTPs (including the labeled one), and the DNA template.

    • Add the rifamycin compound at various concentrations to different reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified RNA polymerase to the reaction mixtures.

    • Incubate at 37°C for a defined period to allow transcription to occur.

  • Reaction Termination:

    • Stop the reactions by adding the stop solution.

  • Analysis of Transcripts:

    • Separate the RNA transcripts by size using denaturing PAGE.

    • Visualize and quantify the amount of full-length transcript using autoradiography or phosphorimaging.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the RNAP activity) by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Transcription Assay Workflow Reaction_Mix Prepare Reaction Mix (Buffer, rNTPs, DNA Template) Add_Inhibitor Add Rifamycin Derivative (Varying Concentrations) Reaction_Mix->Add_Inhibitor Add_Enzyme Add RNA Polymerase & Incubate at 37°C Add_Inhibitor->Add_Enzyme Stop_Reaction Terminate Reaction Add_Enzyme->Stop_Reaction PAGE Separate Transcripts by PAGE Stop_Reaction->PAGE Quantify Quantify Transcripts & Calculate IC50 PAGE->Quantify

In Vitro Transcription Assay

Structure-Activity Relationship (SAR)

The antibacterial activity of this compound derivatives is highly dependent on the nature of the substituent at the C-3 position. Studies have shown that modifications that increase the rigidity of the C-3 side chain can enhance activity against certain bacteria, such as Staphylococcus species.[7] Furthermore, lipophilicity of the C-3 substituent has been correlated with antimycobacterial activity.[7] The development of hydrazone and oxime derivatives has been a fruitful area of research, with some compounds demonstrating potent activity.[4]

Conclusion

This compound SV serves as a versatile platform for the development of novel rifamycin derivatives with potentially improved antibacterial properties compared to Rifampicin. The ability to readily modify the C-3 position allows for the fine-tuning of the molecule's activity, spectrum, and pharmacokinetic profile. While Rifampicin remains a critical therapeutic agent, the exploration of this compound derivatives offers a promising avenue for the discovery of new antibiotics to address the growing challenge of antimicrobial resistance. Rigorous and standardized experimental evaluation, as outlined in the provided protocols, is essential for the objective comparison and advancement of these promising compounds.

References

Validating the Target of Novel Rifamycin Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel rifamycin (B1679328) analogs, detailing their performance against established alternatives and supported by experimental data. The focus is on validating the engagement of these new chemical entities with their intended target, the bacterial DNA-dependent RNA polymerase (RNAP).

The rise of antibiotic resistance necessitates the development of new therapeutics that can overcome existing resistance mechanisms. Rifamycins (B7979662), a cornerstone in the treatment of mycobacterial infections, are facing increasing challenges due to resistance, primarily driven by mutations in the target enzyme's binding site and enzymatic inactivation of the drug. This guide delves into the validation of novel rifamycin analogs designed to combat these challenges, presenting key data and methodologies to aid in their evaluation.

Comparative Performance of Novel Rifamycin Analogs

The in vitro activity of novel rifamycin analogs is a critical indicator of their potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for several new analogs compared to established rifamycins against various bacterial strains, including those resistant to rifampicin.

Table 1: In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus
Compound/AnalogS. aureus (Rifampicin-Susceptible)S. aureus (Rifampicin-Resistant)Reference(s)
Rifampicin0.016>128[1]
Rifalazil0.002 - 0.032 - 512[2][3]
Novel Benzoxazinorifamycins (NCEs) 0.002 - 0.03 2 [3]
ABI-0043 0.001 Not Reported [1]
ABI-0418 <0.03 2 [2]
ABI-0420 <0.03 2 [2]
Table 2: In Vitro Activity (IC50 in µM) Against Bacterial RNA Polymerase
Compound/AnalogE. coli RNAP (Wild-Type)E. coli RNAP (Rifampicin-Resistant Mutant)M. tuberculosis RNAP (Wild-Type)M. tuberculosis RNAP (Rifampicin-Resistant Mutant)Reference(s)
Rifampicin (RMP)<0.005263 - ≥2000<0.005Not Reported[4][5]
Novel Scaffolds Similar inhibition across WT and resistant RNAPs Similar inhibition across WT and resistant RNAPs Active in culture below 200 µM Active in culture below 200 µM [5]
Table 3: In Vivo Efficacy of Novel Rifamycin Analogs
Compound/AnalogAnimal ModelBacterial StrainKey FindingsReference(s)
RifalazilMurine SepticemiaS. aureus (susceptible)ED50 of 0.063 mg/kg (IV)[2]
Novel Benzoxazinorifamycins (NCEs) Murine Septicemia S. aureus (susceptible) ED50 of 0.003 - 0.06 mg/kg (IV) [2]
ABI-0418 & ABI-0420 Murine Septicemia S. aureus (highly resistant) Showed efficacy against highly rifampin-resistant strains [2]
ABI-0043 Guinea Pig Tissue-Cage S. aureus Cure rates comparable to rifampin (58% vs 46%) [1][6]

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for rifamycins is the inhibition of bacterial RNA polymerase, which halts transcription and subsequently protein synthesis, leading to bacterial cell death.[7] Resistance to rifamycins predominantly arises from two mechanisms: mutations in the rpoB gene encoding the β-subunit of RNAP, which reduces drug binding affinity, and enzymatic inactivation of the antibiotic through ADP-ribosylation by Arr enzymes.[8]

rifamycin_mechanism cluster_drug Rifamycin Analog cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Drug Novel Rifamycin Analog RNAP Bacterial RNA Polymerase (RNAP) Drug->RNAP Binds to β-subunit Arr Arr Enzyme (ADP-ribosyltransferase) Drug->Arr Substrate for Transcription Transcription RNAP->Transcription Inhibits rpoB rpoB gene rpoB->RNAP Encodes β-subunit rpoB_mutation rpoB Mutation rpoB->rpoB_mutation Mutation Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Cessation leads to rpoB_mutation->RNAP Inactive_Drug Inactive Drug (ADP-ribosylated) Arr->Inactive_Drug Catalyzes experimental_workflow cluster_invitro In Vitro Validation cluster_exvivo Cell-Based & Ex Vivo Assays cluster_invivo In Vivo Validation cluster_decision Decision Point A Novel Rifamycin Analog Synthesis B In Vitro RNAP Inhibition Assay A->B Test direct target inhibition C MIC Determination vs. Susceptible Strains A->C Assess potency D MIC Determination vs. Resistant Strains C->D Evaluate activity against resistance E Intracellular Activity (e.g., in macrophages) D->E Test in more complex systems F Activity against Biofilms E->F G Pharmacokinetics/ Pharmacodynamics (PK/PD) F->G Characterize in vivo properties H Efficacy in Animal Infection Models G->H I Toxicity Studies H->I J Lead Candidate Selection I->J Go/No-Go for preclinical development

References

Navigating the Maze of Resistance: A Comparative Guide to 3-Formyl Rifamycin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance poses a significant threat to global health. Rifamycins (B7979662), a cornerstone in the treatment of mycobacterial infections, are not immune to this challenge. This guide provides a comprehensive comparison of the resistance mechanisms against 3-Formyl Rifamycin (B1679328), a key precursor to potent antibiotics like Rifampicin, and evaluates alternative therapeutic strategies. We present quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding of this critical area of research.

Unraveling the Mechanisms of Resistance to 3-Formyl Rifamycin

Resistance to this compound and its derivatives, most notably Rifampicin, is primarily driven by three key mechanisms: modification of the drug's molecular target, enzymatic inactivation of the antibiotic, and active efflux of the drug from the bacterial cell.

Target Modification: Alterations in RNA Polymerase

The most prevalent mechanism of high-level resistance to rifamycins involves mutations in the bacterial gene rpoB. This gene encodes the β-subunit of DNA-dependent RNA polymerase, the enzyme responsible for transcription.[1][2][3] The majority of these mutations are concentrated in a specific 81-base-pair region known as the Rifampicin Resistance-Determining Region (RRDR).[1][2][3] These genetic alterations lead to amino acid substitutions in the RNA polymerase, which in turn reduce the binding affinity of rifamycins, rendering them ineffective at inhibiting transcription.[1][4]

Enzymatic Inactivation: Molecular Sabotage

Bacteria have evolved a diverse arsenal (B13267) of enzymes that can chemically modify and inactivate rifamycins. These enzymatic modifications typically occur on the ansa chain of the rifamycin molecule, a structure crucial for its interaction with RNA polymerase.[5] The primary families of inactivating enzymes include:

  • ADP-ribosyltransferases (Arr): These enzymes catalyze the transfer of an ADP-ribose moiety to the rifamycin, sterically hindering its binding to the target.[5][6]

  • Glycosyltransferases (Rgt): These enzymes attach a sugar molecule to the antibiotic, rendering it inactive.[5][7]

  • Phosphotransferases (Rph): This class of enzymes adds a phosphate (B84403) group to the rifamycin, preventing its interaction with RNA polymerase.[8]

  • Monooxygenases: These enzymes hydroxylate the rifamycin molecule, leading to its inactivation.[5]

Efflux Pumps: The Revolving Door of Resistance

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[9][10][11] This mechanism often contributes to low-level resistance but can act synergistically with other resistance mechanisms to produce clinically significant resistance. Several different families of efflux pumps have been implicated in rifamycin resistance.[9][10]

Comparative Efficacy of Rifamycins and Alternatives

The following table summarizes the in-vitro activity of various rifamycins and alternative antibiotics against susceptible and resistant strains of Mycobacterium tuberculosis.

AntibioticWild-Type M. tuberculosis (MIC µg/mL)rpoB Mutant M. tuberculosis (MIC µg/mL)Mechanism of Action
Rifampicin 0.1 - 0.5> 1.0 (often much higher)Inhibits RNA polymerase
Rifabutin 0.03 - 0.125Variable, some mutants remain susceptibleInhibits RNA polymerase
Rifapentine 0.06 - 0.25> 1.0Inhibits RNA polymerase
Kanglemycin A 0.015 - 0.060.03 - 0.25Binds to RNA polymerase at the rifamycin-binding pocket but with a different conformation, overcoming some resistance mutations.[10][11]
Pseudouridimycin 4 - 64 - 6Nucleoside-analog inhibitor of bacterial RNA polymerase, binding to a different site than rifamycins.[9][12][13][14]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Investigating Resistance

Accurate characterization of resistance mechanisms is crucial for both clinical diagnostics and drug development. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution

Protocol:

  • Prepare Inoculum: Aseptically pick several colonies of the bacterial strain from a fresh agar (B569324) plate and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria).

  • Inoculation: Dilute the standardized bacterial inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial species (e.g., 37°C for 16-20 hours for many common bacteria).

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Sequencing of the rpoB Gene

Method: PCR Amplification and Sanger Sequencing

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard phenol-chloroform method.

  • PCR Amplification: Amplify the rpoB gene, particularly the RRDR, using specific primers. A common primer pair for amplifying the RRDR in M. tuberculosis is:

    • Forward Primer: 5'-GGT CGG CGA GCT GAT CCA A-3'

    • Reverse Primer: 5'-GGC ACG CTC ACC GTC GAA-3'

    • PCR Conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequence with a wild-type rpoB reference sequence to identify any mutations.

Efflux Pump Activity Assay

Method: Ethidium (B1194527) Bromide Accumulation Assay with an Efflux Pump Inhibitor (EPI)

Protocol:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension to wells with and without a known EPI (e.g., verapamil (B1683045) or carbonyl cyanide m-chlorophenylhydrazone - CCCP).

  • Substrate Addition: Add ethidium bromide to all wells at a final concentration that is a known substrate for the efflux pumps of the tested bacteria.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: An increase in fluorescence in the presence of the EPI compared to the control indicates that efflux pump activity is being inhibited, leading to the accumulation of ethidium bromide inside the cells.

Rifamycin Inactivation Assay

Method: Kirby-Bauer Bioassay

Protocol:

  • Prepare Indicator Strain: Prepare a lawn of a rifamycin-susceptible indicator strain (e.g., Bacillus subtilis or a susceptible strain of Staphylococcus aureus) on a Mueller-Hinton agar plate.

  • Culture Supernatant: Grow the test bacterial strain in a broth medium containing a known concentration of the rifamycin antibiotic for a specific period.

  • Sample Preparation: Centrifuge the culture to pellet the bacteria and collect the supernatant.

  • Disk Application: Impregnate sterile paper disks with the collected supernatant and with a control solution of the rifamycin at the initial concentration.

  • Incubation: Place the disks on the agar plate lawned with the indicator strain and incubate overnight at the appropriate temperature.

  • Result Interpretation: A smaller zone of inhibition around the disk with the culture supernatant compared to the control disk indicates that the test strain has inactivated the rifamycin in the medium.

Visualizing Resistance Pathways and Experimental Workflows

To further clarify the complex relationships and processes involved in this compound resistance, the following diagrams have been generated using Graphviz.

Resistance_Mechanisms cluster_drug This compound cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome Drug This compound Target_Mod Target Modification (rpoB mutation) Drug->Target_Mod Fails to bind Enzymatic_Inact Enzymatic Inactivation (e.g., Arr, Rgt, Rph) Drug->Enzymatic_Inact Is inactivated Efflux Efflux Pumps Drug->Efflux Is expelled Resistance Resistance Target_Mod->Resistance Enzymatic_Inact->Resistance Efflux->Resistance

Caption: Overview of the primary resistance mechanisms against this compound.

Experimental_Workflow Start Isolate Bacterial Strain MIC_Test MIC Determination Start->MIC_Test Resistant Resistant? MIC_Test->Resistant rpoB_Seq rpoB Sequencing Resistant->rpoB_Seq Yes Susceptible Susceptible Resistant->Susceptible No Mutation Mutation Found? rpoB_Seq->Mutation Efflux_Assay Efflux Pump Assay Efflux_Activity Efflux Activity? Efflux_Assay->Efflux_Activity Inactivation_Assay Inactivation Assay Inactivation Inactivation Found? Inactivation_Assay->Inactivation Mutation->Efflux_Assay No Target_Mod Target Modification Resistance Mutation->Target_Mod Yes Efflux_Activity->Inactivation_Assay No Efflux_Res Efflux-Mediated Resistance Efflux_Activity->Efflux_Res Yes Enzymatic_Res Enzymatic Inactivation Resistance Inactivation->Enzymatic_Res Yes

Caption: A logical workflow for the experimental characterization of rifamycin resistance.

Target_Modification_Pathway Rifamycin This compound WT_RNAP Wild-Type RNA Polymerase (RpoB) Rifamycin->WT_RNAP Binds Mut_RNAP Mutant RNA Polymerase (RpoB) Rifamycin->Mut_RNAP Binding Reduced Transcription_Blocked Transcription Blocked WT_RNAP->Transcription_Blocked Transcription_Active Transcription Continues Mut_RNAP->Transcription_Active Bacterial_Death Bacterial Cell Death Transcription_Blocked->Bacterial_Death Bacterial_Survival Bacterial Survival (Resistance) Transcription_Active->Bacterial_Survival

Caption: The impact of rpoB mutation on the action of this compound.

Enzymatic_Inactivation_Pathway Active_Rifamycin Active This compound Inactivating_Enzyme Inactivating Enzyme (e.g., Arr, Rgt) Active_Rifamycin->Inactivating_Enzyme Inactive_Rifamycin Inactive Rifamycin Metabolite Inactivating_Enzyme->Inactive_Rifamycin Modification RNAP RNA Polymerase Inactive_Rifamycin->RNAP No_Binding No Binding RNAP->No_Binding Transcription_Continues Transcription Continues No_Binding->Transcription_Continues Resistance Resistance Transcription_Continues->Resistance

Caption: Mechanism of enzymatic inactivation of this compound leading to resistance.

References

New Hope in the Fight Against Drug-Resistant Bacteria: A Comparative Guide to 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a grave threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising candidates are derivatives of 3-Formyl Rifamycin, a scaffold that has yielded potent antibiotics against a spectrum of formidable, drug-resistant bacteria. This guide offers an objective comparison of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for the next generation of antibiotics.

Executive Summary

Rifamycins, a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, have long been a cornerstone in the treatment of mycobacterial infections.[1] However, their efficacy is increasingly challenged by the emergence of resistant strains. Modifications at the 3-formyl position of the rifamycin SV core have led to the development of new derivatives with enhanced activity against several high-priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis and Mycobacterium abscessus. This guide synthesizes the available data on these derivatives, focusing on their in vitro potency and in vivo efficacy.

Comparative Efficacy of this compound Derivatives

The antibacterial activity of several key this compound derivatives against clinically relevant resistant bacteria is summarized below. These derivatives demonstrate significant improvements in potency compared to the parent compound, rifampicin.

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables present a compilation of MIC values for various derivatives against resistant bacterial strains.

DerivativeBacterial StrainResistance ProfileMIC (µg/mL)Reference
Rifampicin (Control) M. abscessus ATCC 19977->32
Compound 5j (C25-modified) M. abscessus ATCC 19977-2-8[2]
Compound 5n (C25-modified) M. abscessus Clinical Isolates-<0.5[3]
Rifampicin (Control) RIF-susceptible M. tuberculosis-≤0.5[4]
T9 RIF-susceptible M. tuberculosis-≤0.25[4]
T9 RIF-resistant M. tuberculosis-Lower than Rifampicin[4]
Rifampicin (Control) M. avium complex (MAC)-≤2.0[4]
T9 M. avium complex (MAC)-≤0.125[4]
Rifalazil (KRM-1648) Methicillin-susceptible S. aureus (MSSA)-0.0078 (MIC₅₀)[5]
Rifalazil (KRM-1648) Methicillin-resistant S. aureus (MRSA)-0.0078 (MIC₅₀)[5]
Novel Benzoxazinorifamycins Rifampin-susceptible S. aureus-0.002 - 0.03[6]

Table 1: In Vitro Activity (MIC) of this compound Derivatives against Mycobacteria and S. aureus

In Vivo Efficacy: Murine Infection Models

Preclinical animal models are crucial for evaluating the therapeutic potential of new antibiotic candidates. The 50% effective dose (ED₅₀) is a common metric used to quantify in vivo efficacy.

DerivativeAnimal ModelBacterial StrainED₅₀ (mg/kg)Route of AdministrationReference
Rifalazil (KRM-1648) Murine SepticemiaS. aureus Smith0.063Intravenous (i.v.)[6]
Rifampin Murine SepticemiaS. aureus Smith0.062Intravenous (i.v.)[6]
Novel Benzoxazinorifamycins Murine SepticemiaRifampin-susceptible S. aureus0.003 - 0.06Intravenous (i.v.)[6]

Table 2: In Vivo Efficacy of this compound Derivatives

Overcoming Resistance Mechanisms

A key advantage of novel this compound derivatives is their ability to circumvent common resistance mechanisms. One such mechanism in Mycobacterium abscessus is the enzymatic inactivation of rifamycins via ADP-ribosylation, catalyzed by the Arr enzyme.[7] This modification at the C23 hydroxyl group of the rifamycin core prevents the antibiotic from binding to its target, the bacterial RNA polymerase.

Certain derivatives, particularly those with modifications at the C25 position, have been specifically designed to be poor substrates for the Arr enzyme. The bulky substituents at C25 sterically hinder the ADP-ribosylation at the adjacent C23 position, thereby restoring antibacterial activity.[2][8][9]

G cluster_resistance ADP-Ribosylation Resistance Mechanism cluster_overcoming Overcoming Resistance with C25-Modified Derivatives Rifamycin Rifamycin Arr_Enzyme Arr Enzyme (ADP-ribosyltransferase) Rifamycin->Arr_Enzyme Substrate Inactive_Rifamycin Inactive ADP-ribosylated Rifamycin Arr_Enzyme->Inactive_Rifamycin Catalyzes ADP-ribosylation RNAP Bacterial RNA Polymerase (Target) Inactive_Rifamycin->RNAP Cannot Bind No_Inhibition RNA Synthesis Continues RNAP->No_Inhibition C25_Derivative C25-Modified Rifamycin Derivative Arr_Enzyme_2 Arr Enzyme C25_Derivative->Arr_Enzyme_2 Poor Substrate (Steric Hindrance) RNAP_2 Bacterial RNA Polymerase (Target) C25_Derivative->RNAP_2 Binds to Target Inhibition RNA Synthesis Inhibited RNAP_2->Inhibition

Mechanism of Resistance and Evasion

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, standardized experimental protocols are paramount. Below are detailed methodologies for key assays cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13]

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours for S. aureus and for 3-5 days for mycobacteria.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Sepsis Model

This protocol outlines a general procedure for assessing the in vivo efficacy of antimicrobial agents.[1][14][15][16][17]

G Start Start Infection Induce Sepsis in Mice (e.g., Intraperitoneal injection of bacteria) Start->Infection Treatment Administer this compound Derivative (or vehicle control) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 24-48 hours post-infection) Monitoring->Endpoint Bacterial_Load Determine Bacterial Load (CFU in blood/organs) Endpoint->Bacterial_Load Data_Analysis Compare Treatment vs. Control Groups Bacterial_Load->Data_Analysis End End Data_Analysis->End

Murine Sepsis Model Workflow
  • Infection: Mice are infected with a lethal dose of the resistant bacterial strain (e.g., MRSA) via intraperitoneal injection.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), cohorts of mice are treated with the this compound derivative at various doses, a vehicle control, or a standard-of-care antibiotic.

  • Monitoring: The survival of the animals is monitored over a period of several days.

  • Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours), a subset of animals from each group is euthanized, and blood and/or organs are collected to determine the bacterial load (Colony Forming Units per mL or gram of tissue).

  • Data Analysis: The ED₅₀ is calculated based on the survival data. The reduction in bacterial load in the treatment groups is compared to the control group.

Intracellular Activity Assessment (Gentamicin Protection Assay)

This assay is used to determine the ability of an antibiotic to kill bacteria that have invaded and reside within host cells.[18][19][20]

  • Cell Culture and Infection: A monolayer of macrophages (e.g., THP-1 or J774.2) is cultured in 24-well plates.[18] The cells are then infected with the bacterial strain (e.g., M. abscessus) at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for bacterial entry into the macrophages, the cell culture medium is replaced with a medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin or amikacin) to kill any remaining extracellular bacteria.

  • Treatment with Test Compound: The cells are then washed and incubated with a medium containing the this compound derivative at various concentrations.

  • Cell Lysis and Bacterial Enumeration: At different time points, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on appropriate agar to determine the number of viable intracellular bacteria (CFU/mL).

  • Analysis: The reduction in intracellular bacterial load in the presence of the test compound is compared to an untreated control.

Conclusion and Future Directions

The data presented in this guide highlight the significant potential of this compound derivatives as a promising class of antibiotics to combat drug-resistant bacteria. Their enhanced potency and ability to overcome specific resistance mechanisms warrant further investigation and development. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to pave the way for clinical trials. The continued exploration of this chemical scaffold is a critical endeavor in the global fight against antimicrobial resistance.

References

In Vivo Performance of Novel Rifamycin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of novel rifamycin (B1679328) derivatives, with a focus on their antibacterial properties. While the development of novel 3-Formyl Rifamycin compounds is an active area of research, publicly available in vivo data for these specific analogs, particularly in oncology, is limited. Therefore, this guide draws upon published studies of closely related rifamycin derivatives, many of which originate from the versatile this compound SV scaffold. The data presented here, derived from various murine infection models, offers valuable insights into the structure-activity relationships and in vivo potential of this important class of antibiotics.

Comparative Efficacy of Novel Rifamycin Derivatives

The following tables summarize the in vivo antibacterial activity of various rifamycin derivatives compared to standard treatments like rifampin and rifalazil. These studies highlight the potential for novel analogs to achieve greater potency and efficacy against both susceptible and resistant bacterial strains.

Table 1: Efficacy in Murine Septicemia Model against Staphylococcus aureus
CompoundIntravenous ED50 (mg/kg)[1]Oral ED50 (mg/kg)[1]
Rifampin 0.060.13 - 0.4
Rifalazil 0.060.04 - 0.13
Novel Benzoxazinorifamycins (Range) 0.003 - 0.060.015 - 0.13
Table 2: Efficacy in Murine Model of Disseminated Mycobacterium avium Infection
Compound/CombinationDosage (mg/kg)Log10 CFU Reduction in Spleen[2]Log10 CFU Reduction in Lungs[2]
Rifabutin 20~2.0 - 2.5Not specified
Rifapentine 20~2.0 - 2.5Not specified
P/DEA 20<2.0Not specified
CGP 7040 20<2.0Not specified
Rifabutin + Ethambutol 20 + 125Slight increase vs. Rifabutin aloneNot specified
Rifapentine + Ethambutol 20 + 125Not specifiedModest increase vs. Rifapentine alone
Rifapentine + Clofazimine 20 + 20Not specifiedIncreased activity

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following protocols are based on the methodologies described in the cited literature.

Murine Septicemia Model[1]

This model assesses the efficacy of compounds in a systemic infection.

  • Infection: Male CD-1 mice are intraperitoneally injected with a lethal dose of Staphylococcus aureus suspended in a mucin-based solution.

  • Treatment: Compounds are administered intravenously (i.v.) or orally (p.o.) as a single dose shortly after infection.

  • Endpoint: Survival is monitored for a defined period (e.g., 7 days).

  • Data Analysis: The 50% effective dose (ED50), the dose at which 50% of the animals survive, is calculated.

Murine Thigh Infection Model[1]

This model evaluates the local efficacy of antimicrobial agents.

  • Infection: The thigh muscles of mice are injected with a suspension of S. aureus.

  • Treatment: Compounds are administered at various doses.

  • Endpoint: After a set time (e.g., 24 hours), the thigh muscles are excised, homogenized, and the number of colony-forming units (CFU) is determined by plating on agar (B569324).

  • Data Analysis: Efficacy is measured by the reduction in bacterial CFU in treated animals compared to untreated controls.

Disseminated Mycobacterium avium Complex (MAC) Infection Model[2]

This model is used to evaluate drugs against opportunistic mycobacterial infections.

  • Infection: Beige (C57BL/6J; bgj/bgj) mice are intravenously infected with a suspension of M. avium.

  • Treatment: Therapy is initiated a set number of days post-infection and continues for a specified duration.

  • Endpoint: At the end of the treatment period, spleens and lungs are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU).

  • Data Analysis: The log10 reduction in CFU in treated versus untreated animals is calculated to determine the in vivo activity of the compounds.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described in vivo experiments.

Murine_Septicemia_Model cluster_setup Animal Preparation cluster_treatment Treatment Groups cluster_observation Observation & Endpoint start CD-1 Mice infection Intraperitoneal Injection of S. aureus start->infection treatment_iv IV Administration infection->treatment_iv treatment_po Oral Administration infection->treatment_po control Vehicle Control infection->control observation Monitor Survival (e.g., 7 days) treatment_iv->observation treatment_po->observation control->observation endpoint Calculate ED50 observation->endpoint

Caption: Workflow for the Murine Septicemia Model.

Murine_Thigh_Infection_Model cluster_setup Infection cluster_treatment Treatment cluster_analysis Analysis start Mice infection Intramuscular Injection of S. aureus into Thigh start->infection treatment Compound Administration infection->treatment control Vehicle Control infection->control harvest Excise Thigh Muscle (24h post-treatment) treatment->harvest control->harvest homogenize Homogenize Tissue harvest->homogenize plate Plate for CFU Count homogenize->plate endpoint Determine Log Reduction in CFU plate->endpoint

Caption: Workflow for the Murine Thigh Infection Model.

Signaling Pathways and Drug Action

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme in transcription.

Rifamycin_Mechanism rifamycin Rifamycin Derivative rnap Bacterial DNA-dependent RNA Polymerase (RNAP) rifamycin->rnap Inhibits transcription Transcription (RNA Synthesis) rnap->transcription protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth

Caption: Mechanism of Action of Rifamycin Antibiotics.

References

Comparative Analysis of 3-Formyl Rifamycin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Formyl Rifamycin (B1679328) analogs, supported by experimental data. It delves into their antibacterial potency, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction

3-Formyl Rifamycin SV stands as a crucial intermediate in the semi-synthesis of a multitude of rifamycin derivatives.[1] The strategic modification of the 3-formyl group allows for the development of analogs with potentially enhanced antimicrobial efficacy, improved pharmacokinetic profiles, and the ability to overcome bacterial resistance. This guide offers a comparative analysis of various this compound analogs, presenting quantitative data on their biological activity and detailed methodologies for key experiments.

Data Presentation: Comparative Antibacterial Activity

The antibacterial potency of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values of selected analogs against key bacterial pathogens. Lower MIC values indicate greater potency.

Table 1: Comparative in vitro activity (MIC in µg/mL) of this compound Analogs against Mycobacterium tuberculosis

Compound/AnalogM. tuberculosis (Rifampin-Sensitive)M. tuberculosis (Rifampin-Resistant)Reference
Rifampicin (RFP)0.05 - 1.25>128[2][3]
Rifabutin (RBU)0.035 - 0.07-[2]
KRM-1648 (Rifalazil)0.002 - 0.032[3][4]
KRM-16570.035 - 0.07-[2]
KRM-16680.035 - 0.07-[2]
KRM-16740.035 - 0.07-[2]
KRM-23120.035 - 0.07-[2]
ABI-0418<0.032[4]
ABI-0420<0.032[4]

Table 2: Comparative in vitro activity (MIC in µg/mL) of this compound Analogs against Staphylococcus aureus

Compound/AnalogS. aureus (Rifampin-Sensitive)S. aureus (Rifampin-Resistant)Reference
Rifampicin (RIF)0.016>128[3][5]
Rifalazil (RFZ)0.002 - 0.032 - 512[3][4]
ABI-00430.001-[5]
Novel Benzoxazinorifamycins (NCEs)0.002 - 0.032[4]

Experimental Protocols

General Synthesis of this compound Analogs (Hydrazones and Oximes)

The versatile 3-formyl group of rifamycin SV serves as a reactive handle for the synthesis of a wide array of derivatives, most notably hydrazones and oximes.[6][7]

Materials:

  • This compound SV

  • Appropriate hydrazine (B178648) or hydroxylamine (B1172632) derivative

  • Anhydrous solvent (e.g., tetrahydrofuran, ethanol)

  • Catalyst (e.g., glacial acetic acid, if necessary)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound SV in the chosen anhydrous solvent under an inert atmosphere.

  • Add a stoichiometric equivalent or a slight excess of the desired hydrazine or hydroxylamine derivative to the solution.

  • If required, add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the desired this compound analog.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized analogs is determined to quantify their antibacterial potency. The broth microdilution method is a standard and widely used technique.[8][9]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Synthesized rifamycin analogs

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (broth only)

  • Growth control (broth with bacteria)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each analog is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. Control wells are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the analog at which there is no visible growth of the bacteria.

For slow-growing mycobacteria like M. tuberculosis, specialized methods such as the radiometric BACTEC system are often employed for faster and more sensitive detection of growth inhibition.[10][11][12][13]

Mandatory Visualization

experimental_workflow Experimental Workflow for Synthesis and Evaluation of this compound Analogs cluster_synthesis Synthesis of Analogs cluster_evaluation Antibacterial Evaluation cluster_data Data Analysis start This compound SV reaction Reaction with Hydrazine/Hydroxylamine start->reaction purification Purification reaction->purification analog Pure Analog purification->analog mic_prep Prepare Serial Dilutions analog->mic_prep incubation Inoculate and Incubate mic_prep->incubation inoculum_prep Prepare Bacterial Inoculum inoculum_prep->incubation mic_determination Determine MIC incubation->mic_determination sar Structure-Activity Relationship (SAR) Analysis mic_determination->sar

Caption: Workflow for synthesis and evaluation of analogs.

signaling_pathway Mechanism of Action of Rifamycin Analogs rifamycin Rifamycin Analog rnap Bacterial DNA-dependent RNA Polymerase (RNAP) rifamycin->rnap Binds to β-subunit inhibition Inhibition rifamycin->inhibition transcription Transcription (RNA Synthesis) rnap->transcription Catalyzes protein_synthesis Protein Synthesis transcription->protein_synthesis bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth cell_death Bacterial Cell Death bacterial_growth->cell_death leads to inhibition->transcription Blocks RNA elongation inhibition->cell_death

Caption: Mechanism of action of Rifamycin analogs.

References

New Rifamycin Derivatives Show Promise in Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of rifamycin (B1679328) derivatives is demonstrating significant potential in the fight against challenging bacterial pathogens, including those resistant to current antibiotic therapies. In-depth comparative studies reveal that novel compounds, such as UMN-120, UMN-121, ABI-0043, and the C25-modified derivative 5j, exhibit potent antibacterial activity, in some cases surpassing that of established rifamycins (B7979662) like rifampin and rifabutin.

These findings offer a beacon of hope for researchers and drug development professionals grappling with the escalating threat of antimicrobial resistance. The enhanced efficacy of these new derivatives is attributed to structural modifications designed to overcome common resistance mechanisms, such as enzymatic inactivation. This guide provides a comprehensive comparison of the antibacterial activity of these new rifamycin derivatives, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these promising therapeutic candidates.

Comparative Antibacterial Activity

The in vitro antibacterial activity of the new rifamycin derivatives has been rigorously evaluated against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key indicator of antibacterial potency. The data, summarized in the table below, highlights the superior activity of the novel derivatives compared to rifampin.

CompoundBacteriumMIC (µg/mL)Reference
UMN-120 Mycobacterium abscessusMIC₅₀: 0.10 µM[1]
MIC₉₀: 0.31 µM[1]
UMN-121 Mycobacterium abscessusMIC₅₀: 0.13 µM[1]
MIC₉₀: 0.40 µM[1]
ABI-0043 Staphylococcus aureus (MSSA & MRSA)0.001 - 0.008[2][3][4]
Rifamycin derivative 5j Mycobacterium abscessus2[5]
Rifampin Staphylococcus aureus0.016[2][6]
Rifabutin Mycobacterium abscessusMIC₅₀: 4.7 µM[1]
MIC₉₀: 9.1 µM[1]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key antibacterial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL[7].

  • Serial Dilution: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations[8].

  • Inoculation: Each well is inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL[8]. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours[8].

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth[9].

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: A standardized bacterial inoculum is prepared as described for the MIC assay. The antimicrobial agent is added to flasks containing CAMHB at concentrations corresponding to multiples of its MIC (e.g., 1x, 4x, 16x MIC)[7][10]. A growth control flask without the antibiotic is also included.

  • Inoculation and Incubation: The flasks are inoculated with the bacterial suspension and incubated at 37°C with shaking[7].

  • Sampling and Plating: Aliquots are withdrawn from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours)[7]. Serial dilutions of these aliquots are plated on appropriate agar (B569324) plates.

  • Colony Counting: After incubation of the plates, the number of viable colonies is counted to determine the CFU/mL at each time point[7].

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count[10].

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential toxicity of the new compounds to mammalian cells.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a specific density and incubated overnight to allow for attachment[11].

  • Compound Treatment: The cells are then treated with serial dilutions of the antimicrobial agent and incubated for a specified period (e.g., 24, 48, or 72 hours)[11].

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals[12].

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength[11].

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined[11].

Visualizing the Pathways and Processes

To further elucidate the context of this research, the following diagrams illustrate the mechanism of action of rifamycins, the pathways of bacterial resistance, and the general workflow for validating antibacterial activity.

Experimental Workflow for Antibacterial Activity Validation cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis & Interpretation MIC Determination MIC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Cytotoxicity Assay Cytotoxicity Assay Time-Kill Assay->Cytotoxicity Assay Animal Infection Model Animal Infection Model Cytotoxicity Assay->Animal Infection Model Efficacy Studies Efficacy Studies Animal Infection Model->Efficacy Studies Comparative Analysis Comparative Analysis Efficacy Studies->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation End End Report Generation->End Start Start Start->MIC Determination Rifamycin Mechanism of Action and Resistance Pathways cluster_0 Rifamycin Action cluster_1 Resistance Mechanisms Rifamycin Derivative Rifamycin Derivative Bacterial DNA-dependent RNA Polymerase (RNAP) Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin Derivative->Bacterial DNA-dependent RNA Polymerase (RNAP) Binds to β-subunit Enzymatic Inactivation (e.g., ADP-ribosylation) Enzymatic Inactivation (e.g., ADP-ribosylation) Rifamycin Derivative->Enzymatic Inactivation (e.g., ADP-ribosylation) Inhibition of Transcription Inhibition of Transcription Bacterial DNA-dependent RNA Polymerase (RNAP)->Inhibition of Transcription Blocks RNA elongation Bacterial Cell Death Bacterial Cell Death Inhibition of Transcription->Bacterial Cell Death Mutation in rpoB gene Mutation in rpoB gene Altered RNAP Structure Altered RNAP Structure Mutation in rpoB gene->Altered RNAP Structure Reduced Rifamycin Binding Reduced Rifamycin Binding Altered RNAP Structure->Reduced Rifamycin Binding Bacterial Survival Bacterial Survival Reduced Rifamycin Binding->Bacterial Survival Inactivated Rifamycin Inactivated Rifamycin Enzymatic Inactivation (e.g., ADP-ribosylation)->Inactivated Rifamycin Inactivated Rifamycin->Bacterial Survival

References

A Head-to-Head In Vitro Comparison of Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various rifamycin (B1679328) derivatives, supported by experimental data. The focus is on antibacterial activity, mechanism of action, and resistance profiles to aid in the evaluation of these potent antibiotics.

Rifamycins (B7979662) are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, making them a critical tool in combating bacterial infections, most notably tuberculosis.[][2] This guide delves into the in vitro performance of several key derivatives, including the widely used rifampicin (B610482), alongside rifabutin, rifapentine, and rifaximin, as well as novel analogs.

Comparative Antibacterial Potency

The in vitro efficacy of rifamycin derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2] A lower MIC value indicates greater potency. The following tables summarize the MIC values for various rifamycin derivatives against a range of bacterial species, including clinically relevant pathogens and mycobacteria.

CompoundStaphylococcus aureus (MRSA, VRSA, VRE)Enterococcus faecium (VRE)Reference
Rifastures (novel spiropiperidyl rifamycin derivatives) ≤0.063 µg/mL≤0.063 µg/mL[3]
Rifampicin --
Rifabutin --

Table 1: MIC of Novel Rifamycin Derivatives Against Resistant Strains. [3]

CompoundMycobacterium avium complex (clinical isolates)Mycobacterium kansasiiMycobacterium abscessusReference
Rifampicin MIC90: ≤2.0 mg/L->32 mg/L[4][5]
Rifabutin MIC90: ≤0.125 mg/LMIC50/90: ≤0.062 µg/mLMIC50/90: 4 to >64 µg/mL[4][5][6]
Rifapentine MIC90: ≤2.0 mg/L--[4][5]
Rifaximin --MIC50/90: >64 µg/mL[5][6]

Table 2: MIC of Rifamycin Derivatives Against Mycobacterium spp. [4][5][6]

CompoundStaphylococcus aureus (PJI-associated)Staphylococcus epidermidis (PJI-associated)Reference
Rifampin MBBC50: 8 µg/mLMBBC50: 2 µg/mL[7]
Rifabutin MBBC50: 1 µg/mLMBBC50: 0.06 µg/mL[7]
Rifapentine MBBC50: 2 µg/mLMBBC50: 0.25 µg/mL[7]
Rifaximin MBBC50: 4 µg/mLMBBC50: 0.5 µg/mL[7]

Table 3: Minimum Biofilm Bactericidal Concentrations (MBBC) Against Staphylococci from Periprosthetic Joint Infections (PJI). [7]

Mechanism of Action: Inhibition of RNA Polymerase

Rifamycins exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[][2] This binding physically obstructs the path of the elongating RNA molecule, thereby inhibiting the synthesis of bacterial RNA and subsequently halting protein production, which is essential for bacterial survival.[][2] A significant advantage of rifamycins is their high selectivity for prokaryotic RNAP over its mammalian counterpart, which contributes to their favorable safety profile.[2]

Structural modifications to the rifamycin core, particularly at the C-3 and C-4 positions, have led to the development of derivatives with enhanced activity and improved pharmacokinetic properties without altering the fundamental mechanism of action.[3]

Mechanism of Action of Rifamycins cluster_transcription Transcription Process Rifamycin Rifamycin Derivative RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP binds to β-subunit RNA RNA Transcript RNAP->RNA synthesizes RNAP->RNA elongation blocked DNA Bacterial DNA DNA->RNAP binds to Protein Bacterial Proteins RNA->Protein synthesis inhibited CellDeath Bacterial Cell Death Protein->CellDeath leads to

Caption: Mechanism of action of Rifamycin antibiotics.

Resistance Profile

A significant limitation of rifamycin monotherapy is the rapid development of resistance, primarily through mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[8][9][10] These mutations alter the drug's binding site, reducing its inhibitory effect.[9][10] Combination therapy is therefore a common strategy to mitigate the emergence of resistance.[8]

Novel rifamycin derivatives are being developed that retain activity against rifampin-resistant strains.[9][10] For instance, some new chemical entities (NCEs) have demonstrated significant activity against S. aureus strains with known rpoB mutations that confer high-level resistance to rifampin.[10]

Cytotoxicity

While generally exhibiting selective toxicity towards bacteria, high concentrations of rifamycins can be cytotoxic to eukaryotic cells.[11] For example, one study on rifampicin showed that cell viability remained above 70% for concentrations up to 50 µg/mL in primary keratinocytes, fibroblasts, and immortalized cell lines over 72 hours.[11][12] However, at a concentration of 200 µg/mL, a significant drop in cell viability was observed.[11][12] It is crucial to determine the cytotoxic profile of any new derivative in relevant cell lines.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method [13][14][15]

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Inoculum: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13][14] This suspension is then diluted in a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[14]

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of the rifamycin derivative are prepared in the broth within a 96-well microtiter plate.[14][15]

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.[14][15] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.[13][15] The plate is then incubated at 35-37°C for 16-20 hours.[13][14]

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[13][14]

Broth Microdilution Workflow for MIC Determination Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of Rifamycin Derivative in 96-well plate PrepDilutions->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate ReadResults Read MIC (Lowest concentration with no visible growth) Incubate->ReadResults End End ReadResults->End

Caption: Experimental workflow for determining MIC.

2. Agar Dilution Method [2][13]

This method involves incorporating the antibiotic into an agar medium, which is then inoculated with the test organism.

  • Preparation of Agar Plates: A series of two-fold dilutions of the rifamycin derivative are added to molten Mueller-Hinton Agar (MHA) at 45-50°C.[2] The agar is then poured into sterile Petri dishes and allowed to solidify.[14] A drug-free control plate is also prepared.[14]

  • Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described for the broth microdilution method.[13][14]

  • Inoculation: A standardized inoculum of approximately 1-2 x 10⁴ CFU is spotted onto the surface of each agar plate, often using a multipoint inoculator.[14]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[14]

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth on the agar surface.[2]

RNA Polymerase Inhibition Assay[15]

This assay directly measures the inhibitory effect of a compound on the activity of purified RNA polymerase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template with a known promoter, and ribonucleoside triphosphates (rNTPs), one of which is typically labeled for detection.[15]

  • Inhibitor Addition: The rifamycin derivative is added to the reaction mixture at various concentrations.[15]

  • Transcription Initiation and Incubation: The reaction is initiated and incubated at 37°C to allow for RNA synthesis.[15]

  • Quantification: The amount of synthesized RNA is quantified to determine the extent of inhibition by the rifamycin derivative. The concentration required to inhibit transcription by 50% (IC₅₀) can then be calculated.[15]

In Vitro Transcription Inhibition Assay Workflow Start Start PrepMixture Prepare Reaction Mixture (Purified RNAP, DNA template, rNTPs) Start->PrepMixture AddInhibitor Add Rifamycin Derivative (various concentrations) PrepMixture->AddInhibitor InitiateTx Initiate Transcription and Incubate (37°C) AddInhibitor->InitiateTx QuantifyRNA Quantify Synthesized RNA InitiateTx->QuantifyRNA CalcIC50 Calculate IC50 QuantifyRNA->CalcIC50 End End CalcIC50->End

Caption: Workflow for an In Vitro Transcription Inhibition Assay.

Conclusion

The in vitro data demonstrate that while rifampicin remains a cornerstone antibiotic, newer rifamycin derivatives and novel analogs exhibit significant promise. Rifabutin, for instance, shows superior potency against Mycobacterium avium complex compared to other tested rifamycins.[5][6] Furthermore, emerging derivatives show potential for overcoming existing resistance mechanisms.[3][10] The continued exploration of this valuable class of antibiotics is essential in the ongoing effort to combat bacterial infections and antimicrobial resistance. The standardized in vitro assays detailed in this guide are fundamental for the evaluation and development of the next generation of rifamycin therapeutics.

References

A Comparative Guide to Cross-Resistance in 3-Formyl Rifamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of 3-Formyl Rifamycin (B1679328) analogs, with a focus on novel derivatives compared to established rifamycins (B7979662). The information herein is supported by experimental data from published studies to aid in the research and development of new antibacterial agents to combat drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb).

Introduction to Rifamycin Resistance

Rifamycins, a cornerstone of tuberculosis treatment, exert their bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription. The vast majority of resistance to this class of antibiotics arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations, typically clustered in an 81-bp region known as the Rifampicin (B610482) Resistance-Determining Region (RRDR), alter the drug's binding site, reducing its efficacy.[1][2] While high-level cross-resistance is common among clinically used rifamycins like rifampicin, rifabutin, and rifapentine, the development of novel analogs from the versatile precursor 3-Formyl Rifamycin SV offers a promising strategy to overcome existing resistance mechanisms.[3][]

Data Presentation: Comparative Efficacy of Rifamycin Analogs

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various rifamycin analogs against susceptible and resistant strains of Mycobacterium tuberculosis. The data highlights how specific rpoB mutations impact the activity of these compounds.

Table 1: MICs of Clinically Used Rifamycins Against M. tuberculosis Strains with Common rpoB Mutations

M. tuberculosis StrainrpoB MutationRifampicin MIC (µg/mL)Rifabutin MIC (µg/mL)Rifapentine MIC (µg/mL)
H37Rv (Wild-Type)None0.06 - 0.250.015 - 0.060.03 - 0.12
Resistant Isolate 1D516V>320.25 - 1.0>16
Resistant Isolate 2H526Y>64>4>16
Resistant Isolate 3S531L>64>4>16

Data compiled from multiple sources. MIC values can vary based on experimental conditions.[1][5]

Table 2: MICs of Novel C-3-(N-alkyl-aryl)-aminomethyl Rifamycin SV Analogs Against Wild-Type and Rifampicin-Resistant M. tuberculosis Strains

CompoundM. tuberculosis StrainrpoB MutationMIC (µM)MIC (µg/mL)
Rifampicin (Control) H37RvWild-Type0.20.16
H37RvS522L>10>8.23
H37RvS531L>10>8.23
H37RvH455D>10>8.23
Analog 8 H37RvWild-Type0.050.04
HN-878Wild-Type0.020.02
Analog 14 H37RvWild-Type0.10.09
H37RvS522L32.68
H37RvS531L>10>8.93
H37RvH455D>10>8.93
Analog 15 H37RvWild-Type0.10.09
H37RvS522L32.84
H37RvS531L>10>9.47
H37RvH455D>10>9.47

Data derived from a study by Zloh et al. (2021) on novel C-3 substituted rifamycin SV analogs.[3][6] Analogs 14 and 15, with tryptamine (B22526) and para-methyl-sulfonylbenzylamine C3-substituents respectively, show notable activity against the S522L mutant strain, which confers high-level resistance to Rifampicin.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for the broth microdilution method to determine the MIC of this compound analogs against Mycobacterium tuberculosis.

1. Preparation of Reagents and Media:

  • Bacterial Strains: Use standardized strains of M. tuberculosis (e.g., H37Rv for susceptible control) and well-characterized rifampicin-resistant clinical isolates.

  • Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase), and 0.05% Tween 80 is commonly used.

  • Antibiotic Stock Solutions: Prepare high-concentration stock solutions of the this compound analogs in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Sterilize by filtration through a 0.22 µm filter.

2. Inoculum Preparation:

  • Grow M. tuberculosis strains in supplemented Middlebrook 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • Dispense 100 µL of the growth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the antibiotic stock solution to the first column of wells.

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.

  • The final volume in the dilution wells should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control (medium and inoculum, no drug) and a sterility control (medium only).

4. Incubation and Reading:

  • Seal the plates to prevent evaporation and incubate at 37°C. For M. tuberculosis, incubation can take 7-14 days.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. Growth can be assessed visually or by using a viability indicator such as Resazurin.

Workflow for Cross-Resistance Assessment

The determination of cross-resistance involves comparing the MIC of novel analogs against a panel of bacterial strains with known resistance mechanisms to a parent compound (e.g., rifampicin).

Mandatory Visualizations

G Mechanism of Rifamycin Action and Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Rifamycin_Analog Rifamycin Analog RNAP RNA Polymerase (rpoB subunit) Rifamycin_Analog->RNAP Binds to β-subunit Rifamycin_Analog->RNAP Inhibition Altered_RNAP Altered RNA Polymerase Rifamycin_Analog->Altered_RNAP Reduced Binding Transcription_Initiation Transcription Initiation RNAP->Transcription_Initiation mRNA_Synthesis mRNA Synthesis Transcription_Initiation->mRNA_Synthesis Protein_Synthesis Protein Synthesis mRNA_Synthesis->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth rpoB_Mutation rpoB Gene Mutation rpoB_Mutation->Altered_RNAP Results in Altered_RNAP->Transcription_Initiation Transcription Proceeds

Caption: Mechanism of rifamycin action and resistance.

G Experimental Workflow for Cross-Resistance Determination cluster_0 Preparation cluster_1 MIC Assay (Broth Microdilution) cluster_2 Data Analysis Select_Strains Select Bacterial Strains (Wild-Type & rpoB Mutants) Inoculum_Prep Prepare Standardized Bacterial Inoculum Select_Strains->Inoculum_Prep Prepare_Analogs Prepare Stock Solutions of this compound Analogs Serial_Dilution Perform 2-fold Serial Dilutions of Analogs in 96-well Plates Prepare_Analogs->Serial_Dilution Prepare_Media Prepare Growth Medium (e.g., Middlebrook 7H9) Prepare_Media->Serial_Dilution Inoculation Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Plates (37°C, 7-14 days for Mtb) Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC Tabulate_Data Tabulate MIC Values for all Analogs and Strains Read_MIC->Tabulate_Data Compare_MICs Compare MICs of Analogs against WT vs. Mutant Strains Tabulate_Data->Compare_MICs Assess_Cross_Resistance Assess Cross-Resistance Profile (Fold-change in MIC) Compare_MICs->Assess_Cross_Resistance

Caption: Workflow for cross-resistance determination.

References

A Comparative Guide to the Binding Affinity of Rifamycin Derivatives to Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of various rifamycin (B1679328) derivatives to bacterial RNA polymerase (RNAP), the primary target of this class of antibiotics. The information presented is curated from experimental data to assist researchers in understanding the structure-activity relationships of these compounds and to inform the development of novel anti-bacterial agents.

Introduction

Rifamycins (B7979662) are a class of antibiotics that are crucial in the treatment of bacterial infections, most notably tuberculosis. Their mechanism of action involves binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene, thereby inhibiting transcription initiation.[1] The binding pocket is located deep within the DNA/RNA channel, approximately 12 Å away from the active site.[2] By binding to this site, rifamycins physically block the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, effectively halting protein synthesis and leading to bacterial cell death.[3]

The clinical utility of rifamycins is threatened by the rise of drug-resistant bacterial strains, primarily due to mutations in the rpoB gene. These mutations alter the conformation of the binding pocket, reducing the binding affinity of the antibiotic.[3] This guide compares the binding affinities of several key rifamycin derivatives to both wild-type and mutant RNAP, providing valuable insights for the development of next-generation antibiotics that can overcome this resistance.

Quantitative Comparison of Binding Affinity

The binding affinity of rifamycin derivatives to RNAP can be quantified using various parameters, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The IC50 value represents the concentration of the drug required to inhibit the activity of the enzyme by 50%, while the Kd value is a direct measure of the binding affinity between the drug and its target. A lower IC50 or Kd value indicates a higher affinity and greater potency.

The following table summarizes the available quantitative data for the binding and inhibition of various rifamycin derivatives against Escherichia coli (E. coli) and Mycobacterium tuberculosis (M. tb) RNAP.

Rifamycin DerivativeRNAP SourceRNAP TypeIC50 (µM)Apparent Kd (µM)
RifampinE. coliWild-type~0.02[1]~0.13[4]
RifampinE. coliR687H Mutant-~0.13[4]
RifampinE. coliT563P Mutant>100~1.5[4]
RifampinE. coliΔ532 Mutant>100~1.5[4]
RifampinE. coliR529C Mutant>100~2.0[4]
RifampinE. coliD516N Mutant>100~2.0[4]
RifampinM. tbWild-type<0.005[3]-
RifampinM. tbD435V Mutant880 (±176)[3]-
RifampinM. tbH445Y Mutant>2000[3]-
RifampinM. tbS450L Mutant789 (±249)[3]-
RifabutinM. tbWild-type--
RifapentineM. tbWild-type--

Note: The IC50 and Kd values can vary depending on the experimental conditions. The data presented here are for comparative purposes.

Mechanism of Action and Resistance

The binding of rifamycins to the RNAP β-subunit is a critical interaction for their antibacterial activity. The development of resistance is most commonly associated with single amino acid substitutions in the rifamycin resistance-determining region (RRDR) of the rpoB gene.[3] These mutations can reduce the binding affinity of rifamycins through steric hindrance or by altering the electrostatic interactions within the binding pocket.[3]

For example, the H526Y mutation in E. coli RNAP reshapes the binding pocket, creating a steric clash that prevents rifampin from binding effectively.[3] In contrast, the D516V mutation does not cause a significant structural change but alters the electrostatic surface of the binding pocket, which also leads to a decrease in rifampin affinity.[3]

Newer derivatives, such as the benzoxazinorifamycins (e.g., rifalazil), have been designed to have improved binding affinity to both wild-type and resistant RNAP. These compounds are thought to make additional contacts with the RNAP, which may help to overcome the effects of resistance mutations.

Experimental Protocols

The determination of binding affinity and inhibitory activity of rifamycin derivatives is performed using a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

In Vitro Transcription Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of RNA by RNAP.

Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • Linear DNA template containing a known promoter (e.g., T7A1 promoter)

  • Rifamycin derivative of interest

  • Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)

  • [α-³²P]UTP or other labeled nucleotide for detection

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 10 mM DTT)

  • Stop solution (e.g., formamide (B127407) loading buffer with EDTA)

  • Polyacrylamide gel for electrophoresis

Procedure:

  • Prepare a reaction mixture containing the DNA template, NTPs (including the labeled nucleotide), and transcription buffer.

  • Add varying concentrations of the rifamycin derivative to the reaction mixtures. A control reaction with no inhibitor should also be prepared.

  • Initiate the transcription reaction by adding the RNAP holoenzyme.

  • Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reactions by adding the stop solution.

  • Denature the RNA products by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager.

  • Quantify the amount of full-length transcript produced at each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Materials:

  • Purified RNA polymerase

  • Rifamycin derivative of interest

  • ITC buffer (e.g., a buffer in which both the protein and the ligand are stable and soluble, with a low ionization enthalpy)

Procedure:

  • Prepare a solution of RNAP in the ITC buffer and place it in the sample cell of the calorimeter.

  • Prepare a solution of the rifamycin derivative in the same buffer at a concentration typically 10-20 times higher than the RNAP concentration and load it into the injection syringe.

  • Perform a series of small, sequential injections of the rifamycin derivative into the RNAP solution while monitoring the heat change.

  • A control experiment where the rifamycin derivative is injected into the buffer alone should be performed to account for the heat of dilution.

  • The raw data, a series of heat-flow peaks, are integrated to obtain the heat change per injection.

  • The integrated heat data are then plotted against the molar ratio of the rifamycin to RNAP.

  • The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, a rifamycin derivative) to a ligand (RNAP) immobilized on a sensor surface in real-time.

Materials:

  • Purified RNA polymerase

  • Rifamycin derivative of interest

  • SPR sensor chip (e.g., a CM5 chip for amine coupling)

  • Immobilization buffers (e.g., activation solution, coupling buffer, blocking solution)

  • Running buffer (e.g., HBS-EP buffer)

Procedure:

  • Immobilize the purified RNAP onto the surface of the sensor chip using a suitable coupling chemistry (e.g., amine coupling).

  • Prepare a series of dilutions of the rifamycin derivative in the running buffer.

  • Inject the rifamycin solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (measured in response units, RU).

  • After the association phase, inject the running buffer alone to monitor the dissociation of the rifamycin from the RNAP.

  • A reference flow cell without immobilized RNAP is typically used to subtract non-specific binding and bulk refractive index changes.

  • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Affinity Assay cluster_data Data Analysis Rif_Derivative Rifamycin Derivative ITC Isothermal Titration Calorimetry (ITC) Rif_Derivative->ITC Analyte / Inhibitor SPR Surface Plasmon Resonance (SPR) Rif_Derivative->SPR Analyte / Inhibitor Inhibition_Assay In Vitro Transcription Inhibition Assay Rif_Derivative->Inhibition_Assay Analyte / Inhibitor RNAP Purified RNAP RNAP->ITC Ligand / Enzyme RNAP->SPR Ligand / Enzyme RNAP->Inhibition_Assay Ligand / Enzyme Kd_Ki Kd / Ki Determination ITC->Kd_Ki Thermo Thermodynamic Parameters (ΔH, ΔS) ITC->Thermo SPR->Kd_Ki IC50 IC50 Determination Inhibition_Assay->IC50

Caption: Experimental workflow for determining the binding affinity of rifamycin derivatives to RNAP.

rifamycin_moa cluster_transcription Transcription Initiation Rif Rifamycin Derivative RNAP_beta RNAP β-subunit Rif->RNAP_beta binds to DNA DNA Template RNAP_beta->DNA binds to RNA Nascent RNA (2-3 nt) RNAP_beta->RNA sterically hinders elongation of DNA->RNA transcribes Elongation_Blocked Transcription Elongation Blocked RNA->Elongation_Blocked

References

A Comparative Guide to In Silico Modeling of 3-Formyl Rifamycin Derivative Interactions with Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) continues to pose a significant global health threat, driving the urgent need for novel therapeutics. Rifampicin (B610482), a cornerstone of tuberculosis treatment, and its derivatives function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2] However, resistance, primarily through mutations in the rpoB gene encoding the β-subunit of RNAP, compromises its efficacy.[3][4] Computational, or in silico, modeling has become an indispensable tool for understanding these resistance mechanisms at an atomic level and for designing new rifamycin (B1679328) derivatives that can overcome them.[4][5]

This guide provides a comparative analysis of computational approaches used to study the interactions of 3-Formyl Rifamycin and its derivatives with bacterial RNAP. It summarizes key quantitative data, details common experimental protocols, and visualizes critical workflows and pathways to aid researchers in this field.

Comparative Analysis of In Silico Methods

The primary goal of in silico modeling in this context is to predict how modifications to the rifamycin scaffold will affect its binding to both wild-type (WT) and mutant RNAP. The two most common and powerful techniques employed are molecular docking and molecular dynamics (MD) simulations.

  • Molecular Docking: This method predicts the preferred orientation of a ligand (the rifamycin derivative) when bound to a receptor (RNAP) to form a stable complex. It is a computationally efficient way to screen large libraries of compounds and rank them based on their predicted binding affinity, often expressed as a docking score or binding energy in kcal/mol.

  • Molecular Dynamics (MD) Simulation: MD simulations provide a more detailed, dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide more accurate estimations of binding free energy.[5]

The following table compares results from various computational studies, highlighting the performance of different rifamycin derivatives against RNAP.

Table 1: Comparative In Silico Performance of Rifamycin Derivatives

Derivative/Compound Target Protein Computational Method Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference Study
Rifampicin (RIF) M. tuberculosis VapC2 Molecular Docking -6.8 - In Silico Identification of Novel Derivatives of Rifampicin[6]
RIF-Derivative 1 M. tuberculosis VapC2 Molecular Docking -8.1 - In Silico Identification of Novel Derivatives of Rifampicin[6]
RIF-Derivative 2 M. tuberculosis VapC2 Molecular Docking -7.9 - In Silico Identification of Novel Derivatives of Rifampicin[6]
Rifampicin (RIF) M. tuberculosis RNAP (WT) MD & MM-GBSA -47.55 R454, Q438 Probing the Molecular Mechanism of Rifampin Resistance[2]
Rifampicin (RIF) M. tuberculosis RNAP (S456L Mutant) MD & MM-GBSA -38.93 Reduced interaction with R454 Probing the Molecular Mechanism of Rifampin Resistance[2]
Rifampicin (RIF) M. tuberculosis RNAP (D441V Mutant) MD & MM-GBSA -39.92 Reduced interaction with R454 Probing the Molecular Mechanism of Rifampin Resistance[2]
Rifampicin (RIF) M. tuberculosis RNAP (H451D Mutant) MD & MM-GBSA -41.45 Loss of H-bond with R613 Uncovering the Resistance Mechanism of M. tuberculosis[7]
Rifampicin (RIF) M. tuberculosis RNAP (H451Y Mutant) MD & MM-GBSA -40.99 Loss of H-bond with R613 Uncovering the Resistance Mechanism of M. tuberculosis[7]

| Rifampicin (RIF) | M. tuberculosis RNAP (H451R Mutant) | MD & MM-GBSA | -38.65 | Large positional movement in pocket | Uncovering the Resistance Mechanism of M. tuberculosis[7] |

Note: Binding energies are not directly comparable across different studies and methods due to variations in force fields, software, and calculation protocols. The value lies in the relative comparison within a single study.

Visualizing Computational Workflows and Biological Pathways

To better understand the processes involved, the following diagrams illustrate a typical in silico drug design workflow and the mechanism of RNAP inhibition.

In_Silico_Workflow cluster_prep 1. Preparation Stage cluster_sim 2. Simulation Stage cluster_analysis 3. Analysis Stage cluster_output 4. Outcome PDB Retrieve RNAP Structure (e.g., from PDB) PROT_PREP Prepare Protein: Add Hydrogens, Assign Charges PDB->PROT_PREP LIG Design/Select This compound Derivatives LIG_PREP Prepare Ligand: Generate 3D Coords, Minimize Energy LIG->LIG_PREP DOCK Molecular Docking (e.g., AutoDock, Glide) PROT_PREP->DOCK LIG_PREP->DOCK MD Molecular Dynamics Simulation (e.g., GROMACS, AMBER) DOCK->MD Select Best Poses SCORE Analyze Docking Scores & Binding Poses DOCK->SCORE ENERGY Calculate Binding Free Energy (e.g., MM/GBSA, MM/PBSA) MD->ENERGY STABILITY Analyze Trajectory: RMSD, RMSF, H-Bonds MD->STABILITY RESULT Identify Lead Candidates with Improved Binding to Mutant RNAP SCORE->RESULT ENERGY->RESULT STABILITY->RESULT

Caption: A typical workflow for in silico analysis of drug-target interactions.

RNAP_Inhibition_Pathway cluster_transcription Bacterial Transcription cluster_inhibition Mechanism of Inhibition DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP binds to RNA mRNA Transcript RNAP->RNA synthesizes BLOCK Blocked Elongation RNAP->BLOCK blocks channel RIF Rifamycin Derivative RIF->RNAP binds to β-subunit

Caption: Rifamycin derivatives inhibit bacterial transcription by blocking the RNAP exit channel.

Experimental Protocols: A Methodological Overview

Reproducibility and standardization are critical in computational science. Below are detailed, generalized protocols for the key experiments discussed.

Protocol 1: Molecular Docking
  • Receptor Preparation:

    • Obtain the crystal structure of Mycobacterium tuberculosis RNA polymerase from the Protein Data Bank (PDB).

    • Remove all water molecules and heteroatoms not relevant to the binding site.

    • Add polar hydrogens and assign partial charges using a force field (e.g., CHARMM36 or AMBER).

    • Define the binding site (grid box) based on the location of rifampicin in the co-crystallized structure.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative using software like ChemDraw or Avogadro.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Execution:

    • Use a docking program such as AutoDock Vina or Glide.

    • Perform the docking simulation, allowing for ligand flexibility. Typically, 10-100 docking poses are generated.

    • The program scores and ranks the poses based on a scoring function that approximates the binding free energy.

  • Analysis:

    • Analyze the top-scoring poses. Examine key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues.

    • Compare the binding energy and interaction patterns of the derivative with the parent compound (Rifampicin).

Protocol 2: Molecular Dynamics (MD) Simulation
  • System Setup:

    • Select the best-ranked docked complex from the molecular docking step as the starting structure.

    • Immerse the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

    • Use a force field like AMBER or GROMOS to describe the atomic interactions.

  • Simulation Protocol:

    • Energy Minimization: Perform a steepest descent and then a conjugate gradient energy minimization to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble.

    • Production Run: Run the production MD simulation for a significant duration (e.g., 50-100 nanoseconds or more) to sample the conformational space of the complex.[6]

  • Trajectory Analysis:

    • Stability Assessment: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

    • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or MM/Poisson-Boltzmann Surface Area (MM/PBSA) on the trajectory snapshots to calculate a more accurate estimate of the binding free energy.[2]

Comparing In Silico Models: Docking vs. MD

The choice between molecular docking and MD simulation depends on the research question and available computational resources.

Model_Comparison DOCK Molecular Docking + Fast, high-throughput + Good for initial screening + Ranks compounds quickly - Static 'snapshot' view - Scoring functions are approximate - Ignores protein flexibility MD Molecular Dynamics Simulation + Dynamic, realistic view + Accounts for protein flexibility + More accurate energy calculations + Assesses complex stability - Computationally expensive - Requires significant expertise - Slower, not for primary screening DOCK->MD Provides initial poses for...

Caption: Comparison of Molecular Docking and Molecular Dynamics simulation methods.

Molecular docking serves as an excellent high-throughput screening tool, while MD simulations provide the detailed validation and dynamic insights necessary for lead optimization. A combined approach, where top candidates from docking are further analyzed with MD, represents a robust strategy in modern drug discovery.[4] This dual methodology is crucial for understanding how mutations alter the binding pocket and for designing novel this compound derivatives with enhanced activity against resistant bacterial strains.[5][8]

References

Preclinical Evaluation of 3-Formyl-Rifamycin SV Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of 3-formyl-rifamycin SV derivatives with established rifamycin (B1679328) analogs, focusing on their antibacterial efficacy, safety profile, and mechanism of action. The data presented is intended to inform further research and development of this promising class of antibiotic candidates.

Executive Summary

3-Formyl-rifamycin SV derivatives have emerged as a potent class of antimicrobial agents, demonstrating significant activity against a broad spectrum of bacteria, including drug-resistant strains of Mycobacterium tuberculosis. This guide summarizes key preclinical data, comparing the performance of these derivatives, particularly the notable compound 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9), against the standard-of-care drugs rifampin and rifabutin. The findings suggest that certain 3-formyl-rifamycin SV derivatives exhibit superior or comparable antibacterial activity and, in some cases, a potentially improved safety profile.

Antibacterial Activity

The in vitro antibacterial activity of 3-formyl-rifamycin SV derivatives has been evaluated against various bacterial strains, with a primary focus on Mycobacterium tuberculosis and Mycobacterium avium complex (MAC). The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
CompoundM. tuberculosis H37Rv (Rif-Susceptible)Rif-Resistant M. tuberculosisM. avium complex (MAC)
3-Formyl-rifamycin SV Derivative (T9) ≤0.25[1]Lower than Rifampin[1]≤0.125[1]
Rifampin ≤0.5[1]-≤2.0[1]
Rifabutin Data not available for direct comparisonData not available for direct comparisonData not available for direct comparison

Note: Data for Rifabutin from the same comparative study was not available. However, other studies have shown its potent activity against MAC.

Cytotoxicity Profile

The preclinical safety of novel antibiotic candidates is a critical aspect of their evaluation. In vitro cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to mammalian cells. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 2: In Vitro Cytotoxicity (IC50 in µM)
CompoundMammalian Cell LineIC50 (µM)
3-Formyl-rifamycin SV Derivative (T9) Specific data not availableData not available
Rifampin LS180 (human colon adenocarcinoma)>100
Rifabutin LS180 (human colon adenocarcinoma)>100
Rifamycin-related polyketide Multiple cancer and one normal cell line2.36 - 9.96[2]

Mechanism of Action

Rifamycins (B7979662), including 3-formyl-rifamycin SV derivatives, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNAP, rifamycins physically block the elongation of the RNA chain, leading to the cessation of bacterial growth and, ultimately, cell death. This mechanism is specific to prokaryotic RNAP, which accounts for the selective toxicity of rifamycins against bacteria with minimal effect on eukaryotic (mammalian) cells.

Rifamycin_Mechanism_of_Action Mechanism of Action of Rifamycins Rifamycin_Derivative 3-Formyl-Rifamycin SV Derivative Bacterial_Cell Bacterial Cell Rifamycin_Derivative->Bacterial_Cell Enters RNAP DNA-dependent RNA Polymerase (RNAP) Bacterial_Cell->RNAP Binds to β-subunit Transcription_Blocked Transcription Blocked RNAP->Transcription_Blocked Inhibits Protein_Synthesis_Inhibited Protein Synthesis Inhibited Transcription_Blocked->Protein_Synthesis_Inhibited Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibited->Bacterial_Cell_Death Experimental_Workflow Preclinical Evaluation Workflow cluster_0 Antibacterial Activity cluster_1 Cytotoxicity Assay Prepare_Inoculum Prepare Bacterial Inoculum Serial_Dilution_MIC Serial Dilution of Compounds Prepare_Inoculum->Serial_Dilution_MIC Inoculation Inoculate Plates Serial_Dilution_MIC->Inoculation Incubation_MIC Incubate Inoculation->Incubation_MIC Determine_MIC Determine MIC Incubation_MIC->Determine_MIC Comparative_Analysis Comparative Analysis (Efficacy vs. Toxicity) Determine_MIC->Comparative_Analysis Seed_Cells Seed Mammalian Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance & Calculate IC50 Solubilize->Measure_Absorbance Measure_Absorbance->Comparative_Analysis

References

A Comparative Guide to the Therapeutic Index of Novel Rifamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and safety profiles. Rifamycins (B7979662), a cornerstone in the treatment of mycobacterial infections, are a key class of antibiotics undergoing extensive research to overcome resistance and reduce toxicity. This guide provides a comparative analysis of the therapeutic index of several novel rifamycins, contrasting them with established members of the class. The therapeutic index (TI), a critical measure of a drug's safety, is the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. In this guide, we utilize the in vitro therapeutic index, also known as the selectivity index, calculated as the ratio of the 50% cytotoxic concentration (CC50 or IC50) in mammalian cell lines to the Minimum Inhibitory Concentration (MIC) against target bacteria.

Comparative Analysis of Therapeutic Indices

The following tables summarize the available data on the efficacy (MIC) and cytotoxicity (CC50/IC50) of established and novel rifamycins, along with their calculated in vitro therapeutic indices.

Table 1: In Vitro Efficacy (MIC) of Rifamycins against Mycobacterium tuberculosis (H37Rv)
Compound MIC (µg/mL)
Rifampicin (B610482)1[1]
Rifabutin (B1679326)0.015 - 0.03
Rifapentine0.008 - 0.015
Rifalazil (B610480)~0.00025
Rifaphenazine (RPZ)1[1][2]
UMN-120~0.05 (converted from 0.1 µM)[3]
UMN-121~0.06 (converted from 0.13 µM)[3]
Benzoxazinorifamycin (27a)<0.005[4]
Table 2: In Vitro Cytotoxicity and Therapeutic Index of Rifamycins
Compound Cytotoxicity (CC50/IC50 in µg/mL) Cell Line In Vitro Therapeutic Index (CC50/MIC)
Rifampicin87[2]THP-1 (Human monocytic)87
Rifabutin~147 (converted from 170 µM)[3]HepG2 (Human liver carcinoma)~4900 - 9800
RifalazilDevelopment terminated due to severe toxicity (flu-like syndrome, leucopenia)[5][6]-Poor (Qualitative)
Rifaphenazine (RPZ)96[1][2]THP-1 (Human monocytic)96
UMN-120~12 - 151 (converted from 14 to 175 µM)[3]HepG2 (Human liver carcinoma)~240 - 3020
UMN-121~12 - 151 (converted from 14 to 175 µM)[3]HepG2 (Human liver carcinoma)~200 - 2517
Benzoxazinorifamycin (27a)Data not available--

Note: The therapeutic indices are estimations based on available data and should be interpreted with caution, especially when comparing across different cell lines.

Key Observations

  • Novel Benzoxazinorifamycins and C25-substituted Analogs: Compounds like UMN-120, UMN-121, and the benzoxazinorifamycin analog 27a demonstrate significantly improved potency against M. tuberculosis compared to rifampicin.[3][4]

  • Rifalazil: Despite its exceptional potency, the clinical development of rifalazil was halted due to severe adverse effects, indicating a narrow therapeutic window.[5][6]

  • Rifaphenazine (RPZ): This novel hybrid molecule shows comparable efficacy to rifampicin against M. tuberculosis and a slightly better in vitro therapeutic index in a human monocytic cell line.[1][2]

  • UMN-120 and UMN-121: These next-generation rifabutin analogs exhibit high potency and a favorable selectivity index, although their cytotoxicity varies over a considerable range.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to determine the therapeutic index.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental measure of efficacy.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Mycobacterium tuberculosis H37Rv) is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Compounds: The test rifamycins are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under conditions suitable for the specific bacterium (e.g., 37°C for M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assays

These assays evaluate the toxicity of a compound on mammalian cells, providing the "toxic dose" component of the therapeutic index.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: A mammalian cell line (e.g., HepG2, THP-1) is cultured in a suitable medium and seeded into 96-well plates.

  • Compound Exposure: The cells are treated with serial dilutions of the test rifamycins and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The 50% cytotoxic concentration (CC50 or IC50) is calculated as the concentration that reduces cell viability by 50% compared to untreated controls.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in determining the therapeutic index and the mechanism of action of rifamycins, the following diagrams are provided.

Experimental_Workflow_for_Therapeutic_Index cluster_efficacy Efficacy Determination cluster_toxicity Toxicity Determination cluster_calculation Therapeutic Index Calculation prep_bacteria Prepare Bacterial Inoculum serial_dilution_mic Serial Dilution of Rifamycins inoculation Inoculate Microtiter Plates serial_dilution_mic->inoculation incubation_mic Incubate Plates inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic calculate_ti Calculate In Vitro TI (CC50 / MIC) read_mic->calculate_ti culture_cells Culture Mammalian Cells serial_dilution_cyto Serial Dilution of Rifamycins expose_cells Expose Cells to Compounds serial_dilution_cyto->expose_cells mtt_assay Perform MTT Assay expose_cells->mtt_assay read_cyto Determine CC50/IC50 mtt_assay->read_cyto read_cyto->calculate_ti

Workflow for determining the in vitro therapeutic index.

Rifamycin_Mechanism_of_Action rifamycin Rifamycin binding Binding rifamycin->binding rnap Bacterial DNA-dependent RNA Polymerase (RNAP) (β-subunit) rnap->binding transcription_block Blockage of RNA Elongation binding->transcription_block no_protein Inhibition of Protein Synthesis transcription_block->no_protein cell_death Bacterial Cell Death no_protein->cell_death

References

Safety Operating Guide

Proper Disposal of 3-Formyl Rifamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-Formyl Rifamycin, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a substance that requires careful handling due to its inherent hazards. It is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects[1]. It may also be harmful if swallowed[2]. Therefore, adherence to safety protocols is paramount during handling and disposal.

Key Hazard Information:

Hazard StatementClassificationGHS Pictogram
Causes serious eye damage[1]Eye Damage 1Corrosion
Very toxic to aquatic life with long lasting effects[1]Aquatic Acute 1, Aquatic Chronic 1Environment
Harmful if swallowed[2]Acute toxicity, oral (Category 4)Warning

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risks.

  • Eye Protection: Wear safety glasses or goggles that conform to NIOSH (US) or EN 166 (EU) standards[3].

  • Hand Protection: Use chemical-resistant gloves and inspect them for any tears or holes before use[3].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[3].

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended[3].

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as regulated chemical waste. Do not dispose of this substance with general laboratory or municipal trash, and do not allow it to enter the sewer system[1][3].

Step 1: Waste Segregation

  • Isolate all waste materials containing this compound. This includes:

    • Expired or unused pure substance.

    • Contaminated lab materials (e.g., gloves, wipes, pipette tips, glassware).

    • Solutions containing this compound.

  • Segregate this waste from other waste streams, such as biohazardous or non-hazardous waste[4].

Step 2: Waste Collection and Containment

  • Place all solid and liquid this compound waste into a designated, leak-proof chemical waste container[3].

  • For solutions, it is best practice to leave them in their original, clearly labeled containers if possible[3].

  • Ensure the waste container is compatible with the chemical properties of this compound. Avoid contact with strong acids, alkalis, or oxidizing agents[2].

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Appropriate hazard pictograms (Corrosion, Environment).

    • Any other information required by your institution and local regulations[3].

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials[3][5].

  • The storage area should be clearly marked as a hazardous waste accumulation site.

Step 5: Final Disposal

  • Disposal must be conducted through a licensed and certified hazardous waste disposal company[3].

  • The preferred method for the destruction of pharmaceutical waste is high-temperature incineration at a permitted facility[3][6]. This method effectively destroys the active pharmaceutical ingredient[3].

  • Never attempt to dispose of this compound through standard trash or sewer systems[3].

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Personal Protection: Wear appropriate PPE, including respiratory protection to avoid inhaling dust[5].

  • Containment: Prevent the spill from spreading and from entering drains or water courses[1][5].

  • Clean-up:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner with a HEPA filter is recommended[5].

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal[5].

    • Use a neutralizing agent if recommended by your institution's safety guidelines[1].

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_spill Emergency Procedure A Identify 3-Formyl Rifamycin Waste B Wear Appropriate PPE A->B C Segregate Waste (Pure substance, contaminated materials, solutions) B->C D Place in Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Secure Area D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G H Spill Occurs I Follow Spill Cleanup Protocol H->I I->D Dispose of cleanup materials as hazardous waste

Caption: Workflow for the Proper Disposal of this compound.

References

Personal protective equipment for handling 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory professionals handling 3-Formyl Rifamycin. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPERationale and Guidelines
Eye/Face Protection Chemical safety goggles or glasses with side-shields.To prevent eye contact, which can cause serious eye damage.[1][2][3] In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4]
Skin Protection Impervious gloves (e.g., nitrile) and a lab coat.Handle with gloves and inspect them before use. Use proper glove removal technique to avoid skin contact. Wash hands thoroughly after handling.[2][3][4] In case of skin contact, wash off immediately with plenty of water.[2][3]
Respiratory Protection NIOSH-approved respirator (e.g., N100 or P3).Required when there is a risk of dust formation or when engineering controls are insufficient.[4] Avoid breathing dust, fumes, or vapors.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to minimize risks during the handling of this compound.

1. Preparation:

  • Consult Safety Data Sheet (SDS): Always review the latest SDS for this compound before use.[4]

  • Designate Area: Perform all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and designated waste containers, are readily accessible.[4]

2. Handling:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Handle the solid powder carefully to avoid creating dust.[4]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. This compound is soluble in organic solvents such as dimethylformamide, methanol, and chloroform.[]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[4][] Some sources recommend storage under an inert gas.[4]

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after handling.

  • Doff PPE: Remove PPE carefully to avoid contamination, following proper doffing procedures.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with general laboratory or municipal trash. It must be handled as a distinct, regulated waste stream.[1][7]

  • Containerization:

    • Place solid waste and contaminated materials (e.g., gloves, wipes) into a designated, leak-proof chemical waste container.[7]

    • Keep the original product in its container if it is to be disposed of.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[7]

  • Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials.[7]

  • Disposal Method: Disposal must be conducted through a licensed and certified hazardous waste disposal company. High-temperature incineration is the preferred method.[7] Do not allow the product to reach the sewage system or be disposed of with household garbage.[1]

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Designate Fume Hood prep1->prep2 prep3 Assemble Materials (PPE, Spill Kit) prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh Solid Carefully handle1->handle2 handle3 Prepare Solution handle2->handle3 handle4 Store Properly handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Containerize & Label disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Licensed Disposal disp3->disp4

Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.